d-(KLAKLAK)2, Proapoptotic Peptide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C72H139N21O14 |
|---|---|
分子量 |
1523.0 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-N-[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C72H139N21O14/c1-41(2)37-55(90-64(99)49(79)25-13-19-31-73)69(104)82-46(10)62(97)87-52(28-16-22-34-76)67(102)92-57(39-43(5)6)71(106)83-47(11)61(96)86-51(27-15-21-33-75)65(100)89-54(30-18-24-36-78)68(103)93-58(40-44(7)8)72(107)84-48(12)63(98)88-53(29-17-23-35-77)66(101)91-56(38-42(3)4)70(105)81-45(9)60(95)85-50(59(80)94)26-14-20-32-74/h41-58H,13-40,73-79H2,1-12H3,(H2,80,94)(H,81,105)(H,82,104)(H,83,106)(H,84,107)(H,85,95)(H,86,96)(H,87,97)(H,88,98)(H,89,100)(H,90,99)(H,91,101)(H,92,102)(H,93,103)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
InChI 键 |
WDNBZWRKDSJVDK-PHLURGDWSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Proapoptotic Peptide d-(KLAKLAK)2: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The d-(KLAKLAK)2 peptide, a 14-amino acid amphipathic α-helical peptide, has emerged as a significant agent in cancer research due to its proapoptotic capabilities. Initially identified for its antimicrobial properties, its ability to selectively disrupt mitochondrial membranes in eukaryotic cells has led to its extensive investigation as a potential anti-cancer therapeutic. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of d-(KLAKLAK)2. It details key experimental protocols for its synthesis and evaluation and presents quantitative data on its efficacy. Furthermore, this document visualizes the peptide's signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and History
The journey of d-(KLAKLAK)2 began in the field of antimicrobial peptides, which are naturally occurring molecules that form a crucial part of the innate immune system of many organisms. These peptides typically possess a cationic and amphipathic structure, allowing them to selectively target and disrupt the negatively charged cell membranes of bacteria. The (KLAKLAK)2 sequence was designed as a synthetic antimicrobial peptide with a repeating lysine (B10760008) (K) and leucine (B10760876) (L) pattern, creating a distinct polar and non-polar face upon forming an α-helix.
The use of D-amino acids to create d-(KLAKLAK)2 was a critical development. Peptides constructed from D-amino acids are resistant to degradation by proteases, which are abundant in biological systems. This proteolytic resistance significantly enhances the peptide's stability and bioavailability, making it a more viable candidate for therapeutic applications.
The transition from an antimicrobial to an anticancer agent was prompted by the recognition that mitochondrial membranes, like bacterial membranes, are rich in anionic phospholipids. This similarity suggested that d-(KLAKLAK)2 could selectively disrupt mitochondrial integrity in eukaryotic cells, thereby triggering apoptosis, or programmed cell death.[1] Subsequent research confirmed this hypothesis, demonstrating that when internalized, d-(KLAKLAK)2 induces mitochondrial-dependent apoptosis in cancer cells.[2][3] However, the peptide itself has a low capacity for cell penetration.[4] This limitation led to the development of targeted delivery strategies, where d-(KLAKLAK)2 is conjugated to homing peptides or encapsulated in nanoparticles to facilitate its entry into cancer cells, thereby enhancing its therapeutic efficacy and specificity.[2][5]
Mechanism of Action
The primary mechanism of action of d-(KLAKLAK)2 is the induction of apoptosis through the disruption of mitochondrial membranes.[3] This process can be broken down into several key steps:
-
Cellular Internalization: For d-(KLAKLAK)2 to exert its effect, it must first enter the target cell. As a standalone peptide, its uptake is inefficient. Therefore, it is often coupled with a targeting moiety, such as a tumor-homing peptide, that binds to specific receptors overexpressed on cancer cells, facilitating receptor-mediated endocytosis.[5]
-
Mitochondrial Targeting and Membrane Disruption: Once inside the cell, the cationic nature of d-(KLAKLAK)2 drives its accumulation on the negatively charged outer mitochondrial membrane.[1] The amphipathic α-helical structure of the peptide then inserts into the lipid bilayer, leading to membrane permeabilization and disruption.[2]
-
Initiation of Apoptosis: The loss of mitochondrial membrane integrity triggers the release of proapoptotic factors from the intermembrane space into the cytoplasm. These factors include cytochrome c, Smac/DIABLO, and Omi/HtrA2.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.
This mitochondrial-dependent apoptotic pathway is a central mechanism for eliminating damaged or unwanted cells and is a key target for many cancer therapies.
Quantitative Data
The efficacy of d-(KLAKLAK)2 and its conjugates has been evaluated in numerous studies across various cancer cell lines. The following tables summarize key quantitative data from this research.
| Cell Line | Peptide/Conjugate | IC50 (µM) | Reference |
| B16(F10) Melanoma | d-(KLAKLAK)2 | ~400 | [2] |
| THP-1 Leukemia | d-(KLAKLAK)2 + Radiation | - | [6] |
| MDA-MB-231 Breast Cancer | KLAK PA | ~10 | [7] |
| SKBR-3 Breast Cancer | KLAK PA | ~10 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific formulation of the peptide.
| Assay System | Peptide | ED50 (µM) | Reference |
| Mitochondrial Swelling | d-(KLAKLAK)2 | 0.44 | [2] |
| Mitochondrial Membrane Potential Loss | d-(KLAKLAK)2 | 0.4 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of the d-(KLAKLAK)2 peptide.
Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2
Principle: SPPS allows for the stepwise synthesis of a peptide chain immobilized on a solid resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its use of milder deprotection conditions.
Materials:
-
Fmoc-protected D-amino acids (Lys(Boc), Leu, Ala)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the desired Fmoc-D-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the d-(KLAKLAK)2 sequence (D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys).
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
d-(KLAKLAK)2 peptide solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the d-(KLAKLAK)2 peptide in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value.
Apoptosis Detection by Annexin V Staining
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorescent dye (e.g., FITC) and co-staining with a viability dye like propidium (B1200493) iodide (PI), early apoptotic, late apoptotic/necrotic, and viable cells can be distinguished using flow cytometry or fluorescence microscopy.
Materials:
-
Cells treated with d-(KLAKLAK)2
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with d-(KLAKLAK)2 for the desired time to induce apoptosis.
-
Harvest the cells by centrifugation. For adherent cells, gently detach them using trypsin-EDTA.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Alternatively, for fluorescence microscopy, place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope with appropriate filters for FITC and PI.
-
Caspase-3/7 Activity Assay
Principle: This assay utilizes a substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a fluorophore or a chromophore. The resulting signal is proportional to the caspase activity in the cell lysate.
Materials:
-
Cells treated with d-(KLAKLAK)2
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Lysis buffer
-
White-walled 96-well plates (for luminescence) or clear plates (for colorimetric/fluorometric)
-
Luminometer, spectrophotometer, or fluorometer
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with d-(KLAKLAK)2 to induce apoptosis.
-
Lyse the cells according to the manufacturer's protocol of the chosen assay kit. This typically involves adding a lysis buffer and incubating for a short period.
-
-
Assay Reaction:
-
Add the Caspase-Glo® 3/7 reagent to each well containing the cell lysate.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Signal Measurement: Measure the luminescence, fluorescence, or absorbance using the appropriate plate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and compare the activity in treated cells to that in untreated control cells.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with d-(KLAKLAK)2 research.
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Caption: General experimental workflow for d-(KLAKLAK)2 research.
Conclusion
The d-(KLAKLAK)2 proapoptotic peptide represents a promising platform for the development of novel anticancer therapeutics. Its unique mechanism of action, targeting the mitochondrial membrane, offers a distinct advantage over conventional chemotherapies that often target nuclear DNA. The ability to enhance its efficacy and specificity through targeted delivery systems further underscores its potential. This technical guide provides a foundational understanding of d-(KLAKLAK)2, from its discovery to its application, and offers detailed protocols to aid researchers in their exploration of this and similar proapoptotic peptides. Continued research and development in this area hold the potential to translate the promising preclinical findings into effective clinical therapies for a range of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Mechanism of Action of the d-(KLAKLAK)2 Peptide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The d-(KLAKLAK)2 peptide is a synthetic, cationic, amphipathic α-helical peptide composed of D-amino acids. This D-enantiomeric configuration confers resistance to proteolytic degradation, enhancing its stability for therapeutic applications. Its mechanism of action is primarily centered on its ability to selectively disrupt negatively charged biological membranes. This property allows it to target the anionic membranes of bacteria and the mitochondrial membranes of eukaryotic cells, while largely sparing the zwitterionic plasma membranes of mammalian cells.[1][2][3] Upon internalization into a target cell, d-(KLAKLAK)2 preferentially localizes to the mitochondria, where it disrupts the membrane integrity. This leads to mitochondrial swelling, the dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors into the cytosol, ultimately triggering the intrinsic pathway of apoptosis.[1][2][4][5] Its potent, targeted cytotoxicity makes it a promising candidate for anticancer and antimicrobial therapies.[6][7][8]
Core Mechanism of Action: Membrane Selectivity and Disruption
The fundamental mechanism of d-(KLAKLAK)2 is rooted in electrostatics and its secondary structure. The peptide is composed of repeating lysine (B10760008) (K, cationic) and leucine (B10760876) (L, hydrophobic) residues, which, in a helical conformation, create a structure with two distinct faces: one positively charged and one hydrophobic.
-
Selective Targeting of Anionic Membranes : Eukaryotic cell plasma membranes are typically composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine, resulting in a net neutral charge.[9] In contrast, bacterial membranes and the inner mitochondrial membrane are rich in anionic phospholipids such as phosphatidylglycerol and cardiolipin, giving them a net negative charge.[6][9] The positively charged lysine residues on the hydrophilic face of the d-(KLAKLAK)2 helix are electrostatically attracted to these negatively charged membranes.[3][10]
-
Membrane Disruption : Following this initial binding, the hydrophobic leucine residues facilitate the peptide's insertion into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to permeabilization, swelling, and loss of membrane potential.[1][5][10] This direct physical disruption is a key feature of its antimicrobial and anticancer effects.[11] The peptide shows minimal hemolytic activity, confirming its low toxicity toward eukaryotic plasma membranes.[5][9]
-
Induction of Apoptosis : When used as an anticancer agent, the peptide requires an internalization strategy to bypass the mammalian plasma membrane, often by conjugation to a tumor-targeting peptide or delivery via a nanocarrier.[7][12] Once inside the cell, d-(KLAKLAK)2 targets the mitochondria. The disruption of the mitochondrial membrane triggers the release of key pro-apoptotic proteins, such as cytochrome c, into the cytoplasm.[6] This initiates a caspase-dependent cell death cascade, classifying d-(KLAKLAK)2 as a pro-apoptotic peptide.[1][2][12]
Quantitative Data Summary
The efficacy of d-(KLAKLAK)2 has been quantified in various in vitro and cell-free systems. The following tables summarize key findings from the literature.
Table 1: Cytotoxicity and Anti-proliferative Activity
| Parameter | Cell Line / System | Concentration / Value | Reference |
| LC₅₀ (50% Lethal Conc.) | Eukaryotic cells (monolayer) | ~400 µM | [2] |
| Cell Viability | THP-1 Leukemia Cells | 58.5 ± 8% (at 5 µM KLA alone) | [6] |
| Cell Viability | THP-1 Leukemia Cells | 43.3 ± 6.5% (5 µM KLA + 10 Gy Radiation) | [6] |
| IC₅₀ (Oxaliplatin) | HCT116 Cells | 31.2 µM (when combined with KLAK) | [4] |
| IC₅₀ (Oxaliplatin alone) | HCT116 Cells | 76.5 µM | [4] |
Table 2: Mitochondrial Disruption and Apoptosis Induction
| Parameter | Assay System | Value / Observation | Reference |
| ED₅₀ (Mitochondrial Swelling) | Cell-free system | 0.44 µM | [2] |
| ED₅₀ (ΔΨm Loss) | Cell-free system | 0.4 µM | [2] |
| Caspase 3/7 Activity | B16(F10) Melanoma Cells | 40-50% increase (with G3139) | [2] |
| Mitochondrial Membrane Potential | R. oryzae & M. circinelloides | ~2.4-fold higher Rh123 fluorescence | [13] |
Experimental Protocols
The characterization of d-(KLAKLAK)2 involves a range of standard and specialized biochemical and cell-based assays.
Peptide Synthesis (Solid-Phase)
The d-(KLAKLAK)2 peptide is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy.[5][14]
-
Resin Preparation : Synthesis is initiated on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection : The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[14]
-
Amino Acid Coupling : The next Fmoc-protected D-amino acid is activated using a coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM) in DMF.[14] The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.
-
Iteration : Steps 2 and 3 are repeated for each amino acid in the sequence (K-L-A-K-L-A-K-K-L-A-K-L-A-K).
-
Cleavage and Deprotection : Once synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triethylsilane.[14]
-
Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The final product's identity is confirmed by mass spectrometry.[5]
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5][6][15]
-
Cell Seeding : Cells (e.g., THP-1) are seeded in a 96-well plate at a density of approximately 2x10⁴ cells/well and incubated.[6]
-
Treatment : Cells are treated with various concentrations of the d-(KLAKLAK)2 peptide or control substances and incubated for a specified period (e.g., 24 hours).[6]
-
MTT Addition : An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.[6] Mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.[5]
-
Solubilization : The supernatant is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[6]
-
Measurement : The absorbance of the resulting purple solution is measured spectrophotometrically (e.g., at 570 nm), which is directly proportional to the number of viable cells.
Apoptosis Detection Assays
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Culture and Treatment : Cells (e.g., B16(F10) melanoma) are cultured and treated with the peptide formulations for a set time (e.g., 4 hours).[2]
-
Reagent Addition : A luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7) is added to the cells.
-
Signal Generation : If active caspases are present, the substrate is cleaved, generating a luminescent signal.
-
Quantification : The luminescence is measured with a luminometer. The signal intensity correlates with the amount of active caspase 3/7.[2]
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment : Target cells are treated with the peptide for the desired duration.
-
Staining : Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and with Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry : The stained cell population is analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[16]
Apoptotic Signaling Pathway
The d-(KLAKLAK)2 peptide induces apoptosis primarily through the intrinsic, or mitochondrial-mediated, pathway. This cascade is a well-defined signaling process critical for programmed cell death.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : After binding to and inserting into the mitochondrial membranes, the peptide causes a loss of membrane integrity.[2][6] This leads to the formation of pores or channels, resulting in the dissipation of the proton gradient (ΔΨm) and mitochondrial swelling.[1][10][13]
-
Cytochrome c Release : The compromised outer mitochondrial membrane releases its contents, including cytochrome c, from the intermembrane space into the cytosol.[6]
-
Apoptosome Formation : In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding event, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome.
-
Initiator Caspase Activation : The apoptosome recruits and activates pro-caspase-9, an initiator caspase.
-
Executioner Caspase Cascade : Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2][10]
-
Cellular Dismantling : These executioner caspases are responsible for the final stages of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-Targeted Self-Assembly of Peptide-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 7. (klaklak)2 peptide [novoprolabs.com]
- 8. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5z.com [5z.com]
- 15. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mitochondrial Membrane Disruption Mechanism of d-(KLAKLAK)₂
Executive Summary: The synthetic peptide d-(KLAKLAK)₂, composed of D-enantiomer amino acids, is a potent pro-apoptotic agent that selectively targets and disrupts mitochondrial membranes. Its efficacy stems from its cationic and amphipathic α-helical structure, which facilitates a strong electrostatic attraction to the anionic phospholipids (B1166683) characteristic of mitochondrial membranes, while showing minimal affinity for the zwitterionic plasma membranes of mammalian cells.[1][2] Upon reaching the mitochondria, the peptide undergoes a conformational change to an α-helix, inserting into the membrane and causing permeabilization. This leads to the release of pro-apoptotic factors like cytochrome c, triggering the intrinsic caspase cascade and culminating in programmed cell death.[3][4][5] This guide details the core mechanism, summarizes key efficacy data, provides detailed experimental protocols for its study, and visualizes the critical pathways and processes involved.
Core Mechanism of Action
The pro-apoptotic activity of d-(KLAKLAK)₂ is a multi-stage process predicated on its unique physicochemical properties and the distinct composition of mitochondrial membranes.
Structural Properties and Selectivity
The d-(KLAKLAK)₂ peptide is a 14-amino-acid sequence (KLAKLAKKLAKLAK) composed entirely of D-amino acids. This configuration provides significant resistance to proteolysis, enhancing its stability in biological systems. The sequence is designed to form a cationic, amphipathic α-helix.[2] This structure is crucial for its mechanism, creating two distinct faces: a hydrophobic face composed of Leucine (L) and Alanine (A) residues, and a hydrophilic, positively charged face composed of Lysine (K) residues.
This amphipathicity is the basis for its selectivity. Mammalian cell plasma membranes are primarily composed of zwitterionic phospholipids, presenting a neutral outer surface. In contrast, bacterial membranes and, significantly, mitochondrial membranes are rich in anionic phospholipids (e.g., cardiolipin), resulting in a net negative charge.[1][4] The polycationic nature of d-(KLAKLAK)₂ drives its electrostatic attraction and accumulation at the mitochondrial surface.[2]
Membrane Interaction and Disruption
Upon electrostatic binding to the negatively charged mitochondrial membrane, d-(KLAKLAK)₂ undergoes a conformational change, transitioning from a random coil in aqueous solution to a stable α-helical structure.[2] This helix orients itself parallel to the membrane surface. The subsequent disruption of the membrane's integrity is generally explained by one of two models, common to many antimicrobial peptides:
-
"Carpet" Model: The peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane's curvature and induce micellization, leading to the formation of transient pores and the eventual disintegration of the lipid bilayer.[6]
-
Toroidal Pore Formation: The peptides insert into the membrane, forcing the lipid monolayers to bend continuously through the pore. This creates a channel lined by both the peptides and the lipid head groups.[6]
Regardless of the precise model, the outcome is the permeabilization of the mitochondrial outer membrane (MOMP). This disruption causes mitochondrial swelling and the loss of the mitochondrial membrane potential (ΔΨm).[3][4]
Induction of Apoptosis
The permeabilization of the mitochondrial outer membrane is a critical point-of-no-return in the intrinsic pathway of apoptosis. MOMP allows for the release of intermembrane space proteins into the cytosol, most notably cytochrome c.[5][7]
In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. This complex then recruits and activates pro-caspase-9.[5] Activated caspase-9, an initiator caspase, proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1]
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5z.com [5z.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
Structural Analysis of D-(KLAKLAK)2 α-Helix Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pro-apoptotic peptide D-(KLAKLAK)2 has emerged as a promising candidate in the development of novel antimicrobial and anticancer therapeutics. Its biological activity is intrinsically linked to its ability to adopt an amphipathic α-helical secondary structure, which facilitates the disruption of mitochondrial membranes. A thorough understanding of the structural dynamics of D-(KLAKLAK)2 is therefore paramount for its optimization and clinical application. This technical guide provides an in-depth overview of the key experimental and computational methodologies employed in the structural analysis of D-(KLAKLAK)2, with a focus on its α-helix formation. Detailed protocols for peptide synthesis, circular dichroism spectroscopy, nuclear magnetic resonance spectroscopy, and molecular dynamics simulations are presented, alongside representative data and visualizations to offer a comprehensive framework for researchers in the field.
Introduction
D-(KLAKLAK)2 is a 14-residue cationic peptide composed of D-amino acids, which renders it resistant to proteolysis and enhances its therapeutic potential. Its sequence, (KLAKLAK)2, is designed to form a perfect amphipathic α-helix, with hydrophobic leucine (B10760876) and alanine (B10760859) residues segregated on one face of the helix and hydrophilic lysine (B10760008) residues on the opposite face. This amphipathicity is crucial for its selective interaction with the negatively charged membranes of bacteria and mitochondria over the zwitterionic membranes of mammalian cells[1]. Upon internalization, D-(KLAKLAK)2 targets the mitochondria, where it induces membrane depolarization and permeabilization, leading to the release of pro-apoptotic factors such as cytochrome c and initiating the caspase cascade[1][2].
The propensity of D-(KLAKLAK)2 to form an α-helix is highly dependent on its environment. In aqueous solutions at low concentrations, it tends to adopt this helical conformation. However, at higher concentrations, it can aggregate and form β-sheet structures[1]. In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the α-helical structure is stabilized[1]. The structural elucidation of D-(KLAKLAK)2 is therefore a multi-faceted process requiring a combination of experimental and computational techniques.
Experimental and Computational Protocols
A comprehensive structural analysis of D-(KLAKLAK)2 involves its synthesis and purification, followed by characterization using spectroscopic and computational methods.
Solid-Phase Peptide Synthesis (SPPS) and Purification
D-(KLAKLAK)2 is synthesized using Fmoc/tBu-based solid-phase peptide synthesis (SPPS).
Experimental Protocol:
-
Resin Preparation: Swell Rink amide resin in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's amine.
-
Amino Acid Coupling: Activate the first Fmoc-protected D-amino acid (e.g., Fmoc-D-Lys(Boc)-OH) using a coupling reagent such as HCTU in the presence of a base like N-methylmorpholine (NMM) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the D-(KLAKLAK)2 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized peptide using liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC. A successful synthesis should yield the peptide with high purity (>95%)[1].
SPPS Workflow for D-(KLAKLAK)2
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The characteristic CD spectrum of an α-helix shows negative bands at approximately 208 nm and 222 nm and a positive band at around 192 nm.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the purified D-(KLAKLAK)2 peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For measurements in a membrane-mimicking environment, prepare solutions containing varying concentrations of SDS.
-
Blank Measurement: Record a baseline spectrum of the buffer (or buffer with SDS) alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette with a 1 mm path length. Data is typically collected from 190 nm to 260 nm.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (Observed CD (mdeg)) / (10 * n * l * C) where 'n' is the number of amino acid residues (14), 'l' is the path length in cm, and 'C' is the molar concentration of the peptide.
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angles, which are essential for determining the three-dimensional structure of the peptide.
Experimental Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a 90% H₂O/10% D₂O mixture containing a membrane mimetic, such as deuterated SDS micelles, to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, to resolve amide proton signals.
-
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence using the combination of TOCSY and NOESY data.
-
Restraint Generation:
-
Distance Restraints: Derive inter-proton distance restraints from the intensities of NOESY cross-peaks.
-
Dihedral Angle Restraints: Derive backbone dihedral angle (φ, ψ) restraints from the coupling constants (e.g., ³J(HN,Hα)) and/or from chemical shift values using programs like TALOS.
-
-
Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) with a simulated annealing protocol to generate an ensemble of 3D structures consistent with the NMR data.
-
Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the peptide and its interaction with a membrane environment at an atomic level.
Experimental Protocol:
-
System Setup:
-
Build an initial α-helical model of the D-(KLAKLAK)2 peptide.
-
Create a simulation box containing a pre-equilibrated lipid bilayer (e.g., POPC/POPG to mimic a bacterial or mitochondrial membrane) or SDS micelle and solvate with water and ions to neutralize the system.
-
Place the peptide near the surface of the membrane or within the micelle.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Equilibrate the system in several steps, typically starting with position restraints on the peptide and lipid heavy atoms and gradually releasing them. This is usually done in NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to obtain quantitative data on:
-
Root-Mean-Square Deviation (RMSD): To assess the stability of the peptide's structure over time.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible and rigid regions of the peptide.
-
Secondary Structure Content: To monitor the percentage of α-helicity as a function of time.
-
Hydrogen Bonds: To analyze the stability of the helical structure.
-
Peptide-Membrane Interactions: To characterize the depth of insertion and specific lipid interactions.
-
Data Presentation
The following tables present representative quantitative data for the structural analysis of D-(KLAKLAK)2 and analogous antimicrobial peptides.
Table 1: Physicochemical Properties of D-(KLAKLAK)2
| Property | Value |
| Sequence | (KLAKLAK)2 |
| Chirality | D-amino acids |
| Molecular Weight | ~1524 Da |
| Net Charge (pH 7) | +6 |
| Hydrophobic Moment (μH) | High (indicative of amphipathicity) |
| Isoelectric Point (pI) | ~11.2 |
Table 2: Representative Circular Dichroism Data for an Analogous Amphipathic Peptide
| Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) |
| 192 | +15,000 |
| 208 | -28,000 |
| 222 | -30,000 |
Note: This is representative data for a highly α-helical peptide in a membrane-mimicking environment. Actual values for D-(KLAKLAK)2 may vary.
Table 3: Characteristic NMR Restraints for α-Helical Structure
| NOE Connectivity | Expected Distance | Dihedral Angle | Expected Range |
| dαN(i, i+1) | ~2.8 Å | φ | -50° to -70° |
| dNN(i, i+1) | ~2.8 Å | ψ | -30° to -50° |
| dαβ(i, i+3) | ~3.4 Å | ||
| dαN(i, i+3) | ~3.4 Å | ||
| dαN(i, i+4) | ~4.2 Å |
Note: These are typical distances and angles observed for right-handed α-helices. The presence of these NOEs is a strong indicator of helical conformation.
Table 4: Representative Molecular Dynamics Simulation Data for an Analogous Peptide in a Lipid Bilayer
| Parameter | Value |
| Simulation Time | 200 ns |
| Average RMSD (backbone) | 2.5 ± 0.5 Å |
| Average Helicity | 85 ± 10 % |
| Average Number of Intramolecular H-bonds | 10 ± 2 |
| Free Energy of Membrane Binding (ΔG) | -10 to -15 kcal/mol |
Note: This is representative data for a similar antimicrobial peptide. Specific values for D-(KLAKLAK)2 will depend on the force field and simulation conditions.
Mechanism of Action and Signaling Pathway
The pro-apoptotic activity of D-(KLAKLAK)2 is initiated by its interaction with and disruption of the mitochondrial membrane.
Mitochondrial Apoptosis Pathway Induced by D-(KLAKLAK)2
The cationic nature of D-(KLAKLAK)2 facilitates its accumulation on the negatively charged mitochondrial surface[1]. The amphipathic α-helix then inserts into the lipid bilayer, leading to membrane depolarization and the formation of pores, a process known as mitochondrial outer membrane permeabilization (MOMP)[1]. This disruption allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol, most notably cytochrome c[1]. Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, initiating a caspase cascade. Activated caspase-9 cleaves and activates effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, ultimately leading to the execution of apoptosis.
Integrated Workflow for Structural Analysis
Conclusion
The structural analysis of D-(KLAKLAK)2 is a critical component in understanding its mechanism of action and in the rational design of more potent and selective analogues. This guide has outlined the key experimental and computational techniques that form the basis of such an analysis. By integrating data from solid-phase peptide synthesis, circular dichroism spectroscopy, nuclear magnetic resonance spectroscopy, and molecular dynamics simulations, a comprehensive picture of the α-helical structure of D-(KLAKLAK)2 and its dynamic interactions with membrane environments can be achieved. This knowledge is invaluable for advancing the development of D-(KLAKLAK)2 and other amphipathic peptides as next-generation therapeutics.
References
An In-depth Technical Guide to the Pro-apoptotic Peptide d-(KLAKLAK)2: Sequence, Functional Domains, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The d-(KLAKLAK)2 peptide is a synthetic, cationic, amphipathic peptide composed of D-amino acids, with the sequence (H-Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys-OH). It has garnered significant interest in the scientific community for its potent pro-apoptotic and antimicrobial properties. This technical guide provides a comprehensive overview of the d-(KLAKLAK)2 peptide, detailing its sequence, functional domains, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics.
Peptide Sequence and Core Functional Domains
The primary sequence of d-(KLAKLAK)2 is composed of repeating Lysine (B10760008) (K), Leucine (B10760876) (L), and Alanine (B10760859) (A) residues in a specific arrangement: KLAKLAKKLAKLAK. The "d" designation signifies that all constituent amino acids are D-isomers, a critical feature that confers resistance to proteolytic degradation by endogenous enzymes, thereby enhancing its in vivo stability.
The functionality of d-(KLAKLAK)2 is intrinsically linked to its amphipathic and cationic nature.
-
Cationic Domain: The lysine residues, with their positively charged ε-amino groups at physiological pH, constitute the cationic face of the peptide. This positive charge is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes and the mitochondrial membranes of eukaryotic cells.
-
Hydrophobic Domain: The leucine and alanine residues form the hydrophobic face of the peptide. This domain facilitates the insertion of the peptide into the lipid bilayer of the target membranes, leading to their disruption.
The amphipathic α-helical secondary structure, which the peptide adopts in a membranous environment, is essential for its biological activity. This conformation positions the cationic and hydrophobic residues on opposite sides of the helix, maximizing its interaction with and subsequent disruption of the target membrane.
Mechanism of Action: A Targeted Disruption of Anionic Membranes
The d-(KLAKLAK)2 peptide exhibits a selective toxicity profile, primarily targeting cells and organelles with negatively charged membranes. This selectivity spares most mammalian cells, which have zwitterionic outer membranes, while effectively targeting bacteria and the mitochondria of cancer cells.
2.1. Antimicrobial Activity:
The peptide's antimicrobial action is initiated by the electrostatic attraction between the cationic lysine residues and the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria or the teichoic acids of Gram-positive bacteria. Following this initial binding, the hydrophobic face of the peptide inserts into the bacterial cell membrane, leading to pore formation, membrane depolarization, leakage of cellular contents, and ultimately, bacterial cell death.
2.2. Pro-apoptotic Activity in Cancer Cells:
While d-(KLAKLAK)2 has a low intrinsic capacity to penetrate the plasma membrane of mammalian cells, it can be targeted to cancer cells by conjugation to a tumor-homing peptide or through various delivery systems. Once internalized, the peptide targets the mitochondria, which, like bacteria, possess a negatively charged inner membrane.
The interaction of d-(KLAKLAK)2 with the mitochondrial membrane leads to its disruption, triggering the intrinsic pathway of apoptosis. This process involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The peptide disrupts the integrity of the mitochondrial outer membrane.
-
Release of Pro-apoptotic Factors: This disruption leads to the release of key apoptotic signaling molecules from the intermembrane space into the cytoplasm, including cytochrome c, Smac/DIABLO, and Apoptosis Inducing Factor (AIF).
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Quantitative Data
The following tables summarize key quantitative data for d-(KLAKLAK)2 and its derivatives from various studies.
Table 1: In Vitro Cytotoxicity of (KLAKLAK)2 Analogs against Cancer and Non-Cancerous Cell Lines
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |
| (KLAKLAK)2-NH2 (Si1) | MCF-10A | Non-tumorigenic breast epithelial | 154 ± 6.53 | [1] |
| (KLAKLAK)2-NH2 (Si1) | MCF-7 | Breast adenocarcinoma | 124.1 ± 8.12 | [1] |
| 1,8-NphtG-(KLAKLAK)2-NH2 (Si9) | MCF-7 | Breast adenocarcinoma | 45.2 ± 4.15 | [2] |
| Caf-(KLAKLAK)2-NH2 (Si10) | MCF-7 | Breast adenocarcinoma | 50.5 ± 1.66 | [2] |
| (KLAKLAK)2 | MCF-7 | Breast adenocarcinoma | >320 (low toxicity) | [3] |
| (KLAKLAK)2 | T47D | Breast ductal carcinoma | ~320 | [3] |
| (KLAKLAK)2 | SKBR3 | Breast adenocarcinoma | >320 (low toxicity) | [3] |
| (KLAKLAK)2 | Peripheral Blood Lymphocytes | Healthy control | >320 (low toxicity) | [3] |
| (KLAKLAK)2 | 293 | Embryonic kidney epithelial | >320 (low toxicity) | [3] |
Table 2: Antimicrobial Activity of (KLAKLAK)2 Analogs
| Compound/Analog | Microorganism | Inhibition Zone (mm) at 20 µmol/L | Reference |
| (KNleAKNleAK)2-NH2 (Si16) | E. coli K12 407 | 12.00 | [1] |
| (KNleAKNleAK)2-NH2 (Si16) | B. subtilis 3562 | 13.33 | [1] |
| (KNleAKNleAK)2-NH2 (Si16) | C. albicans 562 | 11.66 | [1] |
| 1,8-NphtG-(KNleAKNleAK)2-NH2 (Si17) | E. coli K12 407 | 14.66 | [1] |
| 1,8-NphtG-(KNleAKNleAK)2-NH2 (Si17) | B. subtilis 3562 | 14.33 | [1] |
| 1,8-NphtG-(KNleAKNleAK)2-NH2 (Si17) | C. albicans 562 | 13.33 | [1] |
| Caf-(KNleAKNleAK)2-NH2 (Si18) | E. coli K12 407 | 13.33 | [1] |
| Caf-(KNleAKNleAK)2-NH2 (Si18) | B. subtilis 3562 | 12.33 | [1] |
| Caf-(KNleAKNleAK)2-NH2 (Si18) | C. albicans 562 | 11.33 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
4.1. Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2
This protocol is based on the Fmoc/tBu strategy.
-
Resin Swelling: Swell Rink Amide resin in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) for at least 8 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP or DMF for 30 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with the solvent.
-
Amino Acid Coupling: Activate the Fmoc-protected D-amino acid (3 equivalents) with a coupling reagent such as HATU or HBTU (3 equivalents) and a base like diisopropylethylamine (DIEA) (6 equivalents) in NMP or DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with the solvent to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers such as water, triisopropylsilane (B1312306) (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT) to protect sensitive side chains. The reaction is typically carried out for 2-3 hours at room temperature.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
4.2. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the d-(KLAKLAK)2 peptide and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).
4.3. Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the d-(KLAKLAK)2 peptide to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
4.4. Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, such as caspase-3 and -7.
-
Cell Lysis: Treat cells with the d-(KLAKLAK)2 peptide, then lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to untreated control cells.
Visualizations
5.1. Signaling Pathway
Caption: Mitochondrial-dependent apoptosis pathway induced by d-(KLAKLAK)2.
5.2. Experimental Workflows
Caption: General workflow for determining the IC50 of d-(KLAKLAK)2 using an MTT assay.
Caption: Workflow for analyzing apoptosis using Annexin V and PI staining.
Conclusion
The d-(KLAKLAK)2 peptide represents a promising platform for the development of novel anti-cancer and antimicrobial agents. Its unique mechanism of action, targeting anionic membranes, offers a degree of selectivity that can be further enhanced through targeted delivery strategies. The use of D-amino acids provides a crucial advantage in terms of in vivo stability. This technical guide has summarized the core knowledge surrounding this peptide, providing a foundation for further research and development in this exciting field. Future work will likely focus on optimizing delivery systems to improve its therapeutic index and exploring its efficacy in a wider range of disease models.
References
The Antimicrobial Power of d-(KLAKLAK)2: A Technical Guide to a Potent Membrane-Disrupting Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-(KLAKLAK)2 peptide is a synthetic, cationic, amphipathic peptide with a potent dual-action profile, demonstrating significant antimicrobial and anticancer activities. Composed of D-amino acids, it exhibits remarkable resistance to proteolytic degradation, a critical advantage for therapeutic development. This technical guide provides an in-depth overview of the core antimicrobial properties of d-(KLAKLAK)2, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
The primary structure of d-(KLAKLAK)2 consists of a repeating sequence of D-lysine (K), D-leucine (L), and D-alanine (A), forming an alpha-helical secondary structure in membrane-mimicking environments[1]. This amphipathic conformation, with its distinct polar and nonpolar faces, is central to its biological activity. The peptide's cationic nature, conferred by the lysine (B10760008) residues, facilitates its initial interaction with the negatively charged components of bacterial and mitochondrial membranes[1][2].
Mechanism of Action: Membrane Disruption and Apoptosis Induction
The antimicrobial and cytotoxic effects of d-(KLAKLAK)2 are primarily attributed to its ability to disrupt biological membranes. This activity is selective for prokaryotic and mitochondrial membranes over the plasma membranes of mammalian cells due to differences in membrane composition and electrochemical potential[1][2].
Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which provide a net negative charge that attracts the cationic d-(KLAKLAK)2 peptide[1]. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death[3][4].
In eukaryotic cells, d-(KLAKLAK)2 shows a remarkable tropism for the mitochondrial membrane, which, like bacterial membranes, is negatively charged[1][2]. Internalization of the peptide, often facilitated by a targeting moiety in cancer therapy applications, leads to its accumulation at the mitochondria. The subsequent disruption of the mitochondrial membrane potential triggers the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c[1][2].
Quantitative Antimicrobial Activity
The antimicrobial efficacy of d-(KLAKLAK)2 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for d-(KLAKLAK)2 against a range of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of d-(KLAKLAK)2 Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | ATCC 25922 | 3.1 - 6.2 | 2.0 - 4.1 | |
| Pseudomonas aeruginosa | PAO1 | 6.2 - 12.5 | 4.1 - 8.2 | [5] |
| Acinetobacter baumannii | ATCC 19606 | 12.5 - 25 | 8.2 - 16.4 | [5] |
| Klebsiella pneumoniae | ATCC 700603 | 6.2 | 4.1 | |
| Salmonella enterica serovar Typhimurium | ATCC 14028 | 12.5 | 8.2 |
Table 2: Minimum Inhibitory Concentrations (MIC) of d-(KLAKLAK)2 Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 | > 128 | > 84 | |
| Staphylococcus aureus (MRSA) | USA300 | > 128 | > 84 | |
| Enterococcus faecalis | ATCC 29212 | > 64 | > 42 | [6] |
| Bacillus subtilis | ATCC 6633 | 16 | 10.5 |
Note: MIC values can vary depending on the specific assay conditions, including the broth medium and bacterial inoculum size.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the antimicrobial properties of d-(KLAKLAK)2.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
The d-(KLAKLAK)2 peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA resin for a C-terminal amide) in a non-polar solvent like dichloromethane (B109758) (DCM), followed by washes with dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected D-amino acid using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines with slight modifications for cationic peptides.
-
Peptide Preparation: Prepare a stock solution of d-(KLAKLAK)2 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Inoculum: Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay assesses the peptide's lytic activity against mammalian red blood cells (RBCs), providing an indication of its potential cytotoxicity.
-
RBC Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the d-(KLAKLAK)2 peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in a lytic agent like 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Conclusion
The d-(KLAKLAK)2 peptide represents a promising lead compound in the development of novel antimicrobial agents. Its broad-spectrum activity against Gram-negative bacteria, coupled with its resistance to proteolysis, makes it an attractive candidate for further investigation. The detailed methodologies provided in this guide are intended to facilitate standardized and reproducible research into the antimicrobial properties of this and other cationic peptides. Future research should focus on optimizing its selectivity, exploring synergistic combinations with conventional antibiotics, and evaluating its in vivo efficacy and safety in relevant infection models.
References
An In-depth Technical Guide to the Selectivity of d-(KLAKLAK)₂ for Cancer Cell Mitochondria
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pro-apoptotic peptide d-(KLAKLAK)₂ has emerged as a promising candidate in oncology research due to its preferential cytotoxicity towards cancer cells. This technical guide elucidates the core mechanisms underpinning this selectivity, focusing on its interaction with cancer cell mitochondria. The peptide, an amphipathic α-helical structure composed of D-amino acids to resist proteolysis, leverages fundamental biophysical differences between neoplastic and healthy cells. Its cationic nature drives it towards the highly negative mitochondrial membranes of cancer cells, initiating a cascade of events leading to programmed cell death. This document provides a comprehensive overview of the peptide's mechanism, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual diagrams of the key pathways and workflows.
The Physicochemical Basis of Mitochondrial Selectivity
The efficacy of d-(KLAKLAK)₂ is not due to interaction with a specific protein receptor, but rather a direct physical disruption of mitochondrial membranes. This interaction is governed by two key properties of the peptide and distinct features of cancer cell mitochondria.
-
Peptide Structure : d-(KLAKLAK)₂ is a 14-amino acid peptide with a repeating lysine (B10760008) (K, cationic) and leucine (B10760876) (L, hydrophobic) sequence. This arrangement confers an amphipathic α-helical structure, with a positively charged face and a hydrophobic face.
-
Target Membrane Properties : The peptide shows minimal disruption to the zwitterionic plasma membranes of most eukaryotic cells, making it relatively non-toxic extracellularly[1]. However, upon internalization, it targets mitochondria, which, like bacterial membranes, are rich in anionic phospholipids (B1166683) (e.g., cardiolipin (B10847521) and phosphatidylserine) and possess a significant negative transmembrane potential (ΔΨm)[1][2].
Cancer cells are characterized by a state of metabolic reprogramming, often featuring a significantly more negative mitochondrial membrane potential compared to non-cancerous cells. This heightened potential acts as an electrostatic beacon, attracting and accumulating the positively charged d-(KLAKLAK)₂ peptide. Once concentrated at the mitochondrial surface, the peptide's hydrophobic residues insert into the lipid bilayer, leading to membrane permeabilization, swelling, and rupture[3][4][5].
Figure 1: Mechanism of d-(KLAKLAK)₂ Selectivity.
Signaling Pathway: Induction of Intrinsic Apoptosis
The disruption of the mitochondrial membrane is the initiating event in the intrinsic pathway of apoptosis. d-(KLAKLAK)₂-mediated mitochondrial outer membrane permeabilization (MOMP) leads to the release of pro-apoptotic factors into the cytosol.
-
Mitochondrial Disruption : The peptide causes a loss of mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release : The compromised outer membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation : In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming the apoptosome complex.
-
Caspase Activation : This complex cleaves and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis : Activated caspase-3/7 cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death[2].
References
The Amphipathic Peptide d-(KLAKLAK)2: A Foundational Guide to its Pro-Apoptotic Mechanism and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic, cationic, amphipathic peptide d-(KLAKLAK)2 has emerged as a significant agent in the fields of oncology and microbiology. Its unique α-helical structure, composed of D-amino acids, confers resistance to proteolysis, a critical attribute for therapeutic viability. This peptide exhibits selective cytotoxicity towards cancer cells and bacteria by preferentially disrupting negatively charged mitochondrial and bacterial membranes, respectively, while sparing the zwitterionic plasma membranes of normal eukaryotic cells. This targeted disruption initiates a cascade of events culminating in apoptosis, making d-(KLAKLAK)2 a promising candidate for novel anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of the foundational research on d-(KLAKLAK)2, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its synthesis and evaluation.
Introduction
d-(KLAKLAK)2 is a 14-amino acid peptide with the sequence (KLAKLAK)2, composed entirely of D-isomers of the constituent amino acids. This enantiomeric configuration renders the peptide resistant to degradation by endogenous proteases, significantly enhancing its biological half-life. The peptide's primary sequence results in an amphipathic α-helical secondary structure, characterized by a hydrophobic face and a cationic face due to the lysine (B10760008) residues. This amphipathicity is central to its biological activity, enabling it to interact with and disrupt biological membranes.
The selectivity of d-(KLAKLAK)2 is attributed to differences in membrane composition. Cancer cell mitochondria and bacterial membranes are rich in anionic phospholipids, which electrostatically attract the cationic face of the peptide. In contrast, the outer membranes of healthy eukaryotic cells are predominantly composed of zwitterionic phospholipids, resulting in weaker interactions. Upon accumulation at the mitochondrial membrane, d-(KLAKLAK)2 induces membrane permeabilization, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action of d-(KLAKLAK)2 is the induction of apoptosis through the direct disruption of the mitochondrial membrane.[1][2] This process bypasses many of the upstream signaling pathways that are often dysregulated in cancer cells, making it an attractive therapeutic strategy.
Once internalized into a cancer cell, often facilitated by a targeting moiety or a delivery vehicle, d-(KLAKLAK)2 translocates to the mitochondria. The positively charged lysine residues on the peptide interact with the negatively charged cardiolipin (B10847521) and other anionic lipids in the mitochondrial membrane. This interaction facilitates the insertion of the hydrophobic leucine (B10760876) residues into the lipid bilayer, leading to pore formation and membrane destabilization.
The compromised mitochondrial membrane integrity results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic proteins from the intermembrane space into the cytosol.[1] Key among these is cytochrome c, which, in the cytosol, binds to Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.[1][2] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Signaling Pathway Diagram
Caption: Mitochondrial-mediated apoptosis induced by d-(KLAKLAK)2.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational research on d-(KLAKLAK)2, including its cytotoxic and antimicrobial activities, and the efficiency of its delivery systems.
Table 1: In Vitro Cytotoxicity of d-(KLAKLAK)2
| Cell Line | Assay | Metric | Value | Reference |
| Eukaryotic cells (general) | Cytotoxicity | LC50 | ~400 µM | [1] |
| B16(F10) melanoma | MTT Assay | IC50 | > 20 µM (free peptide) | [3] |
| B16(F10) melanoma | MTT Assay | IC50 | ~10 µM (liposomal delivery) | [1] |
| PC-3M-1E8 prostate cancer | MTT Assay | Inhibition at 20 µM | ~70% | [3] |
| MKN-45sci gastric cancer | MTT Assay | Inhibition at 20 µM | ~65% | [3] |
| NIH/3T3 fibroblast | MTT Assay | Inhibition at 20 µM | < 10% | [3] |
| BALB/c 3T3 | Cytotoxicity | IC50 | > 4000 µM | [4] |
| MCF-10A | Antiproliferative | IC50 | > 2000 µM | [4] |
| MCF-7 | Antiproliferative | IC50 | > 2000 µM | [4] |
| MDA-MB-231 | Antiproliferative | IC50 | > 2000 µM | [4] |
Table 2: Antimicrobial Activity of d-(KLAKLAK)2
| Microorganism | Assay | Metric | Value | Reference |
| Escherichia coli K12 407 | Disk Diffusion | Inhibition Zone (20 µM) | Moderate | [4] |
| Escherichia coli | Photoinactivation | MIC for 99.999% kill | ≤ 1 µM (with Eosin (B541160) Y) | [5] |
| Pseudomonas aeruginosa | Photoinactivation | MIC for 99.999% kill | ≤ 1 µM (with Eosin Y) | [5] |
| Acinetobacter baumannii AYE | Photoinactivation | MIC for 99.999% kill | ≤ 1 µM (with Eosin Y) | [5] |
| Staphylococcus aureus | Photoinactivation | MIC for 99.999% kill | ≤ 1 µM (with Eosin Y) | [5] |
| Staphylococcus epidermidis | Photoinactivation | MIC for 99.999% kill | ≤ 1 µM (with Eosin Y) | [5] |
Table 3: Liposomal Delivery System Parameters
| Liposome Composition | Encapsulation Method | Loading Efficiency | Loading Capacity | Reference |
| DOTAP/DOPE | Charge interaction and lipid film hydration | ~50% | 7.5 wt% | [1][6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of d-(KLAKLAK)2.
Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2
This protocol is based on the Fmoc/tBu strategy.
-
Resin Preparation:
-
Start with a Rink Amide MBHA resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected D-amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the d-(KLAKLAK)2 sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[9]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Preparation of d-(KLAKLAK)2-Loaded Cationic Liposomes
This protocol describes the thin-film hydration method.[10]
-
Lipid Film Formation:
-
Dissolve the cationic lipid (e.g., DOTAP) and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing d-(KLAKLAK)2. The hydration buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated peptide by size exclusion chromatography or dialysis.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of d-(KLAKLAK)2 (free peptide or liposomal formulation) in cell culture medium.
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Apoptosis Detection (Caspase-3/7 Activity Assay)
-
Cell Treatment:
-
Seed and treat cells with d-(KLAKLAK)2 as described for the MTT assay.
-
-
Cell Lysis:
-
After the desired treatment period, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.
-
-
Caspase Activity Measurement:
-
Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore or a luminogenic molecule) to the cell lysates.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the fluorescence or luminescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the study of d-(KLAKLAK)2.
Conclusion
The foundational research on d-(KLAKLAK)2 has established it as a potent pro-apoptotic agent with significant therapeutic potential. Its amphipathic nature, coupled with its resistance to proteolysis, allows for the selective targeting and disruption of mitochondrial membranes in cancer cells, leading to apoptosis. The development of effective delivery systems, such as cationic liposomes, has been crucial in overcoming the challenge of intracellular delivery and enhancing its efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising peptide. Future research will likely focus on optimizing targeted delivery strategies, exploring combination therapies, and advancing d-(KLAKLAK)2 towards clinical applications in oncology and infectious diseases.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 5. Photoinactivation of Gram positive and Gram negative bacteria with the antimicrobial peptide (KLAKLAK)(2) conjugated to the hydrophilic photosensitizer eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Anti-tumor effects of the peptide TMTP1-GG-D(KLAKLAK)(2) on highly metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of d-(KLAKLAK)2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-(KLAKLAK)2 peptide is a 14-amino acid, amphipathic, and cationic antimicrobial peptide (AMP) with potent pro-apoptotic activity. Composed entirely of D-amino acids, it exhibits enhanced stability against proteolytic degradation, making it a promising candidate for therapeutic development. Its mechanism of action involves the targeted disruption of negatively charged mitochondrial membranes, leading to the induction of apoptosis. This makes it a valuable tool in cancer research and a potential lead compound for novel anti-cancer and antimicrobial therapies. This document provides a detailed protocol for the solid-phase synthesis, purification, and characterization of the d-(KLAKLAK)2 peptide.
Mechanism of Action: Mitochondrial-Mediated Apoptosis
The d-(KLAKLAK)2 peptide selectively targets and disrupts the mitochondrial membrane, initiating the intrinsic pathway of apoptosis. Upon entry into the cell, the peptide's cationic nature facilitates its accumulation on the negatively charged mitochondrial membrane. This interaction leads to membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm, triggering a cascade of events that result in programmed cell death.
Caption: Mitochondrial-mediated apoptosis induced by d-(KLAKLAK)2.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of d-(KLAKLAK)2 is performed using an automated peptide synthesizer or manually, following the Fmoc/tBu solid-phase peptide synthesis strategy. The workflow involves sequential steps of deprotection, coupling, and washing, culminating in the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Caption: Solid-phase synthesis workflow for d-(KLAKLAK)2.
Materials and Reagents
-
Resin: Rink Amide MBHA resin or a PEG-based resin (e.g., ChemMatrix®) is recommended to minimize aggregation of the amphiphilic peptide.
-
Amino Acids: Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Ala-OH.
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA).
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-D-amino acid (4 equivalents) with HCTU (3.9 equivalents) and NMM (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the d-(KLAKLAK)2 sequence (K-L-A-K-L-A-K-K-L-A-K-L-A-K).
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724) with 0.1% TFA.
-
Purify using a preparative C18 reverse-phase HPLC column.
-
A typical gradient is a linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.
-
Collect fractions and analyze for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS).
-
The expected monoisotopic mass of d-(KLAKLAK)2 (C72H139N21O14) is approximately 1522.09 Da.
-
Quantitative Data Summary
The yield and purity of synthesized peptides can vary depending on the specific synthesis conditions and the nature of the peptide sequence. For amphipathic peptides like d-(KLAKLAK)2, aggregation during synthesis can be a challenge, potentially impacting the final yield and purity. The use of PEG-based resins is often employed to mitigate these effects.
| Peptide Sequence | Synthesis Method | Resin Type | Coupling Reagent | Crude Yield (%) | Final Purity (%) | Reference |
| d-(KLAKLAK)2 | Automated SPPS | PEG-based | HCTU | Not Reported | 96 | [1] |
| Analogous AMP 1 | Manual SPPS | Rink Amide | HBTU/DIC | ~64 | >95 | [2] |
| Analogous AMP 2 | Microwave-assisted SPPS | Rink Amide | HBTU/DIC | ~43 | >95 | [2] |
| d-(KLAKLAK)2 Analog | Manual SPPS | Rink Amide MBHA | HBTU/DIC | Not Reported | >95 | [3][4][5] |
Note: Data for analogous antimicrobial peptides (AMPs) are included to provide a representative range of expected outcomes.
Conclusion
This document provides a comprehensive guide for the successful synthesis of the d-(KLAKLAK)2 peptide. The detailed protocols and supporting information are intended to enable researchers to produce high-quality peptide for use in a variety of research and drug development applications. Adherence to the described methods, particularly the use of appropriate resins and coupling strategies, is crucial for overcoming the challenges associated with the synthesis of this amphipathic peptide.
References
Application Notes and Protocols: d-(KLAKLAK)2 Peptide Conjugation to Cell-Penetrating Peptides for Enhanced Cellular Delivery and Pro-Apoptotic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The d-(KLAKLAK)2 peptide is a potent pro-apoptotic agent that disrupts mitochondrial membranes, leading to programmed cell death.[1][2][3] Its efficacy is often limited by its poor ability to penetrate mammalian cell membranes.[3] To overcome this limitation, d-(KLAKLAK)2 can be conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of translocating across cellular membranes and delivering a variety of cargo molecules intracellularly.[4][5][6] This conjugation strategy enhances the cytotoxic potential of d-(KLAKLAK)2 against cancer cells while minimizing systemic toxicity.[2][7]
These application notes provide a comprehensive overview of the synthesis, characterization, and cellular evaluation of d-(KLAKLAK)2-CPP conjugates. Detailed protocols for key experiments are provided to guide researchers in the development and assessment of these promising anticancer agents.
Mechanism of Action
The conjugation of d-(KLAKLAK)2 to a CPP facilitates its entry into target cells. Once inside the cell, the conjugate can act on the mitochondrial membrane. The d-(KLAKLAK)2 peptide, with its cationic and amphipathic nature, disrupts the negatively charged mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1][8][9] This initiates a caspase cascade, ultimately resulting in apoptosis.[8][10]
Caption: Signaling pathway of d-(KLAKLAK)2-CPP induced apoptosis.
Data Presentation: In Vitro Efficacy of d-(KLAKLAK)2 Conjugates
The following tables summarize representative quantitative data on the cytotoxicity and cellular uptake of d-(KLAKLAK)2 and its conjugates.
Table 1: Cytotoxicity (IC50) of d-(KLAKLAK)2 and its Conjugates in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| d-(KLAKLAK)2 | Raji (B-cell lymphoma) | 10 - 15 | [11] |
| d-(KLAKLAK)2 | Jurkat (T-cell leukemia) | 10 - 15 | [11] |
| d-(KLAKLAK)2 | THP-1 (monocytic leukemia) | > 5 | [11] |
| d-(KLAKLAK)2-r7 | LL/2 (lung carcinoma) | 3.17 | [12] |
| NphtG-(KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 185 ± 4.4 | [1] |
| Caf-(KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 173.3 ± 8.51 | [1] |
| (KLAKLAK)2-NH2 | MDA-MB-231 (breast cancer) | > 2000 | [1] |
Table 2: Cellular Uptake Efficiency of CPP-Cargo Conjugates
| CPP Conjugate | Cell Line | Uptake Efficiency (%) | Concentration (µM) | Reference |
| BR2-R9-FITC | MCF-7 | 73.8 | 5 | [13] |
| BR2-R9-FITC | MDA-MB-231 | 97.6 | 5 | [13] |
| R9-FITC | MCF-7 | 21.7 | 5 | [13] |
| R9-FITC | MDA-MB-231 | 4.1 | 5 | [13] |
| BR2-FITC | MCF-7 | 0 | 5 | [13] |
| BR2-FITC | MDA-MB-231 | 11.2 | 5 | [13] |
Table 3: Caspase-3/7 Activity in Response to d-(KLAKLAK)2 Delivery
| Treatment | Cell Line | Fold Increase in Caspase-3/7 Activity | Concentration | Reference |
| CL + d-(KLAKLAK)2 + G3139 | B16(F10) | ~1.4 - 1.5 | 15 - 500 nM (ODN) | [10] |
| CL + G3139 | B16(F10) | ~1.15 - 1.25 | 15 - 500 nM (ODN) | [10] |
| KLA polymers | - | > 1.5 | - | [14] |
Experimental Protocols
A general workflow for the synthesis, purification, and evaluation of d-(KLAKLAK)2-CPP conjugates is presented below.
Caption: Experimental workflow for d-(KLAKLAK)2-CPP conjugate development.
Peptide Synthesis and Purification
Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2 and CPPs
This protocol is based on the Fmoc/tBu strategy.[15][16]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink-amide for C-terminal amides) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis of the full peptide, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[9]
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 4.1.2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Column and Solvents: Use a C18 column. Mobile phase A: 0.1% TFA in water. Mobile phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient Elution: Apply a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.[17]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Conjugation of d-(KLAKLAK)2 to CPPs
Protocol 4.2.1: Disulfide Bond Formation
This protocol is for conjugating two peptides each containing a single cysteine residue.
-
Peptide Dissolution: Dissolve the purified d-(KLAKLAK)2-Cys and CPP-Cys peptides in a suitable buffer (e.g., ammonium (B1175870) bicarbonate, pH 8).
-
Oxidation:
-
Air Oxidation: Stir the peptide solution open to the air for 24-48 hours. This is a simple but slow method.
-
Iodine Oxidation: Add a solution of iodine in methanol (B129727) dropwise to the peptide solution until a faint yellow color persists. Quench the excess iodine with a solution of ascorbic acid.[11]
-
-
Purification: Purify the resulting conjugate by RP-HPLC as described in Protocol 4.1.2.
-
Characterization: Confirm the molecular weight of the conjugate using mass spectrometry.
In Vitro Cellular Assays
Protocol 4.3.1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13][14][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the peptide conjugates. Include untreated cells as a control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4.3.2: Cellular Uptake Quantification by Flow Cytometry
This protocol is for fluorescently labeled peptides.[20][21]
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled peptide conjugates at the desired concentration for 1-4 hours at 37°C.
-
Washing: Wash the cells twice with PBS to remove non-internalized peptides. For some CPPs, a heparin wash (1 mg/mL) can be used to remove surface-bound peptides.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population.
Protocol 4.3.3: Apoptosis Detection with Caspase-3/7 Assay
This assay measures the activity of executioner caspases 3 and 7.[2][22]
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol (Protocol 4.3.1).
-
Reagent Preparation: Prepare the caspase-3/7 working solution by mixing the substrate (e.g., Z-DEVD-R110) with the assay buffer according to the manufacturer's instructions.[22]
-
Lysis and Substrate Addition: Add the caspase-3/7 working solution to each well. The solution typically contains a lysis agent.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for R110).
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Protocol 4.3.4: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[4][23]
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol (Protocol 4.3.1). Include a positive control for mitochondrial depolarization (e.g., CCCP).[1]
-
JC-1 Staining: Remove the treatment medium and add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well. Incubate for 15-30 minutes at 37°C.[4]
-
Washing: Wash the cells with PBS or assay buffer.
-
Fluorescence Measurement: Measure the red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~510/527 nm) using a fluorescence microscope, flow cytometer, or microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Conclusion
The conjugation of the pro-apoptotic peptide d-(KLAKLAK)2 to cell-penetrating peptides represents a promising strategy for the development of targeted anticancer therapeutics. The protocols and data presented in these application notes provide a framework for the synthesis, purification, and in vitro evaluation of these conjugates. By systematically applying these methods, researchers can advance the development of novel and effective peptide-based cancer therapies.
References
- 1. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (klaklak)2 peptide [novoprolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 14. US10980744B2 - High density peptide polymers - Google Patents [patents.google.com]
- 15. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in selective and targeted drug/gene delivery systems using cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activatable cell-penetrating peptides: 15 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Liposomal Formulation of d-(KLAKLAK)2 Delivery In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 is a promising cationic, amphipathic peptide that induces cell death by disrupting the mitochondrial membrane.[1][2] Its therapeutic potential is often limited by its poor membrane permeability. Encapsulation within liposomal formulations provides an effective strategy to enhance intracellular delivery and improve its anti-cancer efficacy. These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of liposomal d-(KLAKLAK)2 formulations.
Data Presentation
Table 1: Physicochemical Characteristics of d-(KLAKLAK)2 Loaded Liposomes
| Formulation | Lipid Composition | Method | Mean Diameter (nm) | Zeta Potential (mV) | Loading Efficiency (%) | Reference |
| CL/d-(KLAKLAK)2/G3139 | DOTAP/DOPE (1:1 mol/mol) | Lipid Film Hydration/Extrusion | 235.7 ± 20.6 | -28.9 ± 3.5 | 50 | [1] |
| Lipo (Pep) | HSPC/Cholesterol/DSPE-PEG (55:40:5 mol ratio) | Thin-Film Hydration | Not Specified | Slightly Negative | Not Specified | [3] |
CL: Cationic Liposomes; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; G3139: bcl-2 antisense oligodeoxynucleotide; HSPC: Hydrogenated Soy Phosphatidylcholine.
Table 2: In Vitro Efficacy of Liposomal d-(KLAKLAK)2 Formulations
| Cell Line | Formulation | Assay | Concentration | Result | Reference |
| B16(F10) Melanoma | CL/d-(KLAKLAK)2/G3139 | Cell Viability | 125 nM (of G3139) | ~20% reduction in cell viability | [1] |
| B16(F10) Melanoma | CL/d-(KLAKLAK)2/G3139 | Cell Viability | 250 nM (of G3139) | ~40% reduction in cell viability | [1] |
| B16(F10) Melanoma | CL/d-(KLAKLAK)2/G3139 | Caspase 3/7 Activity | 15-500 nM (of G3139) | ~40-50% increase in activity | [1] |
| KB cells | Lipo (Pep) | Caspase 3/7 Activity | 20 µg/mL (of peptide) | Increased apoptosis observed | [4] |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes Loaded with d-(KLAKLAK)2
This protocol is adapted from a method for co-loading d-(KLAKLAK)2 and an oligonucleotide.[1]
Materials:
-
d-(KLAKLAK)2 peptide
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
HEPES-buffered 5% glucose solution (pH 7.4)
-
Hand-held extruder
-
Polycarbonate membranes (200 nm pore size)
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve DOTAP and DOPE (1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Peptide Solution Preparation:
-
Dilute the d-(KLAKLAK)2 peptide in HEPES-buffered 5% glucose solution (pH 7.4).
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film by adding the d-(KLAKLAK)2 peptide solution.
-
Incubate the mixture for 4 hours to allow for complete hydration and encapsulation.
-
-
Extrusion:
-
Assemble the hand-held extruder with two stacked 200 nm polycarbonate membranes.
-
Transfer the liposome (B1194612) suspension to a syringe and pass it through the extruder 11 times to obtain unilamellar vesicles of a uniform size.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the peptide loading efficiency using a suitable method such as HPLC after liposome disruption.
-
Protocol 2: In Vitro Cytotoxicity Assay (CCK-8 Assay)
This protocol is a general method for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., B16(F10), KB)
-
Complete cell culture medium
-
Liposomal d-(KLAKLAK)2 formulation
-
Control liposomes (empty)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 8 x 10³ cells per well.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the liposomal d-(KLAKLAK)2 formulation and control liposomes in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for 24-48 hours.
-
-
Viability Assessment:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol 3: In Vitro Apoptosis Assay (Caspase 3/7 Activity)
This protocol is based on the detection of activated caspases 3 and 7 in apoptotic cells.[1][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Liposomal d-(KLAKLAK)2 formulation
-
Control liposomes (empty)
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the In Vitro Cytotoxicity Assay protocol. The treatment duration may be shorter (e.g., 4 hours followed by a 24-hour incubation).[1]
-
-
Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well of the 96-well plate.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the caspase activity to the number of viable cells or express it as a fold change relative to the untreated control. A significant increase in caspase 3/7 activity is indicative of apoptosis induction.[1]
-
Visualizations
Caption: Experimental workflow for liposomal d-(KLAKLAK)2 preparation and in vitro testing.
Caption: Proposed signaling pathway for d-(KLAKLAK)2-induced apoptosis.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Nanoparticle-Based Delivery of D-(KLAKLAK)2 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide D-(KLAKLAK)2 has emerged as a promising therapeutic agent for cancer treatment. Its cationic and amphipathic nature allows it to selectively disrupt the mitochondrial membranes of cancer cells, leading to apoptosis. However, its therapeutic potential is limited by poor membrane permeability. Nanoparticle-based delivery systems offer a promising strategy to overcome this limitation by efficiently delivering D-(KLAKLAK)2 to tumor tissues and facilitating its intracellular uptake. This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of three distinct nanoparticle platforms for D-(KLAKLAK)2 delivery: cationic liposomes, pH-sensitive polymeric nanoparticles, and targeted iron oxide nanoworms.
I. Cationic Liposomal Delivery of D-(KLAKLAK)2
Cationic liposomes are effective carriers for negatively charged molecules and can also encapsulate cationic peptides like D-(KLAKLAK)2, often in combination with an anionic partner to enhance loading. This section details the co-delivery of D-(KLAKLAK)2 and the bcl-2 antisense oligodeoxynucleotide G3139.
Data Presentation
| Parameter | Value | Reference |
| Lipid Composition | DOTAP/DOPE | [1] |
| Loading Efficiency (D-(KLAKLAK)2) | ~50% | [1] |
| Loading Capacity | 7.5 wt% | [1] |
| Animal Model | B16(F10) melanoma mouse xenograft | [1] |
| Administration Route | Intratumoral | [1] |
| In Vivo Efficacy | Suppressed tumor growth | [1] |
Experimental Protocols
Protocol 1: Preparation of D-(KLAKLAK)2 and G3139 Co-loaded Cationic Liposomes
This protocol is based on the lipid film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
D-(KLAKLAK)2 peptide
-
G3139 antisense oligodeoxynucleotide
-
HEPES buffer (20 mM, pH 7.4)
-
Sterile, RNase-free water
Procedure:
-
Lipid Film Formation:
-
Dissolve DOTAP and DOPE in chloroform at the desired molar ratio (e.g., 1:1).
-
In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Peptide-Oligonucleotide Complexation:
-
Dissolve D-(KLAKLAK)2 and G3139 separately in HEPES buffer.
-
Mix the D-(KLAKLAK)2 and G3139 solutions to allow for complex formation through electrostatic interactions. The polycationic peptide will condense with the polyanionic oligonucleotide.
-
-
Hydration:
-
Hydrate the lipid film with the D-(KLAKLAK)2/G3139 complex solution by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 10-20 times) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove unencapsulated peptide and oligonucleotide by dialysis or size exclusion chromatography.
-
Protocol 2: In Vivo Evaluation in a B16(F10) Melanoma Model
Materials:
-
C57BL/6 mice
-
B16(F10) melanoma cells
-
Prepared D-(KLAKLAK)2/G3139 liposomes
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject B16(F10) cells into the flank of C57BL/6 mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Administer the D-(KLAKLAK)2/G3139 liposomal formulation via intratumoral injection.
-
Include control groups receiving empty liposomes, free D-(KLAKLAK)2, free G3139, and PBS.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of distress are observed.
-
Excise tumors for further analysis (e.g., histology, apoptosis assays).
-
Visualization
References
Application Notes and Protocols for Assessing d-(KLAKLAK)2 Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
d-(KLAKLAK)2 is a synthetic, cationic, alpha-helical peptide with pro-apoptotic properties.[1] Its amphipathic nature allows it to selectively target and disrupt the negatively charged mitochondrial membranes of eukaryotic cells once internalized.[2][3][4] This disruption leads to the release of pro-apoptotic factors and the subsequent activation of the intrinsic apoptotic pathway.[1][5] These characteristics make d-(KLAKLAK)2 a promising candidate for anticancer therapy.[2][5]
This document provides a detailed protocol for assessing and quantifying d-(KLAKLAK)2-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7] Propidium Iodide is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells.[6][8] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining method enables the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7][9]
Signaling Pathway of d-(KLAKLAK)2-Induced Apoptosis
The pro-apoptotic peptide d-(KLAKLAK)2 primarily initiates apoptosis through the mitochondrial pathway. After cellular uptake, often facilitated by a cell-penetrating peptide or targeting moiety, d-(KLAKLAK)2 targets the mitochondria. Its cationic and amphipathic properties cause it to interact with and disrupt the anionic mitochondrial membrane. This leads to mitochondrial swelling, membrane permeabilization, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases such as caspase-3, which then cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Experimental Protocol
This protocol details the steps for treating a cancer cell line (e.g., HeLa) with d-(KLAKLAK)2 and subsequently analyzing the apoptotic cell population using Annexin V-FITC and PI staining with a flow cytometer.
Materials and Reagents
-
d-(KLAKLAK)2 peptide
-
HeLa cells (or other suitable cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile 6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for assessing apoptosis.
Procedure
-
Cell Seeding:
-
For adherent cells, seed 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere and grow overnight at 37°C in a humidified incubator with 5% CO2.
-
For suspension cells, seed at a density of 1 x 10^6 cells/mL.
-
-
d-(KLAKLAK)2 Treatment:
-
Prepare stock solutions of d-(KLAKLAK)2 in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution to the desired final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM) in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of d-(KLAKLAK)2. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a predetermined time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Gently collect the cells from each well and transfer them to a flow cytometry tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step once.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][11]
-
Add 5 µL of Propidium Iodide.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[6]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
-
Collect a sufficient number of events (e.g., 10,000) for each sample.
-
The cell populations will be distinguished as follows:
-
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from an Annexin V/PI staining experiment on a cancer cell line treated with d-(KLAKLAK)2 for 24 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.
| d-(KLAKLAK)2 Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 78.4 ± 3.5 | 12.1 ± 1.9 | 9.5 ± 1.2 |
| 25 | 45.6 ± 4.2 | 28.9 ± 3.1 | 25.5 ± 2.8 |
| 50 | 15.3 ± 2.8 | 35.7 ± 4.5 | 49.0 ± 5.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly to remove any residual medium components that may interfere with staining.
-
Low signal: Confirm the d-(KLAKLAK)2 peptide is active and used at an appropriate concentration. Optimize the incubation time to capture the desired apoptotic stage.
-
Inconsistent results: Maintain consistency in cell seeding density, treatment conditions, and staining procedures across all experiments.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. pnas.org [pnas.org]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
Application Note: Determining d-(KLAKLAK)₂ Cytotoxicity using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The d-(KLAKLAK)₂ peptide is a pro-apoptotic agent known for its potent antimicrobial and anticancer properties.[1] Its mechanism of action involves the disruption of negatively charged mitochondrial membranes, which leads to the induction of apoptosis.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4] This assay is particularly well-suited for evaluating the cytotoxic effects of agents like d-(KLAKLAK)₂ that target mitochondrial function.[1]
This application note provides a detailed protocol for determining the cytotoxicity of the d-(KLAKLAK)₂ peptide on a selected cell line using the MTT assay. It covers the principle of the assay, a step-by-step experimental workflow, data analysis, and troubleshooting.
Principle of the Method
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble crystals are then dissolved using a solubilization solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength of 570 nm.[5] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and/or metabolic activity, thus quantifying the cytotoxic effect of the compound being tested.
Materials and Reagents
| Material/Reagent | Specifications |
| Peptide | d-(KLAKLAK)₂ peptide, synthesized and purified |
| Cell Line | Adherent or suspension cancer cell line of choice (e.g., B16(F10) melanoma, THP-1 leukemia)[1][3] |
| Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics |
| MTT Reagent | 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6] Store protected from light at -20°C. |
| Solubilization Solution | Dimethyl sulfoxide (B87167) (DMSO) or 0.1% NP-40 and 4 mM HCl in isopropanol.[6] |
| Buffers and Solutions | Phosphate-Buffered Saline (PBS), Trypsin-EDTA (for adherent cells) |
| Labware | Sterile 96-well flat-bottom tissue culture plates, sterile pipette tips, serological pipettes, microcentrifuge tubes |
| Equipment | Humidified incubator (37°C, 5% CO₂), multichannel pipette, inverted microscope, microplate reader (spectrophotometer) |
Experimental Protocols
Preparation of Reagents
-
d-(KLAKLAK)₂ Stock Solution: Prepare a high-concentration stock solution of the peptide by dissolving it in sterile water or an appropriate buffer. Determine the concentration and store aliquots at -20°C or below.
-
MTT Working Solution: Thaw the 5 mg/mL MTT stock solution at room temperature, protected from light.[6] It is recommended to filter-sterilize the solution after preparation.
-
Cell Culture Medium: Ensure all media and supplements are pre-warmed to 37°C before use.
MTT Assay Workflow
The following protocol is optimized for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Step 1: Cell Seeding
-
Harvest adherent cells that are in the exponential growth phase using Trypsin-EDTA.[6]
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cells in fresh culture medium to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the assay (typically 1,000-100,000 cells/well).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," do not use the outermost wells; instead, fill them with 100 µL of sterile PBS or media.[8][9]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and recover.
Step 2: Cell Treatment with d-(KLAKLAK)₂
-
Prepare serial dilutions of the d-(KLAKLAK)₂ peptide in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of d-(KLAKLAK)₂ to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest volume of the peptide's solvent (if not water/PBS).
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Step 3: MTT Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
For adherent cells: Carefully remove the treatment medium before adding 100 µL of fresh, serum-free medium followed by 10 µL of MTT reagent.[5]
-
For suspension cells: Centrifuge the plate, carefully remove the supernatant, and resuspend the cells in 100 µL of serum-free medium before adding the MTT reagent.[5]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.
Step 4: Formazan Solubilization
-
After the MTT incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
For adherent cells: The MTT-containing medium must be carefully removed before adding the solvent.
-
For suspension cells: The solvent can be added directly after centrifuging and removing the supernatant.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are completely dissolved. Gentle pipetting up and down can also aid dissolution.[8]
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]
-
It is recommended to use a reference wavelength of 630 nm or higher to correct for background signals from cell debris and other interferences.[5]
-
Read the plate within 1 hour of adding the solubilization solution.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation and Analysis
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the untreated control wells using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100
Data Summary Tables
Raw and processed data should be organized clearly.
Table 1: Example Raw Absorbance Data (570 nm)
| d-(KLAKLAK)₂ (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
|---|---|---|---|---|
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.103 | 1.125 | 1.119 | 1.116 |
| 5 | 0.855 | 0.879 | 0.862 | 0.865 |
| 10 | 0.641 | 0.635 | 0.650 | 0.642 |
| 25 | 0.312 | 0.305 | 0.319 | 0.312 |
| 50 | 0.150 | 0.145 | 0.148 | 0.148 |
| Blank (No Cells) | 0.095 | 0.098 | 0.096 | 0.096 |
Table 2: Calculated Cell Viability Data
| d-(KLAKLAK)₂ (µM) | Average Corrected Absorbance | % Cell Viability |
|---|---|---|
| 0 (Control) | 1.175 | 100.0% |
| 1 | 1.020 | 86.8% |
| 5 | 0.769 | 65.4% |
| 10 | 0.546 | 46.5% |
| 25 | 0.216 | 18.4% |
| 50 | 0.052 | 4.4% |
Determination of IC₅₀
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.[10]
-
Plot % Cell Viability (Y-axis) against the log of the d-(KLAKLAK)₂ concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[11][12]
-
The IC₅₀ value is the concentration that corresponds to 50% cell viability on the fitted curve.[12] Software such as GraphPad Prism is commonly used for this analysis.[11]
d-(KLAKLAK)₂ Signaling Pathway
The d-(KLAKLAK)₂ peptide exerts its cytotoxic effects primarily by targeting the mitochondria.[3] Although it does not readily cross the zwitterionic plasma membranes of mammalian cells, it can be internalized, often with the help of a cell-penetrating peptide or targeting moiety.[1][3] Once inside the cell, its cationic and amphipathic α-helical structure allows it to selectively disrupt the anionic mitochondrial membranes.[1] This disruption compromises the mitochondrial membrane integrity, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol, which in turn activates the caspase cascade and results in programmed cell death (apoptosis).
Caption: Mechanism of d-(KLAKLAK)₂-induced cytotoxicity via mitochondria.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background Absorbance | - Contamination of medium or reagents. - Phenol (B47542) red or serum in the medium can interfere.[8] - Peptide directly reduces MTT.[8] | - Use sterile technique. - Use serum-free, phenol red-free medium during MTT incubation.[8] - Run a cell-free control with peptide and MTT to check for direct reduction.[8] If it occurs, consider an alternative assay (e.g., LDH). |
| Low Absorbance Readings | - Cell density is too low. - MTT incubation time is too short. - Incomplete solubilization of formazan crystals.[8] | - Optimize cell seeding density. - Increase MTT incubation time (up to 4 hours). - Ensure complete dissolution by increasing shaking time or gentle pipetting. Check for visible crystals under a microscope.[8] |
| Inconsistent Replicates | - Inaccurate pipetting or cell seeding. - "Edge effect" due to evaporation in outer wells.[9] - Cell loss during washing steps (especially for loosely adherent cells).[9] | - Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes.[9] - Avoid using the outer wells of the plate; fill them with sterile PBS instead.[9] - Be gentle when aspirating and adding solutions. |
| Results Not Dose-Dependent | - Peptide concentration range is incorrect (too high or too low). - Peptide may have precipitated out of solution at high concentrations. - Peptide may increase metabolic activity at low concentrations.[13] | - Perform a wider range of serial dilutions. - Check the solubility of the peptide in the culture medium. - Corroborate results with a different cytotoxicity assay that measures a different endpoint (e.g., membrane integrity).[8] |
References
- 1. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 2. 5z.com [5z.com]
- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
Measuring Mitochondrial Membrane Potential After d-(KLAKLAK)2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 is a cationic, amphipathic peptide that has garnered significant interest in cancer research due to its ability to selectively induce apoptosis in cancer cells.[1][2] Its mechanism of action is primarily centered on the disruption of mitochondrial integrity.[2] Upon entering a cell, d-(KLAKLAK)2 targets the mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[2] This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a commitment point for apoptosis.
These application notes provide detailed protocols for measuring changes in mitochondrial membrane potential in response to d-(KLAKLAK)2 treatment using two common fluorescent probes: JC-1 and Tetramethylrhodamine, Methyl Ester (TMRM).
Mechanism of Action: d-(KLAKLAK)2-Induced Apoptosis
d-(KLAKLAK)2 exerts its pro-apoptotic effects by directly targeting and disrupting the mitochondrial membranes. This interaction leads to a cascade of events culminating in programmed cell death.
Caption: d-(KLAKLAK)2 signaling pathway.
Data Presentation
The following tables present illustrative quantitative data on the effects of d-(KLAKLAK)2 on mitochondrial membrane potential. This data is representative of typical results obtained from the described experimental protocols and is intended for guidance, as specific values may vary depending on the cell line, experimental conditions, and d-(KLAKLAK)2 formulation.
Table 1: Effect of d-(KLAKLAK)2 on Mitochondrial Membrane Potential as Measured by JC-1 Assay
| d-(KLAKLAK)2 Concentration (µM) | Treatment Time (hours) | Cell Line | % of Cells with Depolarized Mitochondria (Green Fluorescence) | Red/Green Fluorescence Ratio |
| 0 (Control) | 6 | HeLa | 5.2 ± 1.1 | 8.7 ± 0.9 |
| 5 | 6 | HeLa | 25.8 ± 3.5 | 3.1 ± 0.4 |
| 10 | 6 | HeLa | 58.1 ± 6.2 | 0.8 ± 0.1 |
| 20 | 6 | HeLa | 85.4 ± 4.9 | 0.2 ± 0.05 |
| 0 (Control) | 12 | A549 | 6.1 ± 1.5 | 8.2 ± 1.0 |
| 5 | 12 | A549 | 35.2 ± 4.1 | 2.5 ± 0.3 |
| 10 | 12 | A549 | 72.9 ± 7.8 | 0.5 ± 0.08 |
| 20 | 12 | A549 | 91.3 ± 3.7 | 0.1 ± 0.03 |
Table 2: Effect of d-(KLAKLAK)2 on Mitochondrial Membrane Potential as Measured by TMRM Assay
| d-(KLAKLAK)2 Concentration (µM) | Treatment Time (hours) | Cell Line | Mean TMRM Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Control) | 4 | MCF-7 | 1250 ± 150 | 1.00 |
| 2.5 | 4 | MCF-7 | 875 ± 110 | 0.70 |
| 5 | 4 | MCF-7 | 500 ± 75 | 0.40 |
| 10 | 4 | MCF-7 | 250 ± 40 | 0.20 |
| 0 (Control) | 8 | PC-3 | 1400 ± 180 | 1.00 |
| 2.5 | 8 | PC-3 | 910 ± 120 | 0.65 |
| 5 | 8 | PC-3 | 490 ± 65 | 0.35 |
| 10 | 8 | PC-3 | 210 ± 30 | 0.15 |
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow.
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1 Assay by Flow Cytometry
This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.
Materials:
-
d-(KLAKLAK)2 peptide
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
JC-1 dye solution (e.g., 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
d-(KLAKLAK)2 Treatment:
-
Prepare fresh dilutions of d-(KLAKLAK)2 in complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of d-(KLAKLAK)2.
-
For a positive control, treat a separate set of cells with a known mitochondrial depolarizing agent like FCCP (e.g., 10 µM) for 15-30 minutes before staining.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting and Staining:
-
After the treatment period, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with warm PBS.
-
Resuspend the cell pellet in 0.5 mL of pre-warmed complete medium.
-
Add 0.5 mL of medium containing JC-1 dye (final concentration typically 1-10 µg/mL) to each sample.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Detect the green fluorescence of JC-1 monomers in the FL1 channel (typically around 525 nm).
-
Detect the red fluorescence of JC-1 aggregates in the FL2 channel (typically around 590 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create dot plots of FL2 (red) versus FL1 (green) fluorescence.
-
Gate the cell populations to distinguish between healthy cells (high red, low green fluorescence) and apoptotic cells (low red, high green fluorescence).
-
Calculate the percentage of cells in each population.
-
The ratio of red to green fluorescence intensity can also be calculated as a quantitative measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRM Staining and Fluorescence Microscopy
This protocol uses the cell-permeant, cationic, red-orange fluorescent dye TMRM. TMRM accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
d-(KLAKLAK)2 peptide
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (e.g., in DMSO)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
FCCP or CCCP for positive control
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
d-(KLAKLAK)2 Treatment:
-
Treat the cells with the desired concentrations of d-(KLAKLAK)2 in complete culture medium for the chosen duration.
-
Include an untreated control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).
-
-
TMRM Staining:
-
Prepare a fresh working solution of TMRM in pre-warmed complete medium. The final concentration of TMRM is typically in the range of 20-200 nM. It is crucial to use a low concentration to avoid quenching effects.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
(Optional) In the last 5-10 minutes of incubation, add a nuclear counterstain like Hoechst 33342.
-
After incubation, wash the cells twice with warm PBS to remove excess dye.
-
Add fresh pre-warmed PBS or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope.
-
Use an appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
If a nuclear counterstain was used, also capture images in the corresponding channel (e.g., DAPI/Hoechst).
-
Acquire images from multiple random fields for each condition to ensure representative data.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of TMRM within the mitochondrial regions of the cells using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence from the measurements.
-
Calculate the average TMRM fluorescence intensity for each treatment group.
-
A decrease in the mean fluorescence intensity compared to the control group indicates a loss of mitochondrial membrane potential.
-
The results can be expressed as a percentage of the control or as a fold change.
-
References
Application Notes and Protocols: Cellular Uptake Studies Using Fluorescently Labeled d-(KLAKLAK)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide, d-(KLAKLAK)2, is a cationic, amphipathic peptide with demonstrated anti-bacterial and anti-tumor properties.[1] Its mechanism of action involves the disruption of negatively charged mitochondrial membranes, leading to mitochondrial swelling, the release of pro-apoptotic factors, and subsequent programmed cell death.[1][2] Unlike many antimicrobial peptides, d-(KLAKLAK)2 shows low cytotoxicity to mammalian cells due to the zwitterionic nature of their plasma membranes, making it a promising candidate for targeted cancer therapy.[2] However, its therapeutic efficacy is dependent on efficient internalization into target cells.[3][4]
Fluorescent labeling of d-(KLAKLAK)2 provides a powerful tool for researchers to visualize and quantify its cellular uptake, track its subcellular localization, and elucidate its mechanism of action. This document provides detailed protocols for studying the cellular uptake of fluorescently labeled d-(KLAKLAK)2, assessing its cytotoxic effects, and analyzing the induction of apoptosis.
Fluorescent Labeling of d-(KLAKLAK)2
A variety of fluorescent dyes can be conjugated to peptides for cellular imaging studies. The choice of fluorophore should be based on the specific experimental requirements, including the desired excitation and emission wavelengths, photostability, and pH sensitivity. Common choices include fluorescein (B123965) derivatives like FAM and FITC, rhodamine derivatives like TAMRA, and cyanine (B1664457) dyes such as Cy3 and Cy5.[5][6] These dyes can be attached to the N-terminus, C-terminus, or internal amino acid residues of the peptide.[6]
Data Presentation
Table 1: In Vitro Efficacy of d-(KLAKLAK)2 Formulations
| Formulation | Cell Line | Assay | Endpoint | Result | Reference |
| d-(KLAKLAK)2/G3139 loaded Cationic Liposomes | B16(F10) Melanoma | Caspase-3/7 Activity | Fold Increase vs. Control | ~1.4 - 1.5 | [3][4] |
| G3139 only loaded Cationic Liposomes | B16(F10) Melanoma | Caspase-3/7 Activity | Fold Increase vs. Control | ~1.15 - 1.25 | [3][4] |
| Liposome complexed FITC-d-(KLAKLAK)2 (4:1 ratio) | KB | Cellular Uptake | Relative Fluorescence Intensity | Highest among tested ratios | [7][8] |
| Free FITC-d-(KLAKLAK)2 | KB | Cellular Uptake | Relative Fluorescence Intensity | Low | [7][8] |
| Liposome complexed d-(KLAKLAK)2 | KB | Cell Viability (CCK-8) | % Viability | Significantly lower than free peptide | [7][8] |
| Free d-(KLAKLAK)2 | KB | Cell Viability (CCK-8) | % Viability | No remarkable toxicity | [7][8] |
| d-(KLAKLAK)2 + Ionizing Radiation | THP-1 Leukemia | Apoptosis | % Apoptotic Cells | Synergistically increased vs. either treatment alone | [9][10] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of fluorescently labeled d-(KLAKLAK)2 uptake within a cell population.[1]
Materials:
-
Target cells (adherent or suspension)
-
Fluorescently labeled d-(KLAKLAK)2
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a 6-well plate and grow to 70-80% confluency. On the day of the experiment, wash cells with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.
-
For suspension cells, count and aliquot the desired number of cells per tube.
-
-
Peptide Incubation:
-
Resuspend cell pellets in pre-warmed complete medium.
-
Add the fluorescently labeled d-(KLAKLAK)2 at the desired final concentration. Include an untreated cell sample as a negative control.
-
Incubate for the desired time at 37°C in a CO2 incubator.
-
-
Washing:
-
Following incubation, pellet the cells by centrifugation.
-
Wash the cells three times with ice-cold PBS to remove any unbound peptide, with a centrifugation step between each wash.[1]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in flow cytometry buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and filter for emission of the chosen fluorophore.
-
Collect data for a minimum of 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity of the gated population to determine the level of peptide uptake.
-
Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol enables the visualization of the subcellular localization of fluorescently labeled d-(KLAKLAK)2.
Materials:
-
Target cells
-
Glass-bottom dishes or coverslips
-
Fluorescently labeled d-(KLAKLAK)2
-
Live-cell imaging medium
-
(Optional) Subcellular organelle stains (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus)
-
Fluorescence or confocal microscope with an environmental chamber
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
-
Peptide Incubation:
-
Prepare a working solution of fluorescently labeled d-(KLAKLAK)2 in pre-warmed live-cell imaging medium.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescently labeled peptide to the cells.
-
Incubate for the desired time at 37°C in a CO2 incubator.
-
-
(Optional) Co-staining:
-
If co-localization studies are desired, add the appropriate organelle stain according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove unbound peptide.
-
Add fresh live-cell imaging medium to the cells.
-
Place the dish on the stage of the microscope within the environmental chamber (37°C, 5% CO2).
-
Capture images using the appropriate filter sets for the fluorescently labeled peptide and any co-stains.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]
Materials:
-
Target cells
-
96-well plates
-
d-(KLAKLAK)2 (unlabeled)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of d-(KLAKLAK)2. Include untreated wells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours.[11]
-
-
Solubilization:
-
Add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 590 nm using a microplate reader.
-
Protocol 4: Apoptosis Detection using Caspase-3/7 Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cells
-
White-walled 96-well plates
-
d-(KLAKLAK)2 (unlabeled)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with various concentrations of d-(KLAKLAK)2 as described in the MTT assay protocol.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Visualizations
Caption: Workflow for d-(KLAKLAK)2 cellular studies.
Caption: d-(KLAKLAK)2 apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy [mdpi.com]
- 9. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 10. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
Application Notes and Protocols for In Vivo Administration of d-(KLAKLAK)2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 is a cationic, amphipathic peptide that has garnered significant interest for its potential as an anticancer and antimicrobial agent. Composed of D-amino acids, it is resistant to proteolysis, enhancing its in vivo stability. Its mechanism of action involves the disruption of anionic mitochondrial membranes, leading to the induction of apoptosis. This document provides detailed application notes and protocols for the in vivo administration of d-(KLAKLAK)2 in animal models, primarily focusing on murine cancer models.
Mechanism of Action
d-(KLAKLAK)2 selectively targets and disrupts membranes with a net negative charge, a characteristic of bacterial and mitochondrial membranes. In cancer therapy, upon internalization into a tumor cell, d-(KLAKLAK)2 translocates to the mitochondria. There, it disrupts the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, primarily involving the activation of caspase-9 and subsequent activation of executioner caspases such as caspase-3, ultimately leading to programmed cell death.[1][2]
Signaling Pathway of d-(KLAKLAK)2-Induced Apoptosis
Caption: d-(KLAKLAK)2 induced apoptosis pathway.
Data Presentation: In Vivo Efficacy of d-(KLAKLAK)2
The following tables summarize quantitative data from various preclinical studies. It is important to note that d-(KLAKLAK)2 is often conjugated to a tumor-homing peptide (e.g., RGD, TMTP1) or encapsulated in a delivery system to enhance its therapeutic index.
Table 1: Efficacy of d-(KLAKLAK)2 in Murine Cancer Models
| Animal Model | Cancer Type | Administration Route | d-(KLAKLAK)2 Formulation | Dosage and Schedule | Outcome | Reference |
| C57BL/6 Mice | B16(F10) Melanoma | Intratumoral | RGD-4C-GG-d-(KLAKLAK)2 in PBS | 900 µM in 100 µL, every 2 days for 5 doses | Significant tumor growth inhibition.[3][4][5] | [3][4][5] |
| C57BL/6 Mice | B16(F10) Melanoma | Intravenous | RGD-4C-GG-d-(KLAKLAK)2 in PBS | 50 µg, 100 µg, or 250 µg in 200 µL, twice a week for 2 weeks | Dose-dependent tumor growth inhibition.[3][4] | [3][4] |
| BALB/c Mice | 4T1 Breast Carcinoma | Intratumoral | RGD-(KLAKLAK)2 in PBS | 200 µ g/mouse in 100 µL | 2-fold smaller tumor volume compared to control.[6] | [6] |
| Nude Mice | PC-3M-1E8 Prostate Cancer (subcutaneous xenograft) | Direct Injection | TMTP1-GG-d-(KLAKLAK)2 in water | Not specified | Tumor volumes were 18% of control size after 40 days.[2] | [2] |
| Nude Mice | MKN-45sci Gastric Cancer (orthotopic) | Direct Injection | TMTP1-GG-d-(KLAKLAK)2 in water | Not specified | Significantly prolonged survival time.[2] | [2] |
| Humanized SCID Mice | Me275 Melanoma | Intraperitoneal | RAFT-c(RGD)4-poro 2 (Bax-derived peptide, more potent than (KLAKLAK)2) | 0.132 µmol in 200 µL PBS, daily for 7 days | Significant reduction in tumor cell proliferation.[7] | [7] |
Table 2: Biodistribution and Toxicity of Peptide-Based Therapeutics (General Reference)
| Parameter | Method | Findings | Notes | Reference |
| Biodistribution | Radiolabeling (e.g., 111In, 68Ga) and SPECT/PET imaging or gamma counting of tissues. | Peptide therapeutics often show rapid clearance from the blood and accumulation in organs like the kidneys and liver. Tumor uptake is enhanced with specific targeting moieties. Data is typically expressed as % Injected Dose per gram (%ID/g). | Specific %ID/g data for d-(KLAKLAK)2 is not readily available in the cited literature. The provided references describe the methodology. | [8][9][10] |
| Acute Toxicity (LD50) | Dose-escalation studies in rodents. | d-(KLAKLAK)2 is generally reported to have low systemic toxicity.[3] However, a specific LD50 value has not been determined in the reviewed literature. | For novel peptide constructs, determining the Maximum Tolerated Dose (MTD) is a crucial step. | [3] |
Experimental Protocols
Experimental Workflow for a Murine Subcutaneous Tumor Model
Caption: General workflow for in vivo efficacy studies.
Protocol 1: Intratumoral Administration in a Murine Melanoma Model
This protocol is adapted from studies using RGD-4C-GG-d-(KLAKLAK)2 in B16(F10) melanoma models.[3][4]
Materials:
-
d-(KLAKLAK)2 peptide (or its conjugated form)
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.2
-
C57BL/6 mice (6-8 weeks old)
-
B16(F10) melanoma cells
-
Sterile syringes (e.g., 28-30 gauge insulin (B600854) syringes)
-
Calipers
-
Anesthesia (optional, for restraint)
Procedure:
-
Tumor Cell Inoculation:
-
Culture B16(F10) cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) intradermally into the dorsal side of C57BL/6 mice.[3]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
-
Preparation of d-(KLAKLAK)2 Solution:
-
Reconstitute the lyophilized peptide in sterile PBS (pH 7.2) to the desired concentration (e.g., 900 µM).[3] Ensure complete dissolution.
-
-
Intratumoral Injection:
-
Post-Injection Monitoring:
-
Continue to monitor tumor volume, body weight, and overall animal health.
-
At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., histology, TUNEL assay).
-
Protocol 2: Systemic (Intravenous) Administration
This protocol is based on studies involving intravenous delivery of d-(KLAKLAK)2 conjugates.[3]
Materials:
-
d-(KLAKLAK)2 peptide (or its conjugated form)
-
Sterile, pyrogen-free PBS, pH 7.2 or other suitable vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse restrainer for tail vein injection
Procedure:
-
Tumor Model Establishment:
-
Establish tumors as described in Protocol 1.
-
-
Preparation of d-(KLAKLAK)2 Formulation:
-
Dissolve the peptide in sterile PBS to achieve the desired dose in a final injection volume of 100-200 µL. Doses ranging from 50 µg to 250 µg per injection have been reported.[3]
-
For peptides with poor solubility, a formulation of DMSO:Tween 80:Saline (e.g., 10:5:85) can be considered, though vehicle toxicity controls are essential.[11]
-
-
Intravenous Injection (Tail Vein):
-
Monitoring and Endpoint Analysis:
-
Follow the monitoring and analysis steps as outlined in Protocol 1.
-
Protocol 3: Systemic (Intraperitoneal) Administration
This protocol is based on general procedures for intraperitoneal injections in mice and studies using this route for peptide delivery.[7]
Materials:
-
d-(KLAKLAK)2 peptide (or its conjugated form)
-
Sterile, pyrogen-free PBS or saline
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Tumor Model Establishment:
-
Establish tumors as described in Protocol 1.
-
-
Preparation of d-(KLAKLAK)2 Formulation:
-
Prepare the peptide solution in sterile PBS or saline to the desired concentration. A study using a related pro-apoptotic peptide used a dose of 0.132 µmol in 200 µL of PBS.[7]
-
-
Intraperitoneal Injection:
-
Restrain the mouse by scruffing the neck and exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the 200 µL of the peptide solution.[7]
-
A daily injection schedule for 7 days has been reported for a similar peptide.[7]
-
-
Monitoring and Endpoint Analysis:
-
Follow the monitoring and analysis steps as outlined in Protocol 1.
-
Concluding Remarks
The in vivo administration of d-(KLAKLAK)2, particularly when targeted to tumors, presents a promising strategy for cancer therapy. The protocols outlined above provide a foundation for preclinical studies. Researchers should optimize these protocols based on the specific animal model, tumor type, and the formulation of the d-(KLAKLAK)2 peptide being investigated. Careful monitoring of animal welfare and adherence to institutional animal care and use guidelines are paramount.
References
- 1. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Delivery of Tumor-Targeted Bax-Derived Membrane-Active Peptides for the Treatment of Melanoma Tumors in a Humanized SCID Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
Application of d-(KLAKLAK)2 in Combination with Chemotherapy: Enhancing Therapeutic Efficacy through Targeted Mitochondrial Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising agent in oncology, primarily due to its ability to selectively disrupt the mitochondrial membranes of cancer cells, thereby inducing apoptosis.[1][2] This peptide's mechanism of action, which is distinct from many conventional chemotherapeutic agents, presents a compelling rationale for its use in combination therapies. By targeting the powerhouse of the cell, d-(KLAKLAK)2 can potentiate the cytotoxic effects of traditional chemotherapy drugs, potentially leading to synergistic anticancer activity, overcoming drug resistance, and allowing for lower, less toxic doses of chemotherapeutics. This document provides detailed application notes and protocols for the combined use of d-(KLAKLAK)2 and chemotherapy, with a focus on a pH-sensitive nanocarrier system for co-delivery of d-(KLAKLAK)2 and doxorubicin (B1662922).
Principle of Action
The d-(KLAKLAK)2 peptide is a cationic, amphipathic peptide that exhibits lytic activity towards negatively charged membranes, such as those of mitochondria.[3] When delivered into cancer cells, it disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and triggering the caspase cascade, ultimately resulting in programmed cell death.[1]
Chemotherapeutic agents, such as doxorubicin, primarily act by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. The combination of d-(KLAKLAK)2 and doxorubicin offers a dual-pronged attack on cancer cells. A pH-sensitive nanocarrier can exploit the acidic tumor microenvironment to release its payload, ensuring targeted delivery and minimizing systemic toxicity.[4] The co-delivery system enhances the cellular uptake of both agents and facilitates endosomal escape, a critical step for intracellular drug efficacy.[4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of d-(KLAKLAK)2 with chemotherapeutic agents, demonstrating the synergistic enhancement of anticancer activity.
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | Doxorubicin alone | 1.2 | N/A | N/A |
| d-(KLAKLAK)2-NP alone | 15.8 | N/A | N/A | |
| Doxorubicin + d-(KLAKLAK)2-NP (Co-delivered) | 0.5 | < 1 | Synergism | |
| 4T1 | Doxorubicin alone | 0.8 | N/A | N/A |
| d-(KLAKLAK)2-NP alone | 12.5 | N/A | N/A | |
| Doxorubicin + d-(KLAKLAK)2-NP (Co-delivered) | 0.3 | < 1 | Synergism |
*NP: Nanoparticle. Data is illustrative and compiled from representative studies.[4]
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| 4T1 Xenograft | Control (Saline) | 0 | |
| Doxorubicin alone | 45 | ||
| d-(KLAKLAK)2-NP alone | 30 | ||
| Doxorubicin + d-(KLAKLAK)2-NP (Co-delivered) | 85 | The co-delivered formulation showed significantly enhanced tumor growth inhibition compared to individual treatments, indicating a strong synergistic effect in vivo.[4] |
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Nanoparticles for Co-delivery of d-(KLAKLAK)2 and Doxorubicin
This protocol is based on the method described by Lim et al. (2019) for the preparation of pH-sensitive nanoparticles composed of poly(ethylene glycol)–poly(L-lysine)(-grafted 2,3-dimethyl maleic anhydride)–poly(lactic acid) (PEG–PLL(-g-DMA)–PLA).[4]
Materials:
-
PEG–PLL(-g-DMA)–PLA triblock copolymer
-
d-(KLAKLAK)2 peptide
-
Doxorubicin hydrochloride (Dox)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve 10 mg of PEG–PLL(-g-DMA)–PLA copolymer and a calculated amount of Dox in 2 mL of DMF.
-
Add a solution of d-(KLAKLAK)2 peptide in DMF to the polymer-Dox solution. The ratio of peptide to polymer should be optimized based on loading efficiency requirements.
-
Add the resulting mixture dropwise to 10 mL of PBS (pH 7.4) while stirring vigorously.
-
Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove the organic solvent and unloaded drugs. Change the dialysis buffer every 6 hours.
-
Collect the nanoparticle suspension from the dialysis bag and store it at 4°C.
-
Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency using standard techniques such as Dynamic Light Scattering (DLS), Zeta Potential Analyzer, and UV-Vis Spectrophotometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free Doxorubicin
-
d-(KLAKLAK)2-loaded nanoparticles (d-(KLAKLAK)2-NP)
-
Doxorubicin and d-(KLAKLAK)2 co-loaded nanoparticles (Dox+d-(KLAKLAK)2-NP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of free Dox, d-(KLAKLAK)2-NP, and Dox+d-(KLAKLAK)2-NP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 3: In Vitro Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cancer cell lines
-
6-well plates
-
Free Doxorubicin, d-(KLAKLAK)2-NP, and Dox+d-(KLAKLAK)2-NP
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with IC50 concentrations of the different drug formulations for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: In Vivo Antitumor Efficacy Study
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for xenograft model (e.g., 4T1)
-
Saline
-
Free Doxorubicin
-
d-(KLAKLAK)2-NP
-
Dox+d-(KLAKLAK)2-NP
-
Calipers
-
Animal weighing scale
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, free Dox, d-(KLAKLAK)2-NP, Dox+d-(KLAKLAK)2-NP).
-
Administer the treatments intravenously (or via another appropriate route) at predetermined doses and schedules (e.g., twice a week for three weeks).
-
Monitor tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: Synergistic mechanism of co-delivered Doxorubicin and d-(KLAKLAK)2.
References
- 1. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Using d-(KLAKLAK)₂ as a Tool for Studying Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-(KLAKLAK)₂ is a synthetic, cationic, amphipathic peptide composed of D-amino acids, which renders it resistant to proteolysis. Its structure allows it to form an α-helix that selectively interacts with and disrupts negatively charged membranes, such as those found in bacteria and, crucially for apoptosis research, in eukaryotic mitochondria.[1][2][3] Unlike many apoptotic inducers that rely on complex signaling cascades, d-(KLAKLAK)₂ acts directly on the mitochondrion to trigger the intrinsic apoptotic pathway. This property makes it an invaluable tool for studying the downstream events of mitochondrial-mediated cell death, bypassing the need for upstream signaling events. When delivered into a cell, it rapidly induces mitochondrial swelling, depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors, culminating in programmed cell death.[3][4]
Mechanism of Action
The pro-apoptotic activity of d-(KLAKLAK)₂ is initiated by its direct physical interaction with the mitochondrial membranes. The peptide's positive charge is attracted to the highly negative potential of the inner mitochondrial membrane.[3][5] Upon accumulation, it disrupts the membrane integrity, leading to a cascade of events that execute the apoptotic program.
-
Mitochondrial Membrane Disruption: d-(KLAKLAK)₂ directly perturbs the mitochondrial outer and inner membranes, leading to the loss of mitochondrial membrane potential (ΔΨm).[2][5]
-
Release of Pro-Apoptotic Factors: The compromised membrane integrity results in the release of proteins from the intermembrane space into the cytosol. Key among these are Cytochrome c and the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).[3]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates Caspase-9. This complex is known as the apoptosome.
-
Execution Phase: Activated Caspase-9 proceeds to cleave and activate effector caspases, primarily Caspase-3 and Caspase-7.[5] These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[6]
Caption: Signaling pathway of d-(KLAKLAK)₂-induced mitochondrial apoptosis.
Data Presentation
The efficacy of d-(KLAKLAK)₂ can vary significantly depending on the delivery method and the biological system being studied. Efficient intracellular delivery is the primary barrier to its activity in eukaryotic cells.[2]
| Parameter | System | Concentration | Result | Reference |
| LC₅₀ (Lethal Concentration, 50%) | Eukaryotic Cells (Monolayer) | ~400 µM | 50% cell death; demonstrates low toxicity when applied externally without a delivery vehicle. | [2] |
| ED₅₀ (Effective Dose, 50%) | Cell-Free Mitochondrial Swelling Assay | 0.44 µM | Half-maximal effect, indicating high intrinsic activity directly on mitochondria. | [2] |
| ED₅₀ (Effective Dose, 50%) | Cell-Free ΔΨm Loss Assay | 0.4 µM | Half-maximal effect, confirming direct and potent membrane disruption activity. | [2] |
| Cell Viability | THP-1 Human Monocytic Leukemia Cells | 5 µM (with CPP) | ~41.5% reduction in cell viability after 24 hours. | [7] |
| Synergistic Effect | THP-1 Cells + 10 Gy Irradiation | 5 µM (with CPP) | ~56.7% reduction in cell viability, demonstrating synergy with radiotherapy. | [7][8] |
| Caspase Activity | B16(F10) Melanoma Cells | 15 - 500 nM (Liposomal Delivery) | ~40 - 50% increase in Caspase-3/7 activity over control. | [2] |
| Cytotoxicity | PC-3M-1E8 & MKN-45sci Cancer Cells | 10 µM (TMTP1-conjugated) | Significant reduction in cell survival. | [9] |
Experimental Protocols
The following are key protocols for quantifying the effects of d-(KLAKLAK)₂ on apoptosis and mitochondrial health.
Caption: General experimental workflow for studying d-(KLAKLAK)₂ effects.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
d-(KLAKLAK)₂ peptide (with or without a delivery vehicle like a cell-penetrating peptide).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader (570 nm absorbance).
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of d-(KLAKLAK)₂ in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).[7][9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the untreated control.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol uses the cationic dye TMRE (Tetramethylrhodamine, Ethyl Ester) to quantify mitochondrial polarization.
Materials:
-
d-(KLAKLAK)₂ peptide.
-
TMRE stock solution (e.g., 200 µM in DMSO).
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (e.g., 10 mM stock).[10]
-
Flow cytometer or fluorescence microscope.
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer.
Method:
-
Cell Culture and Treatment: Culture and treat cells with d-(KLAKLAK)₂ for a short duration (e.g., 1-4 hours), as ΔΨm loss is an early event in apoptosis.[11] Include an untreated control and a positive control treated with 10 µM CCCP for 15-30 minutes.
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 20-100 nM. Incubate for 15-30 minutes at 37°C, protected from light.[10]
-
Cell Harvest: Gently harvest the cells (trypsinize if adherent) and wash once with PBS.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
Data Acquisition: Analyze the cells immediately by flow cytometry (e.g., using a 561 nm laser and a 585/42 nm bandpass filter). Healthy cells with polarized mitochondria will exhibit high red fluorescence, while apoptotic cells will show a significant decrease in fluorescence intensity.
Protocol 3: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
d-(KLAKLAK)₂ peptide.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution.
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Flow cytometer.
Method:
-
Cell Treatment: Seed and treat cells with d-(KLAKLAK)₂ for the desired time (e.g., 6-24 hours).
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.[11]
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4: Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the key executioner caspases.
Materials:
-
d-(KLAKLAK)₂ peptide.
-
White-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).
-
Luminometer.
Method:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with a range of d-(KLAKLAK)₂ concentrations for a period sufficient to induce apoptosis (e.g., 4-8 hours).[2]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Analysis: Increased luminescence is directly proportional to the amount of caspase-3/7 activity.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 8. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 9. Expression of Concern: Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing d-(KLAKLAK)2 as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-(KLAKLAK)2 is a synthetic, cationic, amphipathic antimicrobial peptide (AMP) composed of D-amino acids. Its structure renders it resistant to proteolytic degradation, a significant advantage for therapeutic applications.[1][2] This document provides a comprehensive guide for the experimental design and execution of preclinical studies to evaluate the efficacy and safety of d-(KLAKLAK)2 as a novel antimicrobial agent. The protocols outlined below are foundational for determining its spectrum of activity, potency, and selectivity.
d-(KLAKLAK)2 exerts its antimicrobial effect by disrupting the bacterial cell membrane.[3][4][5] This mechanism involves the peptide's initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. Following this binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, dissipation of the membrane potential, and ultimately, cell death.[2][3] Its selectivity for bacterial over mammalian membranes is attributed to the differences in membrane composition, particularly the presence of cholesterol in eukaryotic cells which can mitigate the peptide's disruptive action.[1][3]
Pre-clinical Testing Workflow
The following diagram illustrates a typical workflow for the pre-clinical evaluation of d-(KLAKLAK)2.
Caption: Pre-clinical testing workflow for d-(KLAKLAK)2.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are fundamental for determining the potency of d-(KLAKLAK)2 against a panel of clinically relevant bacterial strains.
Protocol: Broth Microdilution Method[6][7][8][9]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select a single colony of the test bacterium.
-
Inoculate the colony into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 2-6 hours).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of d-(KLAKLAK)2 Dilutions:
-
Prepare a stock solution of d-(KLAKLAK)2 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a growth control (bacteria in CAMHB without peptide) and a sterility control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of d-(KLAKLAK)2 that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, plate 10-100 µL of the suspension onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa PAO1 | ||
| Staphylococcus aureus ATCC 29213 | ||
| Acinetobacter baumannii ATCC 19606 | ||
| Klebsiella pneumoniae ATCC 13883 | ||
| (Add other relevant strains) |
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of d-(KLAKLAK)2 over time.[10][11]
-
Preparation of Bacterial Culture:
-
Prepare a mid-logarithmic phase bacterial culture as described for the MIC/MBC assay.
-
Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.
-
-
Exposure to d-(KLAKLAK)2:
-
Add d-(KLAKLAK)2 to the bacterial suspension at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC value.[3]
-
Include a growth control (no peptide).
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[3]
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto nutrient agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Data Presentation:
| Time (hours) | Growth Control (CFU/mL) | 1x MIC (CFU/mL) | 2x MIC (CFU/mL) | 4x MIC (CFU/mL) |
| 0 | ||||
| 0.5 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Cytotoxicity Assays
Evaluating the toxicity of d-(KLAKLAK)2 against mammalian cells is crucial for determining its therapeutic window.
This assay assesses the peptide's lytic activity against red blood cells (RBCs).[15][16]
-
Preparation of Red Blood Cells:
-
Obtain fresh whole blood (e.g., human, horse, or sheep) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs three times with sterile PBS, centrifuging and resuspending the pellet each time.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Peptide Incubation:
-
In a 96-well plate, serially dilute d-(KLAKLAK)2 in PBS.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm (or 540 nm) to quantify hemoglobin release.
-
-
Calculation:
-
Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
This assay determines the effect of the peptide on the metabolic activity of mammalian cell lines.[20][21]
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293, HeLa, or primary cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of d-(KLAKLAK)2 in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the peptide dilutions.
-
Include a vehicle control (medium without peptide).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Percent viability = (Abs_sample / Abs_control) x 100.
-
Data Presentation for Cytotoxicity:
| Peptide Conc. (µg/mL) | % Hemolysis | % Viability (Cell Line 1) | % Viability (Cell Line 2) |
| 0 | 100 | 100 | |
| ... | |||
| ... |
Mechanism of Action
The proposed mechanism of action of d-(KLAKLAK)2 involves a direct interaction with and disruption of the bacterial membrane.
Caption: Mechanism of d-(KLAKLAK)2 action on bacterial membranes.
Concluding Remarks
The experimental framework provided in these application notes offers a robust starting point for the comprehensive evaluation of d-(KLAKLAK)2 as a potential antimicrobial therapeutic. Rigorous adherence to these protocols will generate the necessary data to establish its efficacy, selectivity, and safety profile, paving the way for further pre-clinical and clinical development. The inherent resistance of d-(KLAKLAK)2 to proteolysis makes it a particularly promising candidate in the fight against antibiotic-resistant infections.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photoinduced membrane damage of E. coli and S. aureus by the photosensitizer-antimicrobial peptide conjugate eosin-(KLAKLAK)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. protocols.io [protocols.io]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Targeted d-(KLAKLAK)2 Conjugates for Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 is a promising therapeutic agent that induces cell death by disrupting the mitochondrial membrane. However, its therapeutic application is limited by its inability to efficiently penetrate eukaryotic cell membranes. To overcome this, d-(KLAKL-AK)2 can be conjugated to targeting moieties that specifically recognize and bind to receptors overexpressed on the surface of cancer cells. This strategy enhances the selective delivery of the peptide to tumor cells, thereby increasing its therapeutic efficacy while minimizing off-target toxicity.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of targeted d-(KLAKLAK)2 conjugates for specific cancer types. Detailed protocols for key experiments are provided to facilitate the practical implementation of these strategies in a research and drug development setting.
II. Designing Targeted d-(KLAKLAK)2 Conjugates
The design of a targeted d-(KLAKLAK)2 conjugate involves three key components: the targeting moiety, the linker, and the d-(KLAKLAK)2 peptide.
1. Targeting Moiety Selection:
The choice of targeting moiety is dictated by the specific cancer type being targeted. The goal is to select a ligand that binds with high affinity and specificity to a receptor that is overexpressed on the target cancer cells compared to normal tissues.
Table 1: Examples of Targeting Moieties for Specific Cancer Types
| Cancer Type | Target Receptor | Targeting Moiety | Sequence/Type |
| Breast Cancer | Epidermal Growth Factor Receptor (EGFR) | GE11 peptide | YHWYGYTPQNVI[1][2][3] |
| α3 Integrin | LXY3 peptide | cQfKwDc | |
| Prostate Cancer | Prostate-Specific Membrane Antigen (PSMA) | GTI peptide | GTIQPYPFSWGY[4][5][6] |
| Urokinase Plasminogen Activator Receptor (uPAR) | AE105 peptide | ATEB-AE105 | |
| Lung Cancer | Human Epidermal Growth Factor Receptor 2 (HER2) | HER2pep | YCDGFYACYMDV[7] |
| Neuropilin-1 (NRP1) / KRAS G12D | NKTP-3 peptide | Cyclic d-peptide[8] |
2. Linker Selection:
The linker connects the targeting moiety to the d-(KLAKLAK)2 peptide. Linkers can be classified as cleavable or non-cleavable, each with distinct advantages.
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the cancer cell, releasing the d-(KLAKLAK)2 peptide.
-
Non-Cleavable Linkers: These linkers are stable and the entire conjugate remains intact. The cytotoxic effect relies on the degradation of the entire conjugate within the lysosome to release the active payload.
3. d-(KLAKLAK)2 Peptide:
The d-(KLAKLAK)2 peptide consists of D-amino acids, which makes it resistant to proteolytic degradation, enhancing its stability in vivo. Its sequence is (KLAKLAKKLAKLAK).
III. Synthesis of a Targeted d-(KLAKLAK)2 Conjugate: A Case Study
This section details the synthesis of an EGFR-targeted d-(KLAKLAK)2 conjugate for breast cancer, using the GE11 peptide as the targeting moiety and a non-cleavable thioether linker.
Workflow for Synthesis of GE11-(Linker)-d-(KLAKLAK)2
Caption: Workflow for the synthesis of a targeted d-(KLAKLAK)2 conjugate.
IV. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GE11-Cys
This protocol describes the synthesis of the GE11 peptide with a C-terminal cysteine residue for subsequent conjugation.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the cysteine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution and immediately add it to the resin. c. Agitate the mixture for 2 hours at room temperature. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the GE11 sequence (YHWYGYTPQNVI).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, 2.5% water, and a small amount of DTT. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of the GE11-Cys peptide to a maleimide-activated linker. A similar procedure would be used to conjugate the d-(KLAKLAK)2 peptide (with an added cysteine) to the other end of the linker.
Materials:
-
GE11-Cys peptide
-
Maleimide-PEG-NHS ester linker
-
Phosphate buffered saline (PBS), pH 7.2
-
DMSO
-
Size-exclusion chromatography columns
Procedure:
-
Dissolve Peptide: Dissolve the lyophilized GE11-Cys peptide in degassed PBS (pH 7.2) to a concentration of 1-5 mg/mL.
-
Dissolve Linker: Dissolve the maleimide-PEG-NHS ester linker in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the maleimide linker solution to the peptide solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess unreacted linker by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by mass spectrometry to confirm successful conjugation.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[18][8][19]
Materials:
-
Target cancer cells (e.g., EGFR-positive breast cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
Targeted d-(KLAKLAK)2 conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: a. Prepare serial dilutions of the targeted d-(KLAKLAK)2 conjugate in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions to the wells. Include untreated control wells. c. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: Apoptosis (Caspase-3/7) Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20][21][22][23][24]
Materials:
-
Target cancer cells
-
96-well white-walled plates
-
Targeted d-(KLAKLAK)2 conjugate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the untreated control to determine the fold-increase in caspase-3/7 activity.
Protocol 5: Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled targeted conjugate into cancer cells.[25][26][27][28]
Materials:
-
Target cancer cells
-
Fluorescently labeled targeted d-(KLAKLAK)2 conjugate (e.g., FITC-labeled)
-
24-well plates
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled conjugate at various concentrations and for different time points.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: a. Resuspend the cells in PBS. b. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 6: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a targeted conjugate in a mouse model.[9][13][16][29][30]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cells
-
Matrigel (optional)
-
Targeted d-(KLAKLAK)2 conjugate
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Tumor Implantation: a. Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. b. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: a. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the targeted conjugate or vehicle control via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL staining).
Protocol 7: TUNEL Staining of Tumor Tissue
This assay detects DNA fragmentation, a hallmark of apoptosis, in tissue sections.[31][10][32][33]
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: a. Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP according to the kit manufacturer's instructions. b. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.
-
Visualization: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells within the tumor tissue.
V. Data Presentation
Table 2: In Vitro Efficacy of Targeted d-(KLAKLAK)2 Conjugates
| Conjugate | Cancer Cell Line | Target Receptor | IC50 (µM) | Fold Increase in Caspase-3/7 Activity |
| GE11-d(KLAKLAK)2 | MDA-MB-231 (Breast) | EGFR | Data to be filled from experiment | Data to be filled from experiment |
| GTI-d(KLAKLAK)2 | LNCaP (Prostate) | PSMA | Data to be filled from experiment | Data to be filled from experiment |
| HER2pep-d(KLAKLAK)2 | SK-BR-3 (Breast) | HER2 | Data to be filled from experiment | Data to be filled from experiment |
| Non-targeted d(KLAKLAK)2 | MDA-MB-231 | N/A | >100 | ~1 |
Table 3: In Vivo Antitumor Efficacy of a Targeted d-(KLAKLAK)2 Conjugate
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Apoptotic Index (% TUNEL+ cells) |
| Vehicle Control | 0 | Data to be filled | Data to be filled |
| Targeted Conjugate (Low Dose) | Data to be filled | Data to be filled | Data to be filled |
| Targeted Conjugate (High Dose) | Data to be filled | Data to be filled | Data to be filled |
| Non-targeted Conjugate | Data to be filled | Data to be filled | Data to be filled |
VI. Visualizations
Signaling Pathway for d-(KLAKLAK)2-Induced Apoptosis```dot
Caption: Workflow for the in vitro evaluation of targeted conjugates.
VII. Conclusion
The development of targeted d-(KLAKLAK)2 conjugates represents a promising strategy for enhancing the efficacy and safety of cancer therapy. By following the detailed protocols and guidelines presented in these application notes, researchers can design, synthesize, and evaluate novel targeted therapeutics for a variety of cancer types. The systematic approach outlined here will aid in the generation of robust and reproducible data, accelerating the translation of these promising agents from the laboratory to the clinic.
References
- 1. GE11 peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The establishment of polypeptide PSMA‐targeted chimeric antigen receptor‐engineered natural killer cells for castration‐resistant prostate cancer and the induction of ferroptosis‐related cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10421783B2 - Prostate-specific membrane antigen (PSMA) targeting peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. researchgate.net [researchgate.net]
- 11. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. yeasenbio.com [yeasenbio.com]
- 16. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.kr]
- 21. uib.no [uib.no]
- 22. tandfonline.com [tandfonline.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 25. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 27. research.pasteur.fr [research.pasteur.fr]
- 28. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. genscript.com [genscript.com]
- 31. TUNEL Staining of Tumor Tissue Sections [bio-protocol.org]
- 32. sinobiological.com [sinobiological.com]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification and Characterization of Synthetic d-(KLAKLAK)2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the successful purification and characterization of the synthetic pro-apoptotic peptide d-(KLAKLAK)2. This peptide is a potent antimicrobial and anticancer agent that functions by disrupting mitochondrial membranes.[1][2][3][4] Accurate purification and characterization are critical for ensuring its efficacy and safety in preclinical and clinical research.
Introduction to d-(KLAKLAK)2
d-(KLAKLAK)2 is a cationic, amphipathic peptide composed of D-amino acids, which renders it resistant to proteolysis. Its mechanism of action involves the selective targeting and disruption of negatively charged membranes, such as those of bacteria and mitochondria, leading to apoptosis.[1][2][3] This selectivity for cancer cells and bacteria over healthy mammalian cells, which have zwitterionic outer membranes, makes it a promising candidate for therapeutic development.[1][2][3]
Purification of Synthetic d-(KLAKLAK)2
Following solid-phase peptide synthesis (SPPS), the crude peptide product contains the target peptide along with various impurities.[5][6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying d-(KLAKLAK)2 to a high degree of purity.[1][5]
Principle of RP-HPLC Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. The peptide is loaded onto the column in a polar solvent, and the polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile). More hydrophobic molecules, including the target peptide, are retained longer on the column and elute at higher organic solvent concentrations, thus separating them from more polar impurities.[5]
Experimental Protocol: RP-HPLC Purification of d-(KLAKLAK)2
This protocol is a general guideline and may require optimization based on the specific synthesis impurities and HPLC system used.
Materials:
-
Crude d-(KLAKLAK)2 peptide, lyophilized
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
HPLC system with a preparative C18 column
-
UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude d-(KLAKLAK)2 peptide in a minimal amount of Buffer A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
-
Column Equilibration: Equilibrate the C18 column with Buffer A until a stable baseline is achieved.
-
Injection: Inject the filtered peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Buffer B. A typical gradient might be from 5% to 65% Buffer B over 60 minutes. The optimal gradient should be determined empirically.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm.[5] Collect fractions corresponding to the major peak, which should be the d-(KLAKLAK)2 peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Purity after RP-HPLC | >95% | [1] |
| Yield after Purification | ~40% | [1] |
Characterization of Synthetic d-(KLAKLAK)2
Once purified, the identity, purity, and structural integrity of d-(KLAKLAK)2 must be confirmed using various analytical techniques.
Mass Spectrometry for Molecular Weight Confirmation
Principle: Mass spectrometry (MS) is used to determine the molecular weight of the peptide, confirming its identity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used for peptides.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The peptide is separated by the LC and then ionized and detected by the mass spectrometer.
-
Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of d-(KLAKLAK)2.
| Parameter | Theoretical Value | Experimental Value | Reference |
| Molecular Weight | ~1570.13 Da | Consistent with theoretical | [8] |
Circular Dichroism for Secondary Structure Analysis
Principle: Circular dichroism (CD) spectroscopy is a powerful technique for determining the secondary structure of peptides in solution. d-(KLAKLAK)2 is expected to adopt an α-helical conformation, particularly in membrane-mimicking environments, which is crucial for its biological activity.[1]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in various solvents to assess its conformational flexibility. Recommended solvents include water, phosphate-buffered saline (PBS), and a membrane-mimicking solvent like sodium dodecyl sulfate (B86663) (SDS) micelles.[1] Peptide concentrations typically range from 30 to 200 µM.[1]
-
Data Acquisition: Record the CD spectra from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Analysis: Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) or β-sheets (a negative band at ~218 nm).[1]
Expected Secondary Structure:
-
In dilute aqueous solutions (e.g., 30 µM in water or PBS), d-(KLAKLAK)2 is expected to show a predominantly α-helical structure.[1]
-
At higher concentrations (e.g., 120-200 µM), it may form β-sheets due to aggregation.[1]
-
In the presence of SDS, which mimics a cell membrane, the α-helical structure should be stabilized.[1]
Visualized Workflows and Pathways
Experimental Workflow for Purification and Characterization
Caption: Workflow for d-(KLAKLAK)2 purification and characterization.
Signaling Pathway for d-(KLAKLAK)2 Induced Apoptosis
Caption: Mechanism of d-(KLAKLAK)2 induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. shu.elsevierpure.com [shu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Purification of Peptides [protocols.io]
- 8. globethesis.com [globethesis.com]
Troubleshooting & Optimization
d-(KLAKLAK)2 Peptide Aggregation Technical Support Center
Welcome to the technical support center for the d-(KLAKLAK)2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the handling and use of this peptide, with a primary focus on preventing and troubleshooting aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the d-(KLAKLAK)2 peptide and why is it prone to aggregation?
The d-(KLAKLAK)2 peptide is a cationic, amphipathic alpha-helical peptide composed of D-amino acids, which makes it resistant to proteolysis. Its sequence, rich in lysine (B10760008) (K) and leucine (B10760876) (L), gives it a positively charged (cationic) nature and distinct hydrophobic and hydrophilic faces (amphipathic). This amphipathicity is crucial for its pro-apoptotic activity, which involves the disruption of mitochondrial membranes.[1][2] However, these same properties, particularly the presence of hydrophobic residues, make it susceptible to self-association and aggregation in aqueous solutions, especially at higher concentrations.[3]
Q2: How does aggregation affect my experiments?
Peptide aggregation can significantly impact experimental outcomes in several ways:
-
Reduced Bioavailability: Aggregates may not be readily available to interact with their biological targets, leading to an underestimation of the peptide's efficacy.
-
Altered Biological Activity: The aggregated form of the peptide may have a different or diminished biological activity compared to the monomeric form.
-
Inaccurate Quantification: Aggregation can lead to errors in concentration determination, affecting the accuracy and reproducibility of your experiments.
-
Precipitation: In severe cases, aggregation can lead to the precipitation of the peptide out of solution, rendering it unusable.
Q3: What are the recommended storage conditions for the lyophilized d-(KLAKLAK)2 peptide?
To ensure long-term stability, lyophilized d-(KLAKLAK)2 peptide should be stored at -20°C or colder in a tightly sealed container, protected from moisture and light.[4][5][6][7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can compromise the stability of the peptide.[5][8]
Q4: What is the recommended procedure for dissolving lyophilized d-(KLAKLAK)2 peptide?
Due to its basic nature (net positive charge), the d-(KLAKLAK)2 peptide is best dissolved in a slightly acidic solution. Here is a recommended starting protocol:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Allow the vial to warm to room temperature before opening.
-
Based on the peptide's basic properties, attempt to dissolve it in sterile, distilled water first.[1] If solubility is an issue, try a dilute acidic solution, such as 10% acetic acid.[1][8]
-
For highly aggregated peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially solubilize the peptide, followed by slow, dropwise addition of the aqueous buffer while vortexing.[9][10]
-
Sonication can be used to aid in the dissolution of the peptide.[9][11]
Troubleshooting Guide: Overcoming d-(KLAKLAK)2 Aggregation
This guide provides solutions to common problems encountered during the handling and use of d-(KLAKLAK)2 peptide in solution.
| Problem | Possible Cause | Recommended Solution |
| The peptide does not dissolve completely. | The peptide is highly aggregated or the wrong solvent is being used. | 1. Ensure you are using a slightly acidic buffer (e.g., pH 5-6).[12] 2. Try dissolving in a small amount of DMSO first, then slowly dilute with your aqueous buffer.[9] 3. Use sonication to aid dissolution.[9][11] 4. For persistent aggregation, consider using a denaturing agent like 6 M Guanidine HCl for initial solubilization, followed by dialysis or dilution into the final buffer.[1][2] |
| The peptide solution appears cloudy or hazy after dissolution. | The peptide has aggregated in the solution. This can be concentration-dependent. | 1. Try diluting the peptide solution to a lower concentration. Studies have shown that d-(KLAKLAK)2 tends to form β-sheets and aggregate at concentrations above 30 µM.[3] 2. Filter the solution through a 0.22 µm filter to remove large aggregates. Note that this may reduce the final peptide concentration. |
| The peptide precipitates out of solution over time. | The solution is supersaturated, or the storage conditions are not optimal. | 1. Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][7] 2. Ensure the pH of the storage buffer is slightly acidic (pH 5-6) to improve stability.[12] 3. Avoid storing the peptide in solution for extended periods. Prepare fresh solutions for each experiment whenever possible. |
| Inconsistent experimental results. | Variability in the extent of peptide aggregation between experiments. | 1. Standardize your peptide dissolution and handling protocol. 2. Before each experiment, briefly sonicate the peptide stock solution to help break up any small aggregates that may have formed during storage. 3. Consider characterizing the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) before use.[13][14][15] |
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Secondary Structure | 30 µM in water or PBS | Predominantly α-helical | [3] |
| Secondary Structure | 120-200 µM in water or PBS | Formation of β-sheets (indicative of aggregation) | [3] |
| Hydrolytic Stability | pH 2, 7.4, and 9 (for (KLAKLAK)2-NH2 analog) | Complete stability for 72 hours | [16][17] |
Experimental Protocols
Protocol for Preparing a d-(KLAKLAK)2 Stock Solution
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to pellet the peptide.
-
-
Initial Solubilization (for a 1 mg vial):
-
Method A (Aqueous): Add 100 µL of sterile 10% acetic acid to the vial. Vortex gently.
-
Method B (Organic Solvent): Add 50 µL of high-purity DMSO to the vial. Vortex until the peptide is fully dissolved.
-
-
Dilution:
-
If using Method A: Slowly add your desired sterile aqueous buffer (e.g., PBS pH 7.4, or a buffer at pH 5-6 for better stability) to reach the final desired concentration (e.g., 1 mg/mL).
-
If using Method B: While vortexing, slowly add the DMSO-peptide solution dropwise to your desired sterile aqueous buffer to reach the final concentration. Caution: Rapid addition can cause precipitation.
-
-
Final Steps:
-
If any particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
For cell-based assays, it is advisable to sterile-filter the final solution through a 0.22 µm filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol for Monitoring d-(KLAKLAK)2 Aggregation using Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like β-sheet structures, which are characteristic of many peptide aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.[18]
-
Prepare your d-(KLAKLAK)2 peptide solution at the desired concentration in the buffer of interest (e.g., PBS).
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add your peptide solution.
-
Add the ThT stock solution to each well to a final concentration of 25 µM.[18]
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Incubate the plate at 37°C. Agitation (e.g., orbital shaking) can be used to accelerate aggregation.
-
Measure the fluorescence intensity at various time points using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[18]
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing wells.
-
An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
-
Visualizations
Mitochondrial Apoptosis Pathway Induced by d-(KLAKLAK)2
The d-(KLAKLAK)2 peptide induces apoptosis primarily through the disruption of the mitochondrial membrane. The following diagram illustrates this signaling pathway.
Caption: Mitochondrial-mediated apoptosis pathway initiated by d-(KLAKLAK)2.
Experimental Workflow for Assessing Peptide Aggregation
This workflow outlines the steps to prepare and analyze d-(KLAKLAK)2 peptide for potential aggregation.
Caption: Workflow for preparing and evaluating d-(KLAKLAK)2 peptide solutions.
Logical Relationship for Troubleshooting Dissolution Issues
This diagram illustrates a decision-making process for troubleshooting common dissolution problems with d-(KLAKLAK)2.
Caption: Decision tree for troubleshooting d-(KLAKLAK)2 peptide dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocat.com [biocat.com]
- 9. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
improving the solubility and stability of d-(KLAKLAK)2 peptide
Welcome to the technical support center for the pro-apoptotic peptide d-(KLAKLAK)2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this peptide for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the d-(KLAKLAK)2 peptide and what are its main characteristics?
A1: The d-(KLAKLAK)2 peptide is a 14-amino acid cationic, amphipathic peptide composed of D-amino acids. Its sequence is H-Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys-OH. The D-amino acid composition makes it resistant to proteolytic degradation. Its amphipathic and cationic nature allows it to selectively disrupt negatively charged membranes, such as bacterial cytoplasmic membranes and eukaryotic mitochondrial membranes, leading to apoptosis.[1][2][3] This selectivity makes it a promising candidate for antimicrobial and anticancer therapies.[1][2]
Q2: Why is the solubility of d-(KLAKLAK)2 a concern?
A2: The amphipathic nature of d-(KLAKLAK)2, with both hydrophobic (Leucine) and hydrophilic (Lysine, Alanine) residues, can lead to self-aggregation in aqueous solutions, especially at higher concentrations.[1] This aggregation can reduce its effective concentration and biological activity, as well as lead to precipitation.
Q3: What is the best way to store lyophilized d-(KLAKLAK)2 peptide?
A3: Lyophilized d-(KLAKLAK)2 peptide should be stored at -20°C or lower in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can be stable for years. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q4: What is the recommended solvent for reconstituting d-(KLAKLAK)2?
A4: For initial reconstitution, sterile, distilled water is recommended. If solubility is limited, a small amount of an acidic solvent like 10% acetic acid can be used, as d-(KLAKLAK)2 is a basic peptide.[4] For cell-based assays, it is preferable to dissolve the peptide in a buffer compatible with the experiment, such as Phosphate (B84403) Buffered Saline (PBS) at pH 7.4, though solubility might be limited to lower concentrations (e.g., ≤1 mg/mL).[4] For higher concentrations, co-solvents like DMSO or PEG400 can be tested in small aliquots.[5]
Q5: How does pH affect the solubility and stability of d-(KLAKLAK)2?
A5: As a cationic peptide with multiple lysine (B10760008) residues, the solubility of d-(KLAKLAK)2 is generally higher in acidic to neutral pH where the lysine side chains are protonated, contributing to its overall positive charge. At higher pH (above 8), deprotonation of the amino groups can reduce solubility and increase the propensity for aggregation. Some studies have investigated the hydrolytic stability of similar peptides at pH 2, 7.4, and 9, showing good stability over 72 hours.[6]
Q6: What are common signs of d-(KLAKLAK)2 aggregation?
A6: Signs of aggregation include visible particulates, cloudiness, or gelling of the peptide solution. At a molecular level, aggregation can be monitored by a shift in the secondary structure from α-helix to β-sheet, which can be detected using Circular Dichroism (CD) spectroscopy.[1][3]
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Reconstitution or Dilution
-
Possible Cause: The peptide concentration exceeds its solubility limit in the chosen solvent or buffer. The pH of the solution may not be optimal.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution for a few minutes to aid dissolution.
-
pH Adjustment: For this basic peptide, adding a small amount of a dilute acid (e.g., 10% acetic acid) can help to protonate the lysine residues and increase solubility.[4]
-
Use of Co-solvents: For a small aliquot, test the solubility in organic solvents like DMSO, DMF, or alcohols.[5] Once dissolved, slowly add this stock solution to your aqueous buffer with gentle stirring.
-
Lower Concentration: Work with more dilute peptide solutions.
-
Formulation: Consider encapsulating the peptide in liposomes or nanoparticles to improve its apparent solubility and stability in aqueous media.[2][7]
-
Issue 2: Loss of Biological Activity
-
Possible Cause: Peptide aggregation, adsorption to surfaces, or degradation.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Use freshly prepared solutions for your experiments whenever possible.
-
Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes to prevent adsorption of the peptide to the tube walls.
-
Check for Aggregation: Analyze the peptide solution for aggregation using techniques like Dynamic Light Scattering (DLS) or Circular Dichroism (CD) spectroscopy. If aggregation is detected, refer to the troubleshooting guide for precipitation.
-
Proper Storage: Ensure the peptide is stored correctly in its lyophilized form at -20°C or below. For solutions, store at 4°C for short-term use (days) or at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of d-(KLAKLAK)2
| Property | Value | Reference |
| Amino Acid Sequence | H-Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys-OH | |
| Molecular Weight | ~1523.01 g/mol | [5] |
| Theoretical pI | 11.21 | [8] |
| Secondary Structure | α-helical in dilute solutions and membrane-mimicking environments; β-sheet at higher concentrations | [1][3] |
Table 2: Liposomal Formulation and Characterization of d-(KLAKLAK)2
| Formulation Parameter | Value | Reference |
| Lipid Composition (molar ratio) | ||
| DOTAP:DOPE | 1:1 | [2] |
| HSPC:Cholesterol:DSPE-PEG | 55:40:5 | [7][9] |
| Peptide Loading | ||
| Encapsulation Efficiency (with pre-complexation) | 50% | [2] |
| Loading Capacity (with pre-complexation) | 7.5 wt% | [2] |
| Liposome (B1194612) Characteristics | ||
| Size (by extrusion) | ~200 nm | [2][7] |
| Stability | Stable for at least 7 days in saline | [7][9] |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of d-(KLAKLAK)2 via Thin-Film Hydration and Extrusion
This protocol is adapted from methods used for encapsulating d-(KLAKLAK)2 and other cationic peptides.[2][7][9][10]
Materials:
-
d-(KLAKLAK)2 peptide
-
Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000)
-
HEPES-buffered 5% glucose solution (pH 7.4) or PBS
-
Round-bottom flask
-
Rotary evaporator
-
Hand-held extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., HSPC:Cholesterol:DSPE-PEG at a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Peptide Reconstitution:
-
Dissolve the d-(KLAKLAK)2 peptide in the desired aqueous buffer (e.g., HEPES-buffered glucose or PBS) to the target concentration.
-
-
Hydration:
-
Add the peptide solution to the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into a hand-held extruder.
-
Extrude the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 200 nm) to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification (Optional):
-
Remove any unencapsulated peptide by size exclusion chromatography or dialysis.
-
Protocol 2: Analysis of d-(KLAKLAK)2 Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol provides general guidelines for analyzing the secondary structure of peptides like d-(KLAKLAK)2.[1][3][11][12][13][14]
Materials:
-
d-(KLAKLAK)2 peptide solution
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance like Tris.[15]
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD Spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing and Interpretation:
-
Subtract the buffer blank spectrum from the peptide sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
Analyze the resulting spectrum for characteristic secondary structure features:
-
A transition from α-helical to β-sheet structure with increasing peptide concentration is indicative of aggregation.[1][3]
-
Visualizations
Caption: Workflow for d-(KLAKLAK)2 liposome preparation.
Caption: Strategies to improve d-(KLAKLAK)2 solubility.
Caption: Apoptotic pathway of d-(KLAKLAK)2.
References
- 1. benchchem.com [benchchem.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5z.com [5z.com]
- 4. bachem.com [bachem.com]
- 5. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 6. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cationic amphiphilic peptide chaperone rescues Aβ42 aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
reducing off-target cytotoxicity of d-(KLAKLAK)2 in normal cells
Welcome to the technical support center for the pro-apoptotic peptide D-(KLAKLAK)2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on mitigating off-target cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of D-(KLAKLAK)2?
D-(KLAKLAK)2 is a cationic, amphipathic peptide that induces cell death primarily through mitochondrial-dependent apoptosis.[1][2] Its mechanism relies on its physical properties rather than a specific receptor interaction. Once internalized into a cell, the positively charged peptide preferentially binds to and disrupts the negatively charged mitochondrial membranes.[3][4] This disruption leads to the loss of mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][4] Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.[1]
Caption: D-(KLAKLAK)2 induces mitochondrial-dependent apoptosis.
Q2: Why does D-(KLAKLAK)2 exhibit cytotoxicity in normal (non-target) cells?
The cytotoxicity of D-(KLAKLAK)2 is not specific to cancer cells because its mechanism of action—mitochondrial membrane disruption—is a fundamental process that can occur in any eukaryotic cell.[4] The primary barrier to its toxicity is the cell's plasma membrane. Free D-(KLAKLAK)2 has a relatively low capacity for internalizing into mammalian cells on its own.[5][6] However, if it does get internalized into a normal cell, it can trigger apoptosis just as it would in a cancer cell. Off-target toxicity, therefore, is primarily an issue of non-specific cellular uptake.
Q3: What are the primary strategies to reduce the off-target cytotoxicity of D-(KLAKLAK)2?
The most effective strategies focus on ensuring the peptide is delivered specifically to, and internalized by, cancer cells while minimizing its exposure to normal tissues. This is achieved through targeted delivery and stimuli-responsive systems.
-
Targeted Delivery: This involves conjugating D-(KLAKLAK)2 to a moiety that specifically recognizes and binds to molecules on the surface of cancer cells or the tumor vasculature. Examples include:
-
Stimuli-Responsive Nanocarriers: This involves encapsulating D-(KLAKLAK)2 within a nanoparticle that is designed to release its payload only in the unique microenvironment of a tumor. This masks the peptide's cytotoxic activity during circulation. Common triggers include:
-
Low pH: The extracellular environment of solid tumors is often acidic (pH 6.5-6.9). Nanoparticles made from pH-sensitive polymers can be engineered to destabilize and release the peptide at these lower pH values.[8]
-
Specific Enzymes: Using carriers that are degraded by enzymes overexpressed in the tumor microenvironment (e.g., matrix metalloproteinases).
-
External Stimuli: Co-delivery with a photosensitizer allows for light-triggered release and endosomal escape, focusing the cytotoxic effect only on the illuminated tumor area.[9][10]
-
Caption: Key strategies to improve the therapeutic index of D-(KLAKLAK)2.
Troubleshooting Guides
Problem: My D-(KLAKLAK)2 conjugate shows significant cytotoxicity in my normal/control cell line.
This is a common issue indicating a lack of specificity. Here are several potential causes and solutions:
-
Cause 1: The targeting moiety is not specific enough.
-
Troubleshooting:
-
Verify Target Expression: Confirm that your target receptor (e.g., αvβ3 integrin for RGD) is highly overexpressed on your cancer cell line but has low or no expression on your control cell line. Use flow cytometry or Western blot to quantify expression levels.
-
Select a Different Target: If the expression profile is not sufficiently differential, consider a different targeting ligand that is more specific to your cancer model.
-
-
-
Cause 2: The linker used for conjugation is unstable.
-
Troubleshooting:
-
Assess Linker Stability: The peptide may be cleaving from its targeting moiety prematurely in the culture medium. Analyze the stability of your conjugate in serum-containing media over time using HPLC.
-
Use a More Stable Linker: Consider using a more robust chemical linker. For stimuli-responsive systems, ensure the linker is only cleaved under the intended conditions (e.g., low pH).
-
-
-
Cause 3: Non-specific uptake due to high cationic charge.
-
Troubleshooting:
-
Encapsulate in a Shielded Nanoparticle: Encapsulating the peptide in a PEGylated (polyethylene glycol) liposome (B1194612) or nanoparticle can shield the positive charge during circulation, reducing non-specific electrostatic interactions with cell membranes.[6] The targeting ligand should be attached to the distal end of the PEG chains to ensure it remains accessible.
-
-
Problem: My pH-sensitive nanoparticle formulation releases the peptide prematurely at neutral pH.
This will lead to systemic toxicity in an in vivo model.
-
Cause 1: Incorrect polymer composition.
-
Troubleshooting:
-
Verify Polymer pKa: The pH-responsive component of your polymer (e.g., the DMA-grafted lysine) may have a pKa that is too high, causing it to respond at or near physiological pH.
-
Adjust Polymer Ratio: Modify the ratio of the pH-sensitive block to the hydrophobic/hydrophilic blocks in your copolymer to fine-tune the pH at which the nanoparticle disassembles.
-
-
-
Cause 2: Formulation instability.
-
Troubleshooting:
-
Optimize Loading: Overloading the nanoparticle with the peptide can lead to instability. Perform a loading optimization study to find the highest encapsulation efficiency that maintains nanoparticle integrity at pH 7.4.
-
Characterize Stability: Use Dynamic Light Scattering (DLS) to monitor the size and polydispersity of your nanoparticles over time in a buffer at pH 7.4. A stable formulation should show no significant change in these parameters.
-
-
Quantitative Data Summary
The following tables summarize cytotoxicity data for various D-(KLAKLAK)2 formulations. This data highlights the improved selectivity achieved with targeted delivery systems.
Table 1: In Vitro Cytotoxicity (LC50/IC50) of D-(KLAKLAK)2 Formulations
| Formulation | Cell Line | Target Expression | LC50 / IC50 (µM) | Reference |
| RGD-4C-GG-D(KLAKLAK)2 | B16(F10) Murine Melanoma | αvβ3 Positive | ~20 | [11] |
| A375 Human Melanoma | αvβ3 Positive | ~20 | [11] | |
| HT-29 Human Colon Cancer | αvβ3 Positive | ~25 | [11] | |
| NIH 3T3 Murine Fibroblast | αvβ3 Negative | ~45 | [11] | |
| Free D-(KLAKLAK)2 | Various cell lines | N/A | > 50 (Generally non-toxic due to poor uptake) | [3][11] |
| TMTP1-GG-D(KLAKLAK)2 | PC-3M Human Prostate Cancer | TMTP1 Target Positive | Induces significant apoptosis | [1][4] |
| MGC803 Human Gastric Cancer | TMTP1 Target Positive | Induces significant apoptosis | [1][4] | |
| GES-1 Normal Gastric Epithelium | TMTP1 Target Negative | No significant effect on viability | [1][4] |
Table 2: Enhanced Efficacy in Combination Therapies
| Formulation | Cell Line | Treatment | Result | Reference |
| Cationic Liposome with D-(KLAKLAK)2 + G3139 | B16(F10) Murine Melanoma | 250 nM ODN concentration | ~40% cell death | [12] |
| Cationic Liposome with G3139 alone | B16(F10) Murine Melanoma | 250 nM ODN concentration | ~10% cell death | [12] |
| CPP-D(KLAKLAK)2 + Radiation | THP-1 Human Leukemia | 5µM Peptide + 10 Gy IR | Synergistic increase in apoptosis vs. either treatment alone | [13] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of a D-(KLAKLAK)2 formulation that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
D-(KLAKLAK)2 formulation (free peptide, conjugate, or nanoparticle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of your D-(KLAKLAK)2 formulation in culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]
Materials:
-
6-well plates or T25 flasks
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the D-(KLAKLAK)2 formulation for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[17]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for Annexin V / PI apoptosis assay.
References
- 1. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 5. (klaklak)2 peptide [novoprolabs.com]
- 6. pH-sensitive PEGylation of RIPL peptide-conjugated nanostructured lipid carriers: design and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. US9687563B2 - Ph-sensitive peptides and their nanoparticles for drug delivery - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the dose and timing of d-(KLAKLAK)2 treatment in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pro-apoptotic peptide d-(KLAKLAK)2 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of d-(KLAKLAK)2?
A1: D-(KLAKLAK)2 is a cationic, amphipathic peptide that induces apoptosis. Its selectivity for cancer cells is attributed to the difference in membrane charge; it preferentially disrupts the negatively charged mitochondrial membranes of cancer cells, while having a lesser effect on the zwitterionic plasma membranes of normal eukaryotic cells.[1][2] Upon internalization, d-(KLAKLAK)2 targets the mitochondria, causing membrane disruption, swelling, and the release of pro-apoptotic factors like cytochrome c, which ultimately leads to caspase activation and programmed cell death.[2][3][4]
Q2: Why am I not observing significant cytotoxicity with free d-(KLAKLAK)2 peptide?
A2: A common challenge with d-(KLAKLAK)2 is its inefficient cellular uptake when used alone.[5] The peptide's cationic nature can limit its ability to cross the cell membrane effectively. To enhance its cytotoxic effects, efficient intracellular delivery systems are often required.[1][5]
Q3: What are some effective delivery strategies for d-(KLAKLAK)2 in vitro?
A3: Several strategies can be employed to improve the intracellular delivery of d-(KLAKLAK)2:
-
Cationic Liposomes: Formulating the peptide with cationic liposomes can facilitate its entry into cells.[1][6][7]
-
Cell-Penetrating Peptides (CPPs): Conjugating d-(KLAKLAK)2 to a CPP can significantly enhance its cellular uptake.[4]
-
Targeting Ligands: Attaching targeting moieties, such as RGD peptides, can direct the peptide to specific receptors on cancer cells, improving both uptake and specificity.[1]
Q4: What is a typical starting concentration and incubation time for d-(KLAKLAK)2 treatment?
A4: The optimal dose and timing of d-(KLAKLAK)2 treatment are highly dependent on the cell line and the delivery method used. For initial experiments, a dose-response study is recommended.[8] Based on published studies, here are some starting points:
-
With a delivery system: Concentrations in the low micromolar range (e.g., 1-10 µM) are often effective.[1][9]
-
Incubation time: A common starting point is 24 to 48 hours for cytotoxicity and cell viability assays.[1][5][8][9] Shorter incubation times (e.g., 3-4 hours) may be sufficient for apoptosis assays that measure early events like caspase activation.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed. | 1. Inefficient cellular uptake: The free peptide may not be entering the cells effectively.[5] 2. Peptide degradation: The peptide may not be stable in the cell culture medium over the entire incubation period. 3. Cell line resistance: The specific cell line may be resistant to d-(KLAKLAK)2-induced apoptosis. | 1. Utilize a delivery system such as cationic liposomes or a cell-penetrating peptide to enhance uptake.[1][4] 2. Consider a shorter incubation time or replenishing the media with fresh peptide. 3. Try a different cancer cell line or investigate the expression of anti-apoptotic proteins (e.g., Bcl-2) in your current cell line. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge effects: Wells on the periphery of the plate may experience more evaporation, affecting cell growth and compound concentration.[8] | 1. Ensure a homogenous cell suspension before and during seeding. A brief rest at room temperature before incubation can promote even cell distribution.[8] 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity.[8] |
| Inconsistent results between experiments. | 1. Variations in cell passage number: Cell characteristics can change with repeated passaging. 2. Differences in cell confluency at the time of treatment: Cell density can influence their response to treatment. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Seed cells to reach a consistent confluency (e.g., 50-70%) at the start of the treatment.[1][10] |
Quantitative Data Summary
Table 1: Reported In Vitro Efficacy of d-(KLAKLAK)2 and its Formulations
| Cell Line | Formulation | Concentration | Incubation Time | Effect | Reference |
| B16(F10) Melanoma | Cationic liposomes with d-(KLAKLAK)2/G3139 | 1.5 µM d-(KLAKLAK)2 | 24 hours | ~20% reduction in cell viability | [1] |
| B16(F10) Melanoma | Cationic liposomes with d-(KLAKLAK)2/G3139 | 15-500 nM (of ODN) | 4 hours | 40-50% increase in Caspase 3/7 activity | [1] |
| KB cells | Liposomal d-(KLAKLAK)2 | Not specified | 48 hours | Significantly better anticancer activity than free peptide | [5] |
| Various Cell Lines | RGD-4C-GG-d-(KLAKLAK)2 | 10 µM | 3 hours | Induction of apoptosis (TUNEL assay) | [9] |
| THP-1 Leukemia | d-(KLAKLAK)2 with CPP | Not specified | 24 hours | Reduced cell viability to 58.5% | [4][11] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT-based)
This protocol is adapted from methodologies used to assess the effect of d-(KLAKLAK)2 on cell proliferation.[4][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2 x 10^4 cells/well).[4] Allow cells to adhere for 12-24 hours.
-
Treatment: Prepare serial dilutions of the d-(KLAKLAK)2 formulation in the appropriate cell culture medium. Replace the existing medium with the medium containing the treatment. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measurement: Gently shake the plate for 15 minutes and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 2: Apoptosis Assay (Caspase 3/7 Activity)
This protocol is based on methods to determine the induction of apoptosis by d-(KLAKLAK)2.[1]
-
Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.
-
Treatment: Treat the cells with the d-(KLAKLAK)2 formulation for a shorter duration suitable for detecting early apoptotic events (e.g., 4 hours).[1]
-
Assay: Use a commercial Caspase-Glo® 3/7 Assay kit or a similar fluorescent substrate-based assay. Follow the manufacturer's instructions for reagent preparation and addition.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 1 hour).
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Visualizations
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Caption: General experimental workflow for in vitro d-(KLAKLAK)2 testing.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 5. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
Technical Support Center: Enhancing Endosomal Escape of d-(KLAKLAK)2 Delivery Systems
Welcome to the technical support center for d-(KLAKLAK)2 delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape and subsequent cytosolic delivery of d-(KLAKLAK)2 peptides.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the endosomal escape of d-(KLAKLAK)2.
Issue 1: Low Cytotoxicity or Lack of Apoptotic Effect of d-(KLAKLAK)2
-
Question: My d-(KLAKLAK)2 formulation is not inducing the expected level of cancer cell death. What are the potential reasons for this?
-
Answer: The pro-apoptotic peptide d-(KLAKLAK)2 must reach the mitochondrial membrane to induce cell death. A lack of cytotoxicity is often due to inefficient endosomal escape, trapping the peptide within endosomes where it is eventually degraded in lysosomes.[1][2][3] Key areas to troubleshoot include:
-
Inefficient Endosomal Escape: The delivery system is not effectively disrupting the endosomal membrane.
-
Degradation of the Peptide: The peptide may be degraded by proteases within the endo-lysosomal pathway.
-
Low Cellular Uptake: The delivery vehicle may not be efficiently internalized by the target cells.
-
Troubleshooting Steps:
-
Verify Cellular Uptake: Confirm that your d-(KLAKLAK)2 delivery system is being internalized by cells. This can be assessed by labeling the peptide or the carrier with a fluorescent dye and visualizing uptake using confocal microscopy or quantifying it via flow cytometry.[4]
-
Assess Endosomal Co-localization: Use confocal microscopy to determine if the fluorescently labeled d-(KLAKLAK)2 co-localizes with endosomal/lysosomal markers (e.g., LysoTracker). High co-localization indicates poor endosomal escape.
-
Enhance Endosomal Escape: Implement a strategy to improve endosomal release. Common and effective methods include:
-
Incorporate pH-Responsive Elements: Utilize polymers or lipids that change conformation or charge in the acidic environment of the endosome, leading to membrane disruption.[5][6][7][8][9]
-
Use Fusogenic Lipids: Formulate your delivery system with lipids like dioleoylphosphatidylethanolamine (DOPE) that promote fusion with the endosomal membrane.[10][]
-
Employ Charge-Reversal Polymers: These polymers are anionic at physiological pH, shielding the cationic peptide. In the acidic endosome, they switch to a positive charge, leading to electrostatic repulsion and destabilization of the endosomal membrane.[12]
-
Co-delivery with Photosensitizers: For light-inducible endosomal escape, co-deliver a photosensitizer like chlorin (B1196114) e6. Upon light activation, it generates reactive oxygen species that disrupt the endosomal membrane.[1][2][13]
-
Issue 2: High Cytotoxicity of the Delivery Vehicle Itself
-
Question: My delivery system shows significant cytotoxicity even without the d-(KLAKLAK)2 peptide. How can I reduce this non-specific toxicity?
-
Answer: The materials used in your delivery system, particularly cationic lipids or polymers, can cause membrane damage and induce toxicity.
Troubleshooting Steps:
-
Titrate the Concentration: Determine the maximum non-toxic concentration of your empty delivery vehicle by performing a dose-response experiment.
-
PEGylation: Shield the surface of your nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce non-specific interactions with the cell membrane.
-
Use Biodegradable Materials: Whenever possible, choose polymers and lipids that are biodegradable to minimize long-term cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of d-(KLAKLAK)2-induced apoptosis?
A1: d-(KLAKLAK)2 is an amphipathic α-helical peptide that induces apoptosis by disrupting the mitochondrial membrane.[3][14] It is designed to be non-toxic outside the cell as it does not disrupt the zwitterionic plasma membranes of eukaryotic cells but is effective against the anionic mitochondrial membranes.[3] For it to be effective, it must first escape the endosome and reach the cytosol.
Q2: How can I quantitatively measure the endosomal escape of my d-(KLAKLAK)2 formulation?
A2: Several assays can be used to quantify endosomal escape:
-
Galectin-8 (Gal8) Assay: This is a direct visualization method where Gal8, a cytosolic protein, binds to glycans exposed on the inner leaflet of damaged endosomes.[15][16][17][18] Recruitment of fluorescently tagged Gal8 to puncta can be quantified by microscopy.
-
Calcein (B42510) Release Assay: Cells are loaded with calcein-AM, which becomes fluorescent and membrane-impermeant (calcein) in the cytosol. Initially, it is sequestered in endosomes at a self-quenching concentration. Endosomal escape leads to the release of calcein into the cytosol, resulting in a diffuse, de-quenched fluorescent signal.[19]
-
Split Luciferase/GFP Assay: A small part of a reporter protein (like Luciferase or GFP) is delivered into the cell, while the larger part is expressed in the cytosol. Endosomal escape of the small part allows it to complement the larger part, reconstituting the functional reporter protein, and the resulting signal can be quantified.[20][21][22]
Q3: What are pH-responsive polymers and how do they work to enhance endosomal escape?
A3: pH-responsive polymers are "smart" materials that change their properties in response to changes in pH.[6][7][8][9] In the context of endosomal escape, these polymers are designed to be stable at physiological pH (around 7.4) but undergo a conformational or charge change in the acidic environment of the endosome (pH 5.0-6.5).[6] This change, often due to the protonation of amine or imidazole (B134444) groups, can lead to the "proton sponge effect," causing osmotic swelling and rupture of the endosome, or it can trigger the disassembly of the nanoparticle, releasing the d-(KLAKLAK)2 peptide.[23]
Q4: Can I use chloroquine (B1663885) to enhance the endosomal escape of my formulation in my experiments?
A4: Yes, chloroquine is a lysosomotropic agent that is often used as a positive control or an enhancer for endosomal escape in in vitro experiments.[19][24][25] It works by buffering the endosomal pH, which leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[25] However, it is generally not a clinically translatable strategy due to its toxicity at effective concentrations.[19]
Data Summary
The following tables summarize quantitative data from various studies on enhancing endosomal escape.
Table 1: Comparison of Endosomal Escape Enhancing Strategies
| Strategy | Delivery System Component | Cargo | Cell Line | Enhancement of Cytosolic Delivery/Efficacy | Reference |
| pH-Responsive Polymer | Glycol chitosan-g-DMA | d-(KLAKLAK)2 | Melanoma | Selective peptide release at pH 6.8 vs. 7.4 | [5] |
| Photosensitizer | Chlorin e6 in Liposome | d-(KLAKLAK)2 | KB cells | Synergistic anticancer activity with light | [1][2] |
| Fusogenic Lipid | Sodium Oleate in Liposome | Model Cargo | - | ~73% membrane fusion at pH 5 | [10] |
| Charge-Reversal Polymer | PEG-DMMA | Doxorubicin | A549, MHCC97-H | Enhanced cell internalization at pH 6.8 | [12] |
| Lysosomotropic Agent | Chloroquine | PS-ASOs | Stabilin-1/-2 cells | >50% increase in target knockdown | [24][26] |
Experimental Protocols
Protocol 1: Galectin-8 (Gal8) Endosomal Disruption Assay
This protocol allows for the direct visualization and quantification of endosomal rupture.[15][16][17][18]
Materials:
-
Cells stably expressing a Gal8-fluorescent protein fusion (e.g., Gal8-YFP).
-
Your d-(KLAKLAK)2 delivery system.
-
Positive control for endosomal disruption (e.g., Lipofectamine).
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Seeding: Seed the Gal8-reporter cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing your d-(KLAKLAK)2 delivery system at the desired concentration. Include wells for untreated cells (negative control) and cells treated with a known endosome-disrupting agent (positive control).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 6, 8 hours) to allow for uptake and endosomal escape.
-
Imaging: At each time point, wash the cells with PBS and image them live using a confocal microscope. Acquire images in the channel for the Gal8 fluorescent protein.
-
Image Analysis: Quantify the degree of endosomal disruption by measuring the formation of fluorescent Gal8 puncta. This can be done by counting the number of puncta per cell or measuring the total intensity of puncta relative to the diffuse cytosolic fluorescence.
Protocol 2: Chloroquine Co-treatment Assay
This assay indirectly assesses whether endosomal entrapment is a limiting factor for the efficacy of your d-(KLAKLAK)2 formulation.[24][25]
Materials:
-
Target cancer cell line.
-
Your d-(KLAKLAK)2 delivery system.
-
Chloroquine solution (e.g., 50-100 µM in culture medium).
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-treatment: Treat the cells with your d-(KLAKLAK)2 formulation in the presence or absence of a non-toxic concentration of chloroquine. Include controls for untreated cells, cells treated with chloroquine alone, and cells treated with the empty delivery vehicle with and without chloroquine.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytotoxicity of your d-(KLAKLAK)2 formulation with and without chloroquine. A significant increase in cytotoxicity in the presence of chloroquine suggests that endosomal escape is a limiting barrier that was overcome by the chloroquine treatment.
Diagrams
Caption: Cellular uptake and fate of d-(KLAKLAK)2 delivery systems.
Caption: Workflow for the Galectin-8 endosomal disruption assay.
Caption: Troubleshooting logic for low d-(KLAKLAK)2 efficacy.
References
- 1. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pH-responsive polysaccharidic ionic complex for proapoptotic D-(KLAKLAK)2 peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] pH-sensitive polymer-based carriers as a useful approach for oral delivery of therapeutic protein: A review. | Semantic Scholar [semanticscholar.org]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
- 12. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 24. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "Chloroquine and cytosolic galectins affect endosomal escape of antise" by Ekta Pandey and Ed Harris [digitalcommons.unl.edu]
Technical Support Center: d-(KLAKLAK)2 Proapoptotic Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the proapoptotic peptide d-(KLAKLAK)2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for d-(KLAKLAK)2?
A1: d-(KLAKLAK)2 is a cationic, amphipathic peptide that induces apoptosis primarily by disrupting mitochondrial membranes.[1][2][3] Due to the net negative charge of mitochondrial membranes, the positively charged peptide preferentially accumulates on the mitochondrial surface.[3][4] This interaction leads to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering programmed cell death.[1][3][4]
Q2: Why am I observing low to no cytotoxicity in my mammalian cell line?
A2: A common reason for low efficacy is the peptide's poor penetration across the zwitterionic plasma membranes of eukaryotic cells.[2][3] While d-(KLAKLAK)2 is potent once inside the cell, its delivery into the cytoplasm is a significant hurdle.[2][5] Effective intracellular delivery is crucial for its proapoptotic activity.[6][7][8]
Q3: How can I improve the intracellular delivery of d-(KLAKLAK)2?
A3: Several strategies can enhance the delivery of d-(KLAKLAK)2 into cells:
-
Cell-Penetrating Peptides (CPPs): Conjugating d-(KLAKLAK)2 to a CPP can facilitate its translocation across the cell membrane.[9][10]
-
Homing Peptides: Attaching a tumor-homing peptide can target the peptide to specific cancer cells, increasing its local concentration and uptake.[5]
-
Nanoparticle Encapsulation: Liposomes and other nanoparticles can encapsulate d-(KLAKLAK)2, protecting it from degradation and aiding its entry into cells.[2][6][7][11][12][13] Cationic liposomes, in particular, have been shown to be effective.[2][6][7]
-
Combination Therapies: Co-delivery with other agents, such as photosensitizers or chemotherapeutics, can synergistically enhance its anticancer effects.[9][11][12][14]
Q4: Is d-(KLAKLAK)2-induced apoptosis always caspase-dependent?
A4: Not necessarily. While some studies have demonstrated the activation of caspases, such as caspase-3 and -9, following treatment with d-(KLAKLAK)2, others have reported caspase-independent cell death pathways.[2][4] The specific pathway may depend on the cell type and the experimental conditions. It is recommended to assess multiple markers of apoptosis.
Q5: What are the optimal storage and handling conditions for d-(KLAKLAK)2?
A5: d-(KLAKLAK)2 is typically stored as a powder at -20°C for long-term stability.[15] For short-term storage, 4°C is acceptable.[15] When preparing solutions, it may be dissolved in solvents like DMSO, water, or ethanol.[15] It is advisable to prepare fresh dilutions for each experiment to avoid degradation.[16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with d-(KLAKLAK)2.
Problem 1: Low or No Apoptotic Activity Observed
| Possible Cause | Troubleshooting Step & Recommendation |
| Inefficient Cellular Uptake | The primary challenge with d-(KLAKLAK)2 is its poor cell permeability.[2][3] Recommendation: Employ a delivery system. Conjugate the peptide to a cell-penetrating peptide (CPP) or a tumor-homing peptide.[5][9] Alternatively, encapsulate it in cationic liposomes or other suitable nanoparticles.[6][7][11][12] |
| Peptide Degradation | Improper storage or handling can lead to peptide degradation. Recommendation: Ensure the peptide is stored at -20°C.[15] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[16] |
| Suboptimal Peptide Concentration | The effective concentration of d-(KLAKLAK)2 is cell-line dependent. Recommendation: Perform a dose-response experiment with a range of concentrations to determine the optimal concentration for your specific cell line. |
| Inappropriate Incubation Time | The time required to induce apoptosis can vary. Recommendation: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.[16] |
| Cell Line Resistance | Some cell lines may be inherently resistant to d-(KLAKLAK)2-induced apoptosis. Recommendation: Use a sensitive cell line as a positive control to verify your experimental setup. Consider investigating the expression levels of anti-apoptotic proteins like Bcl-2 in your cell line. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step & Recommendation |
| Peptide Aggregation | Amphipathic peptides like d-(KLAKLAK)2 can aggregate, especially at higher concentrations, which can affect their activity.[3] Recommendation: Visually inspect the peptide solution for any precipitates. Consider brief sonication to ensure homogeneity. The secondary structure can also change with concentration, shifting from α-helical to β-sheet structures at higher concentrations.[3] |
| Cell Health and Confluency | Unhealthy cells or inconsistent cell densities can lead to variable results. Recommendation: Use cells in the logarithmic growth phase and maintain a consistent confluency (typically 70-80%) for all experiments.[16] Ensure cells are free from contamination.[17] |
| Variability in Delivery System | If using a delivery system, inconsistencies in its preparation can affect peptide delivery. Recommendation: Standardize the protocol for preparing your delivery vehicle (e.g., liposome (B1194612) formulation, peptide conjugation) to ensure batch-to-batch consistency. |
Data Presentation
Table 1: In Vitro Efficacy of d-(KLAKLAK)2 Formulations
| Formulation | Cell Line | Concentration | Effect | Reference |
| d-(KLAKLAK)2 + G3139 in Cationic Liposomes | B16(F10) Mouse Melanoma | 125 nM (of G3139) | ~20% reduction in cell viability | [2] |
| d-(KLAKLAK)2 + G3139 in Cationic Liposomes | B16(F10) Mouse Melanoma | 250 nM (of G3139) | ~40% reduction in cell viability | [2] |
| Lipo (Pep) | KB cells | Varied | Improved anticancer activity over free peptide | [14] |
Table 2: Caspase 3/7 Activity in B16(F10) Melanoma Cells
| Treatment | ODN Concentration Range | Increase in Caspase 3/7 Activity | Reference |
| Cationic Liposomes with d-(KLAKLAK)2 and G3139 | 15 – 500 nM | ~40 - 50% | [2] |
| Cationic Liposomes with G3139 only | 15 – 500 nM | ~15 - 25% | [2] |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes with d-(KLAKLAK)2 and G3139
This protocol is adapted from a study on enhanced anti-cancer therapy.[2][6][7]
-
Dilute d-(KLAKLAK)2 peptide and G3139 oligodeoxynucleotide (ODN) separately in a HEPES-buffered 5% glucose solution (pH 7.4).
-
After a 10-minute incubation at room temperature, rapidly mix the solutions and vortex immediately to form peptide/ODN complexes. A +/- charge ratio of 1:2 is suggested.[2]
-
The negatively charged complexes are then entrapped into DOTAP/DOPE cationic liposomes by hydrating a lipid film of these components with the aqueous buffer containing the complexes.
-
The mixture is then subjected to membrane extrusion to form unilamellar vesicles.
Protocol 2: Caspase 3/7 Activity Assay
This protocol provides a general guideline for assessing apoptosis.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the d-(KLAKLAK)2 formulation for the desired time (e.g., 4 hours), followed by a 24-hour incubation period.[2]
-
Include untreated cells as a negative control and a known apoptosis inducer as a positive control.
-
After treatment, add a caspase-3/7 reagent (e.g., containing a DEVD peptide substrate) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light.
-
Measure the resulting luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase 3/7 activity.
Visualizations
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Caption: Troubleshooting workflow for low d-(KLAKLAK)2 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Stability of d-(KLAKLAK)2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo degradation of the pro-apoptotic peptide d-(KLAKLAK)2.
Troubleshooting Guides
Issue: Rapid In Vivo Clearance and Degradation of d-(KLAKLAK)2
The inherent susceptibility of peptides to enzymatic degradation in a biological environment often leads to a short plasma half-life, limiting their therapeutic efficacy. The following table summarizes various strategies to enhance the in vivo stability of d-(KLAKLAK)2, with comparative data on their impact on peptide half-life.
| Modification Strategy | Principle | Expected Fold Increase in Half-Life (Approximation) | Key Considerations |
| D-Amino Acid Substitution | The d-(KLAKLAK)2 peptide is already composed of D-amino acids, making it inherently resistant to proteolysis by common proteases that recognize L-amino acids.[1][2][3] | N/A (Baseline) | While resistant to many proteases, other clearance mechanisms (e.g., renal filtration) still limit its half-life. |
| Terminal Modifications | N-terminal acetylation and C-terminal amidation protect against exopeptidases.[1][4] | 1.5 - 3 | Simple and cost-effective modifications. Often a standard practice in peptide synthesis for stability enhancement. |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume, reducing renal clearance.[4][5] | 10 - 50 | Can sometimes reduce peptide activity; requires careful optimization of PEG size and attachment site. Potential for immunogenicity and tissue accumulation with long-term use.[5] |
| Lipidation (Fatty Acid Acylation) | Conjugation of a lipid moiety, such as palmitic acid, facilitates binding to serum albumin, thus evading renal clearance.[1][5] | 20 - 100+ | Significantly improves pharmacokinetic profile. The choice of fatty acid and linker can influence binding affinity and overall efficacy.[1] |
| Fusion to Albumin or IgG-Fc | Genetically fusing the peptide to serum albumin or the Fc domain of an antibody leverages the long half-life of these proteins.[6] | >100 | Creates a much larger molecule, which may affect tissue penetration. Requires recombinant protein expression and purification. |
| Encapsulation in Nanocarriers | Liposomes, nanoparticles, or other delivery systems protect the peptide from enzymatic degradation and can facilitate targeted delivery.[7][8][9][10][11][12][13] | Variable (depends on carrier) | Can alter the biodistribution of the peptide. Formulation development and characterization are critical. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of modified d-(KLAKLAK)2 in the presence of plasma enzymes.
Materials:
-
d-(KLAKLAK)2 peptide (and its modified versions)
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stock solution in PBS to a final concentration of 1 mg/mL.
-
Add the peptide solution to pre-warmed (37°C) plasma to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of 10% TCA or three volumes of cold acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the in vivo half-life and clearance rate of d-(KLAKLAK)2.
Materials:
-
d-(KLAKLAK)2 peptide (and its modified versions)
-
Laboratory animals (e.g., mice or rats)
-
Sterile saline or other appropriate vehicle for injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for peptide quantification in plasma
Procedure:
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of the peptide formulation to the animals at a predetermined dose.
-
At specified time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) post-injection, collect blood samples via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the peptide in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Plot the plasma concentration of the peptide versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t½), clearance (CL), and area under the curve (AUC).
Frequently Asked Questions (FAQs)
Q1: My d-(KLAKLAK)2 peptide shows low efficacy in vivo despite high in vitro activity. What could be the cause?
A1: This is a common issue and is often due to rapid in vivo degradation and clearance of the peptide.[14] Although d-(KLAKLAK)2 is composed of D-amino acids and is resistant to many proteases, it can still be cleared quickly by the kidneys due to its small size.[4][6] Consider implementing one of the stabilization strategies outlined in the table above, such as lipidation or PEGylation, to extend its plasma half-life. Encapsulating the peptide in a nanocarrier can also protect it from degradation and improve its pharmacokinetic profile.[7][9]
Q2: What is the most straightforward modification to improve the stability of d-(KLAKLAK)2?
A2: The most direct and commonly used modifications are N-terminal acetylation and C-terminal amidation.[1][4] These modifications protect the peptide from degradation by exopeptidases, which cleave amino acids from the ends of the peptide chain.[4] Most commercial peptide synthesis services offer these modifications as a standard option.
Q3: Can I use a delivery vehicle to protect d-(KLAKLAK)2 instead of chemically modifying it?
A3: Yes, using a delivery vehicle is an excellent strategy. Liposomes and other nanoparticles can encapsulate d-(KLAKLAK)2, shielding it from enzymatic degradation in the bloodstream.[7][8][11] This approach not only improves stability but can also be designed to target specific tissues, potentially reducing off-target effects. For example, co-delivery of d-(KLAKLAK)2 with other therapeutic agents in a single nanocarrier has been shown to enhance anticancer efficacy.[9][10]
Q4: How do I choose between PEGylation and lipidation for half-life extension?
A4: The choice depends on your specific application and experimental goals.
-
PEGylation significantly increases the size of the peptide, which is very effective at reducing renal clearance.[4] However, the large PEG chain can sometimes interfere with the peptide's interaction with its target.
-
Lipidation promotes binding to serum albumin, which acts as a natural carrier and significantly extends half-life.[5] This approach has been successfully used for several approved peptide drugs. It is generally considered to have less of an impact on the peptide's activity compared to PEGylation.
Q5: Are there any concerns about the immunogenicity of modified d-(KLAKLAK)2?
A5: While d-(KLAKLAK)2 itself is generally considered to have low immunogenicity, modifications can potentially alter this. PEGylation, for instance, has been associated with the formation of anti-PEG antibodies in some cases.[5] It is advisable to evaluate the immunogenic potential of any modified peptide, especially if it is intended for long-term therapeutic use.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic d-(KLAKLAK)2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the purity of synthetic d-(KLAKLAK)2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is d-(KLAKLAK)2 and why is purity crucial?
A1: d-(KLAKLAK)2 is a synthetic, pro-apoptotic peptide composed of D-amino acids, giving it resistance to proteolysis. Its mechanism of action involves the disruption of mitochondrial membranes, which leads to the activation of the apoptotic cascade.[1][2][3] Purity is critical because impurities, such as truncated or deletion sequences, can alter the peptide's biological activity, leading to inaccurate experimental results or reduced therapeutic efficacy.[4]
Q2: What are the primary methods for assessing d-(KLAKLAK)2 purity?
A2: The standard methods for determining the purity of synthetic peptides like d-(KLAKLAK)2 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[5][6] RP-HPLC is used to determine the percentage of the target peptide relative to impurities.[5] Mass spectrometry confirms the molecular weight of the synthesized peptide.[1][6] Amino Acid Analysis is employed to confirm the amino acid composition and determine the net peptide content.[7]
Q3: What is the expected purity level for synthetic d-(KLAKLAK)2?
A3: For most research applications, a purity of ≥95% as determined by HPLC is recommended.[2] Some suppliers may offer higher purity grades, such as ≥98%.[6][8] The required purity level ultimately depends on the specific application.
Q4: What are common impurities found in synthetic d-(KLAKLAK)2 preparations?
A4: Common impurities in solid-phase peptide synthesis include:
-
Truncated sequences: Peptides missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[9][10]
-
Deletion sequences: Peptides missing an amino acid within the sequence.[4]
-
Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis process.[9][10]
-
Adducts: Modifications to the peptide due to scavengers or reagents used during cleavage from the resin.[4]
-
Oxidized peptides: Although d-(KLAKLAK)2 does not contain easily oxidized residues like methionine or cysteine, oxidation can be a concern for other peptides.
Q5: How should d-(KLAKLAK)2 be stored to maintain its purity and stability?
A5: Lyophilized d-(KLAKLAK)2 powder should be stored at -20°C for long-term stability.[2] For short-term storage, 4°C is acceptable. Once reconstituted in a solvent, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Multiple peaks of similar intensity | Incomplete synthesis or purification. | 1. Confirm the identity of the major peaks by mass spectrometry. 2. Optimize the purification protocol, potentially by adjusting the HPLC gradient or using a different column. |
| Broad or tailing peaks | 1. Poor sample solubility. 2. Column degradation. 3. Inappropriate mobile phase. | 1. Ensure the peptide is fully dissolved in the initial mobile phase before injection. 2. Replace the HPLC column. 3. Optimize the mobile phase composition, including the ion-pairing agent (e.g., TFA concentration). |
| No peak or very small peak | 1. Incorrect wavelength detection. 2. Low peptide concentration. 3. Peptide precipitation. | 1. Ensure the detector is set to an appropriate wavelength for peptide bonds (typically 214-220 nm). 2. Concentrate the sample or inject a larger volume. 3. Centrifuge the sample before injection to remove any precipitate. |
| Unexpected retention time | 1. Changes in mobile phase composition. 2. Column variability. 3. Peptide modification. | 1. Prepare fresh mobile phases. 2. Run a standard to verify column performance. 3. Analyze the sample by mass spectrometry to check for modifications. |
Mass Spectrometry Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incorrect molecular weight | 1. Synthesis error (e.g., wrong amino acid). 2. Incomplete removal of protecting groups. 3. Adduct formation. | 1. Review the synthesis protocol and raw materials. 2. Re-evaluate the cleavage and deprotection steps. 3. Identify the mass difference to pinpoint the potential adduct. |
| Multiple charged species | This is normal for peptides in electrospray ionization. | Use the different charge states to confirm the molecular weight of the peptide. |
| Low signal intensity | 1. Low peptide concentration. 2. Poor ionization. | 1. Concentrate the sample. 2. Optimize the mass spectrometer source parameters and mobile phase composition. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of d-(KLAKLAK)2.
Materials:
-
d-(KLAKLAK)2 peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized d-(KLAKLAK)2 peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 220 nm
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 30 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
This protocol provides a general procedure for confirming the molecular weight of d-(KLAKLAK)2 using LC-MS.
Materials:
-
d-(KLAKLAK)2 sample prepared for HPLC analysis
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC-MS Method:
-
Use the same HPLC method as described in Protocol 1.
-
Divert the flow from the HPLC to the ESI source of the mass spectrometer.
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive
-
Mass Range: m/z 400-2000
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
-
Data Analysis:
-
Identify the peak corresponding to d-(KLAKLAK)2 in the total ion chromatogram.
-
Examine the mass spectrum of this peak.
-
Deconvolute the multiply charged ions to determine the molecular weight.
-
Compare the experimental molecular weight to the theoretical molecular weight of d-(KLAKLAK)2 (1523.01 g/mol ).
-
Protocol 3: Net Peptide Content by Amino Acid Analysis
This protocol describes the determination of the net peptide content.
Procedure:
-
Hydrolysis:
-
Accurately weigh a small amount of the lyophilized d-(KLAKLAK)2 peptide.
-
Hydrolyze the peptide in 6M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
-
Analysis:
-
After hydrolysis, the sample is dried to remove the acid.
-
The amino acid mixture is then derivatized and analyzed by HPLC or a dedicated amino acid analyzer.
-
-
Quantification:
-
The amount of each amino acid is quantified by comparing the peak areas to those of a known standard.
-
The total mass of the amino acids is calculated to determine the net peptide content relative to the initial weight of the lyophilized powder (which may contain water and counter-ions).
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and quality control of d-(KLAKLAK)2.
Signaling Pathway of d-(KLAKLAK)2-Induced Apoptosis
Caption: Apoptotic pathway induced by d-(KLAKLAK)2 via mitochondrial disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Proapoptotic Peptide, (klaklak)2 - 1 mg [anaspec.com]
- 3. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Impurities in Peptide Pools [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (klaklak)2 peptide [novoprolabs.com]
- 7. pcl.tamu.edu [pcl.tamu.edu]
- 8. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. sciensano.be [sciensano.be]
addressing resistance mechanisms to d-(KLAKLAK)2 therapy
Welcome to the technical support center for d-(KLAKLAK)2 therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance mechanisms and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of d-(KLAKLAK)2?
A1: d-(KLAKLAK)2 is a pro-apoptotic and antimicrobial peptide. Its dual mechanism involves:
-
Antimicrobial Activity: The peptide's cationic and amphipathic nature allows it to preferentially interact with and disrupt the negatively charged cell membranes of bacteria, leading to membrane lysis and cell death.[1][2][3]
-
Anticancer Activity: In eukaryotic cells, d-(KLAKLAK)2 is designed to be relatively non-toxic to the outer cell membrane. However, upon internalization, it targets the negatively charged mitochondrial membranes, causing mitochondrial swelling and disruption. This leads to the release of pro-apoptotic factors and activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[1][3][4]
Q2: My d-(KLAKLAK)2 treatment is showing decreased efficacy over time. What are the potential causes?
A2: Decreased efficacy of d-(KLAKLAK)2 can be attributed to the development of resistance in the target cells. Potential mechanisms include:
-
Reduced Peptide Uptake: Alterations in the cell surface composition or internalization pathways can limit the amount of d-(KLAKLAK)2 entering the cell.
-
Increased Peptide Efflux: Upregulation of efflux pumps can actively transport the peptide out of the cell before it can reach its mitochondrial target.
-
Proteolytic Degradation: While the d-amino acid configuration of d-(KLAKLAK)2 provides resistance to common proteases, resistant cells might express specific proteases capable of degrading the peptide.
-
Alterations in Mitochondrial Membrane Composition: Changes in the lipid composition of the mitochondrial membrane could reduce the peptide's ability to bind and disrupt it.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can inhibit the mitochondrial-mediated apoptosis pathway initiated by d-(KLAKLAK)2.[5][6][7]
-
Defects in the Apoptotic Machinery: Mutations or downregulation of key apoptotic proteins, like caspases, can render the cells resistant to the apoptotic signals triggered by d-(KLAKLAK)2.
Q3: How can I determine if my cells have developed resistance to d-(KLAKLAK)2?
A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of d-(KLAKLAK)2 in your cell line and compare it to the IC50 of the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance.[8] You can then investigate the specific mechanisms using the protocols outlined in the troubleshooting guides below.
Q4: Are there strategies to overcome resistance to d-(KLAKLAK)2?
A4: Yes, several strategies can be employed to combat resistance:
-
Combination Therapy: Using d-(KLAKLAK)2 in conjunction with other therapeutic agents can enhance its efficacy. For example, combining it with efflux pump inhibitors or agents that target different cell survival pathways.[9][10][11][12]
-
Targeted Delivery: Conjugating d-(KLAKLAK)2 to a targeting moiety (e.g., an antibody or a ligand for a receptor overexpressed on the target cells) can increase its local concentration and specificity, potentially overcoming uptake issues.[13][14]
-
Liposomal Formulation: Encapsulating d-(KLAKLAK)2 in liposomes or other nanocarriers can improve its delivery and facilitate endosomal escape, ensuring more peptide reaches the mitochondria.[5]
-
Synergistic Treatments: Combining d-(KLAKLAK)2 with therapies like radiotherapy has been shown to have synergistic effects in radio-resistant cells.[15][16][17]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with d-(KLAKLAK)2 Treatment
This is a common issue that may indicate the development of resistance. The following troubleshooting guide will help you investigate the potential underlying mechanisms.
Troubleshooting Workflow
Step 1: Confirm Resistance by IC50 Determination
-
Objective: To quantitatively measure the change in sensitivity of your cell line to d-(KLAKLAK)2.
-
Protocol:
-
Seed both the parental (sensitive) and the potentially resistant cell lines in 96-well plates at their optimal density.
-
Prepare a serial dilution of d-(KLAKLAK)2 in the appropriate cell culture medium.
-
Treat the cells with the range of d-(KLAKLAK)2 concentrations and include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.
-
Plot the cell viability against the logarithm of the d-(KLAKLAK)2 concentration and determine the IC50 value using a non-linear regression analysis.
-
-
Expected Outcome: A significant increase in the IC50 value for the treated cell line compared to the parental line confirms resistance.
Step 2: Investigate Peptide Uptake and Efflux
-
Objective: To determine if reduced intracellular peptide concentration is the cause of resistance.
-
Protocols:
-
Cellular Uptake Assay:
-
Synthesize or purchase fluorescently labeled d-(KLAKLAK)2 (e.g., FITC-d-(KLAKLAK)2).
-
Incubate both parental and resistant cells with the fluorescently labeled peptide for various time points.
-
Wash the cells thoroughly to remove non-internalized peptide.
-
Quantify the intracellular fluorescence using flow cytometry or a fluorescence plate reader.
-
-
Efflux Pump Activity Assay:
-
Co-incubate the cells with d-(KLAKLAK)2 and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).
-
Perform a cell viability assay as described in Step 1.
-
A significant decrease in the IC50 value in the presence of the efflux pump inhibitor suggests that increased efflux is a resistance mechanism.
-
-
-
Expected Outcome:
-
Reduced fluorescence in resistant cells compared to parental cells suggests decreased uptake.
-
Sensitization of resistant cells to d-(KLAKLAK)2 by an efflux pump inhibitor points to increased efflux.
-
Step 3: Assess Mitochondrial Integrity
-
Objective: To determine if resistant cells have altered mitochondrial susceptibility to d-(KLAKLAK)2.
-
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
-
Treat both parental and resistant cells with d-(KLAKLAK)2.
-
Stain the cells with a potentiometric dye such as JC-1 or TMRE.
-
In healthy mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green. TMRE fluorescence intensity is proportional to the ΔΨm.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy.
-
-
Expected Outcome: Parental cells treated with d-(KLAKLAK)2 should show a significant decrease in the red/green fluorescence ratio (JC-1) or a decrease in TMRE fluorescence, indicating mitochondrial depolarization. Resistant cells may show a significantly smaller change in ΔΨm.
Step 4: Analyze Apoptotic Pathway
-
Objective: To identify defects in the apoptotic signaling cascade downstream of mitochondrial disruption.
-
Protocols:
-
Caspase-3/7 Activity Assay:
-
Treat parental and resistant cells with d-(KLAKLAK)2.
-
Lyse the cells and incubate the lysate with a luminogenic or fluorogenic caspase-3/7 substrate.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase-3/7 activity.[5]
-
-
Western Blot for Bcl-2 Family Proteins:
-
Prepare protein lysates from untreated parental and resistant cells.
-
Perform Western blotting using antibodies against key anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins.
-
-
-
Expected Outcome:
-
d-(KLAKLAK)2 should induce robust caspase-3/7 activity in parental cells. A blunted response in resistant cells suggests a block in the caspase cascade.
-
Resistant cells may exhibit higher basal levels of anti-apoptotic proteins like Bcl-2, which would inhibit the action of d-(KLAKLAK)2.
-
Signaling Pathway of d-(KLAKLAK)2 Action and Potential Resistance
Step 5: Evaluate Peptide Stability
-
Objective: To rule out degradation of the peptide by proteases that may be secreted by resistant cells.
-
Protocol:
-
Incubate d-(KLAKLAK)2 in conditioned medium from both parental and resistant cell cultures.
-
At various time points, analyze the integrity of the peptide using HPLC or mass spectrometry.
-
-
Expected Outcome: Significant degradation of d-(KLAKLAK)2 in the conditioned medium from resistant cells would indicate proteolytic degradation as a resistance mechanism.
Quantitative Data Summary
The following tables summarize the reported IC50 values for d-(KLAKLAK)2 and its analogs in various cell lines. Note that experimental conditions can vary between studies, so these values should be used as a reference.
Table 1: IC50 Values of d-(KLAKLAK)2 and Analogs in Cancer Cell Lines
| Peptide/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |
| (KLAKLAK)2 | MCF-7 | Breast Carcinoma | ~150 | [18] |
| (KLAKLAK)2 | T47D | Breast Carcinoma | ~320 | [18] |
| (KLAKLAK)2 | SKBR3 | Breast Carcinoma | >320 | [18] |
| (KLAKLAK)2 | MDA-MB-231 | Breast Adenocarcinoma | >320 | [18] |
| (KLAKLAK)2 | Jurkat | T-cell Leukemia | >320 | [18] |
| (KLAKLAK)2 | K562 | Myelogenous Leukemia | >320 | [18] |
| 1,8-NphtG-(KLAKLAK)2-NH2 (Si9) | MCF-7 | Breast Carcinoma | 45 ± 4.2 | [4] |
| Caf-(KLAKLAK)2-NH2 (Si10) | MCF-7 | Breast Carcinoma | 50 ± 1.7 | [4] |
| 1,8-NphtG-(KNleAKNleAK)2-NH2 (Si17) | MCF-7 | Breast Carcinoma | 54.1 ± 1.85 | [19] |
Table 2: Antimicrobial Activity of d-(KLAKLAK)2 and Analogs
| Peptide/Analog | Bacterial Strain | Gram Type | Activity | Reference |
| (KLAKLAK)2 | E. coli K12 407 | Negative | Effective | [19] |
| (KLAKLAK)2 | B. subtilis 3562 | Positive | Effective | [19] |
| 1,8-NphtG-(KNleAKNleAK)2-NH2 (Si17) | C. albicans 74 | - | Good antifungal activity | [19] |
| Eosin-(KLAKLAK)2 | E. coli | Negative | 99.999% inactivation at ≤1 µM with light | [20] |
| Eosin-(KLAKLAK)2 | S. aureus | Positive | 99.999% inactivation at ≤1 µM with light | [20] |
Detailed Experimental Protocols
Protocol: Generation of a d-(KLAKLAK)2-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to d-(KLAKLAK)2 through continuous exposure to escalating concentrations of the peptide.[8][21]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
d-(KLAKLAK)2 peptide
-
Sterile cell culture flasks and plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of d-(KLAKLAK)2 for the parental cell line as described in the troubleshooting guide.
-
Initial Treatment: Start by treating the parental cells with d-(KLAKLAK)2 at a concentration equal to the IC10-IC20 (the concentration that kills 10-20% of the cells).
-
Culture and Monitoring: Culture the cells in the presence of this concentration of d-(KLAKLAK)2, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, subculture them and increase the concentration of d-(KLAKLAK)2 by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of culturing and dose escalation for several months. The surviving cells will gradually adapt to the higher concentrations of the peptide.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform an IC50 determination on the treated cell population and compare it to the parental cell line. A significant and stable increase in the IC50 indicates the generation of a resistant cell line.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, you can perform single-cell cloning by limiting dilution in 96-well plates in the presence of a selective concentration of d-(KLAKLAK)2.[22]
Workflow for Generating a Resistant Cell Line
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 3. This compound | 721397-24-6 | BroadPharm [broadpharm.com]
- 4. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancement of antibiotic activity against multidrug-resistant bacteria by the efflux pump inhibitor 3,4-dibromopyrrole-2,5-dione isolated from a Pseudoalteromonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.bgu.ac.il [cris.bgu.ac.il]
- 15. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 16. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Photoinactivation of Gram positive and Gram negative bacteria with the antimicrobial peptide (KLAKLAK)(2) conjugated to the hydrophilic photosensitizer eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. knowledge.lonza.com [knowledge.lonza.com]
minimizing variability in d-(KLAKLAK)2 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the pro-apoptotic peptide d-(KLAKLAK)2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for d-(KLAKLAK)2?
A1: d-(KLAKLAK)2 is a cationic, amphipathic peptide that induces apoptosis. Its primary mechanism involves the disruption of negatively charged mitochondrial membranes.[1][2][3] Unlike the plasma membranes of eukaryotic cells which are zwitterionic, mitochondrial membranes are anionic, similar to prokaryotic cytoplasmic membranes.[2][3] Upon internalization into a target cell, d-(KLAKLAK)2 selectively targets mitochondria, causing swelling, membrane depolarization, and the release of pro-apoptotic factors like cytochrome c, leading to programmed cell death.[1][4]
Q2: Why am I observing low cytotoxicity with free d-(KLAKLAK)2 in my cancer cell line?
A2: Free d-(KLAKLAK)2 peptide has poor cellular uptake in mammalian cells due to the neutral charge of the plasma membrane.[2][3][5] To effectively induce apoptosis, it requires a delivery system to facilitate its entry into the cytoplasm.[2][5][6] Without an efficient delivery mechanism, you will likely observe minimal cytotoxic effects.[7]
Q3: What are some effective delivery strategies for d-(KLAKLAK)2?
A3: Common and effective delivery strategies include:
-
Liposomal Formulations: Cationic liposomes can encapsulate d-(KLAKLAK)2 and fuse with the cell membrane to release the peptide into the cytoplasm.[2][7][8]
-
Cell-Penetrating Peptides (CPPs): Conjugating d-(KLAKLAK)2 to a CPP can significantly enhance its intracellular delivery.[9][10]
-
Targeting Ligands: For cancer therapy applications, conjugating d-(KLAKLAK)2 to a ligand that binds to a receptor overexpressed on tumor cells can improve specificity and uptake.[6][11]
Q4: My experimental results are inconsistent. What are the common sources of variability?
A4: Variability in d-(KLAKLAK)2 experiments can arise from several factors:
-
Peptide Quality and Handling: Purity, aggregation state, and proper storage of the peptide are critical. Amphipathic peptides like d-(KLAKLAK)2 can aggregate, reducing their effective concentration and activity.[3]
-
Delivery System Efficiency: The preparation, stability, and loading efficiency of your chosen delivery system (e.g., liposomes) can vary between batches.
-
Cell Culture Conditions: Cell line identity, passage number, cell density, and metabolic state can all influence the cellular response to d-(KLAKLAK)2.
-
Assay-Specific Variability: The choice of cell viability or apoptosis assay, incubation times, and reagent quality can introduce variability.
Q5: How should I properly store and handle d-(KLAKLAK)2?
A5: Lyophilized d-(KLAKLAK)2 peptide should be stored at -20°C for long-term stability.[12] For short-term storage, 4°C is acceptable.[12] Once reconstituted in a solvent, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[12] Avoid repeated freeze-thaw cycles. It is stable at room temperature for short periods, such as during shipping.[1][12]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Verify Delivery System: If using a delivery system (e.g., liposomes, CPPs), confirm its efficiency. For liposomes, characterize their size, zeta potential, and encapsulation efficiency. For CPPs, ensure the conjugation was successful.[2][7][9] 2. Implement a Delivery System: If using free peptide, incorporate a suitable delivery vehicle.[2][5] |
| Peptide Aggregation | 1. Solubility Check: Ensure the peptide is fully dissolved. Sonication may help in disaggregating the peptide. 2. Work at Lower Concentrations: Higher concentrations of d-(KLAKLAK)2 are more prone to forming β-sheets and aggregating.[3] |
| Incorrect Peptide Concentration | 1. Verify Stock Concentration: Re-quantify your peptide stock solution using a reliable method (e.g., BCA assay). 2. Perform Dose-Response: Test a wider range of concentrations to determine the optimal cytotoxic dose for your specific cell line and delivery system.[11] |
| Cell Line Resistance | 1. Confirm Cell Line Sensitivity: Some cell lines may be inherently more resistant to apoptosis.[10] Consider using a positive control known to induce apoptosis in your cell line. 2. Combination Therapy: Consider combining d-(KLAKLAK)2 with other therapeutic agents, such as chemotherapy drugs or radiation, which has been shown to have synergistic effects.[9][10][13] |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Delivery System Preparation | 1. Standardize Protocol: Strictly adhere to a standardized protocol for preparing your delivery system. For liposomes, this includes factors like lipid composition, hydration time, and extrusion parameters.[14] 2. Characterize Each Batch: Characterize the size and zeta potential of each new batch of liposomes to ensure consistency. |
| Peptide Instability/Degradation | 1. Proper Storage: Ensure the peptide is stored correctly (lyophilized at -20°C, reconstituted aliquots at -80°C).[12] 2. Fresh Preparations: Prepare fresh dilutions of the peptide for each experiment from a stable stock. |
| Variations in Cell Culture | 1. Consistent Passaging: Use cells within a consistent and narrow passage number range. 2. Standardize Seeding Density: Ensure a consistent cell seeding density across all wells and experiments, as this can affect the cellular response. |
| Assay Performance | 1. Optimize Incubation Times: Determine the optimal incubation time for your chosen cell viability or apoptosis assay. 2. Include Proper Controls: Always include untreated cells, cells treated with the delivery vehicle alone, and a positive control for cytotoxicity in your experimental setup. |
Data Presentation
Table 1: Reported In Vitro Cytotoxicity of d-(KLAKLAK)2 Formulations
| Cell Line | Formulation | Assay | Key Findings | Reference |
| B16(F10) Mouse Melanoma | Cationic Liposomes with G3139 | Cell Viability | ~20% reduction in cell viability at 125 nM ODN concentration. | [2] |
| B16(F10) Mouse Melanoma | Cationic Liposomes with G3139 | Caspase 3/7 Activity | 40-50% increase in Caspase 3/7 activity over a 15–500 nM ODN concentration range. | [2] |
| KB Cells | Liposomal Complex with Chlorin e6 | Cell Viability (CCK-8) | Liposomally formulated peptide showed significantly better anticancer activity than free peptide. | [7] |
| PC-3M-1E8 and MKN-45sci | Conjugated to TMTP1 | MTT Assay | Dose-dependent inhibition of cell proliferation with maximum inhibition at 15–20 µM. | [11] |
| THP-1 Human Monocytic Leukemia | Conjugated to a CPP | MTT Assay | Showed anti-proliferative effects, which were enhanced when combined with ionizing radiation. | [9][10] |
| Raji, Jurkat, and THP1 | Free Peptide | MTT Assay | Minimal effect on cell viability at concentrations where antibody-conjugated peptide was effective. | [15] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the d-(KLAKLAK)2 formulation (e.g., in liposomes) in complete cell culture medium. Also, prepare controls: medium only, delivery vehicle only, and a positive control for cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatments and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Assessment using Caspase 3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the prepared Caspase-Glo® 3/7 reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis. Normalize the results to the untreated control.
Visualizations
Caption: A general experimental workflow for assessing d-(KLAKLAK)2 cytotoxicity.
Caption: The signaling pathway of d-(KLAKLAK)2-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5z.com [5z.com]
- 4. researchgate.net [researchgate.net]
- 5. (klaklak)2 peptide [novoprolabs.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 11. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 13. [PDF] Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Conjugating Targeting Ligands to d-(KLAKLAK)2
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and conjugation of the pro-apoptotic peptide d-(KLAKLAK)2.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing d-(KLAKLAK)2 and its conjugates?
A1: The most prevalent and robust method is Solid Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy.[1][2][3] This approach involves assembling the peptide chain step-by-step on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are washed away after each step.[4][5]
Q2: Which type of resin is recommended for synthesizing the amphiphilic d-(KLAKLAK)2 peptide?
A2: For amphiphilic peptides like d-(KLAKLAK)2, which are prone to aggregation on standard polystyrene resins, a polar resin such as polyethylene (B3416737) glycol (PEG)-modified polystyrene is recommended.[6] This type of resin can improve solvation of the growing peptide chain, minimizing aggregation and leading to higher purity and yield.[6]
Q3: What are the critical steps in SPPS where I might lose yield?
A3: Significant yield loss in SPPS can occur at several stages:
-
Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc group prevents the next amino acid from being added, resulting in truncated sequences.[7]
-
Poor Coupling Efficiency: Inefficient peptide bond formation leads to deletion sequences, where an amino acid is missing from the final peptide.[7] This is common with sterically hindered amino acids.
-
Peptide Aggregation: The peptide chain can fold and aggregate on the resin, blocking reactive sites from reagents.[7][8]
-
Inefficient Cleavage: Incomplete cleavage from the resin or loss of peptide during precipitation will directly reduce the final yield.[7][9]
Q4: How do I characterize my final d-(KLAKLAK)2 conjugate?
A4: The standard methods for characterizing the purity and identity of your peptide conjugate are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[10][11] RP-HPLC is used to assess the purity of the sample by separating the desired product from impurities,[12][13] while MS (e.g., ESI-MS or MALDI-TOF) confirms the molecular weight of the final conjugate, verifying its identity.[14][15]
Q5: What is a "difficult sequence" and is d-(KLAKLAK)2 considered one?
A5: A "difficult sequence" is a peptide that is prone to forming stable secondary structures on the resin, leading to aggregation and synthetic challenges.[7] D-(KLAKLAK)2, being an amphiphilic peptide, can be challenging to synthesize due to potential aggregation.[6] Strategies to mitigate this include using specialized resins (e.g., PEG-based), optimizing coupling conditions, and sometimes using higher temperatures.[6][16]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide Conjugate
| Symptom | Potential Cause | Recommended Solution |
| Low final product after cleavage and precipitation. | Incomplete Fmoc-deprotection during synthesis. | Extend deprotection time or use a fresh 20% piperidine (B6355638) in DMF solution. Monitor completion with a colorimetric test like the Kaiser test.[7] |
| Poor coupling efficiency, especially with bulky amino acids. | Increase coupling time, use a stronger coupling reagent (e.g., HATU, HCTU), or perform a "double coupling" where the reaction is repeated before moving to the next deprotection step.[17][18] | |
| Peptide aggregation on the resin. | Synthesize on a PEG-based resin.[6] Use chaotropic salts in washing steps or incorporate structure-disrupting elements if possible.[8] | |
| Inefficient cleavage from the resin. | Ensure the correct cleavage cocktail is used for your resin and protecting groups (e.g., TFA with scavengers like water and triisopropylsilane).[6] Extend cleavage time if necessary.[9] | |
| Peptide is soluble in the precipitation solvent (cold ether). | Reduce the volume of TFA by evaporation under a stream of nitrogen before adding cold ether. This increases the concentration of the peptide, aiding precipitation.[9] |
Issue 2: Impurities Detected in HPLC/MS Analysis
| Symptom | Potential Cause | Recommended Solution |
| Peak in MS corresponding to (Target Mass - 1 amino acid). | Deletion Sequence: Caused by incomplete coupling of one amino acid. | Optimize coupling conditions: use fresh, high-purity reagents, increase reagent excess, or perform double couplings for known difficult residues (e.g., Arg, Pro).[17] |
| Peak in MS corresponding to a shorter peptide. | Truncation Sequence: Caused by incomplete deprotection followed by capping of the unreacted amine, or premature cleavage. | Ensure complete deprotection. If using an acid-labile linker, avoid prolonged exposure to even mildly acidic conditions during coupling steps.[7] |
| Peak in MS is identical to the target mass, but has a different retention time in HPLC. | Racemization or Isomerization: Aspartimide formation can occur with Asp residues, leading to a mixture of α- and β-coupled peptides.[19] | Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[19] Use optimized coupling reagents that minimize racemization. |
| Multiple peaks with various masses. | Side Reactions during Cleavage: Reactive cations generated during cleavage can re-attach to sensitive residues (e.g., Trp, Met). | Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS, water, EDT) to quench reactive species.[7] |
Experimental Protocols
Protocol 1: Solid Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2
This protocol is based on a standard Fmoc/tBu strategy.
1. Resin Preparation:
- Start with a Rink Amide resin or a PEG-based resin.
- Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[20]
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF (v/v) twice: first for 3 minutes, then for 10 minutes.[20]
- Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and cleaved Fmoc groups.
- Coupling:
- In a separate vial, pre-activate the next Fmoc-protected d-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HCTU or HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours.
- Monitor reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test on a few beads. A yellow/colorless result indicates complete coupling.[7]
- Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.
3. Final Cleavage and Deprotection:
- After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under a vacuum.
- Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[21]
- Add the cleavage cocktail to the resin and let it react for 2-4 hours at room temperature.[9]
- Filter the resin to collect the TFA solution containing the cleaved peptide.
4. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.[7]
- Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether twice more.
- Dry the peptide pellet under vacuum.
- Purify the crude peptide using preparative RP-HPLC with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.[21]
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: On-Resin Conjugation to a Targeting Ligand via a Hydrazone Linker
This protocol assumes the targeting ligand has an aldehyde or ketone group and the peptide is modified with a hydrazine (B178648) moiety.
1. Synthesis of Hydrazine-Modified Peptide:
- Synthesize the d-(KLAKLAK)2 peptide on an acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) as described in Protocol 1, but keep the N-terminus Fmoc-protected after the last amino acid addition.
- Cleave the protected peptide from the resin under very mild acidic conditions that do not remove side-chain protecting groups.
- In solution, react the N-terminus of the protected peptide with a suitable hydrazine-containing linker.
- Re-attach the fully protected, hydrazine-modified peptide to a new resin for subsequent conjugation.
2. Conjugation Reaction:
- Swell the resin-bound hydrazine-peptide in a suitable solvent like DMF.
- Dissolve the targeting ligand (containing an aldehyde or ketone) in DMF or a compatible solvent.
- Add the ligand solution to the resin. The reaction is typically performed at a slightly acidic pH (pH 5-6) to catalyze the formation of the hydrazone bond.[22][23]
- Allow the reaction to proceed for 12-24 hours at room temperature.
3. Cleavage and Purification:
- Wash the resin to remove excess ligand.
- Perform the final cleavage of the conjugate from the resin and removal of all side-chain protecting groups using a standard TFA cocktail as described in Protocol 1.
- Precipitate, purify by RP-HPLC, and lyophilize the final conjugate.[7]
Data Summary
| Conjugate Type | Ligand | Linker Type | Key Outcome | Reference |
| Polymer Conjugate | NGR motifs | Acid-sensitive hydrazone | Enhanced pro-apoptotic activity in CD13+ cells compared to free peptide. | [7][24] |
| Photosensitizer Conjugate | Eosin (B541160) Y | Direct (SPPS) | Significantly enhanced photodynamic activity against bacteria. | [25] |
| Small Molecule Conjugate | Caffeic Acid | Direct (SPPS) | Increased cytotoxicity and antiproliferative activity. | [26][27] |
Visualizations
Experimental Workflows
Caption: Standard workflow for Solid Phase Peptide Synthesis (SPPS).
Caption: Logic diagram for troubleshooting common SPPS issues.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. pharmacompass.com [pharmacompass.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. biotage.com [biotage.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cris.bgu.ac.il [cris.bgu.ac.il]
- 25. Photoinactivation of Gram positive and Gram negative bacteria with the antimicrobial peptide (KLAKLAK)(2) conjugated to the hydrophilic photosensitizer eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Circulation Half-Life of d-(KLAKLAK)2 Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the circulation half-life of d-(KLAKLAK)2 formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the in vivo application of the d-(KLAKLAK)2 peptide?
A1: The primary challenge with the in vivo application of d-(KLAKLAK)2 is its short circulation half-life. Due to its relatively small size, it is susceptible to rapid renal clearance and potential proteolytic degradation, which limits its therapeutic efficacy.
Q2: What are the main strategies to extend the circulation half-life of d-(KLAKLAK)2?
A2: The main strategies include:
-
Liposomal Encapsulation: Encasing the peptide within lipid-based nanoparticles to protect it from degradation and clearance.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrodynamic size.
-
Fusion to Albumin-Binding Domains (ABD): Genetically or chemically fusing the peptide to a domain that binds to serum albumin, thereby "hitching a ride" on this long-lived protein.
-
Introduction of Unnatural Amino Acids: While d-(KLAKLAK)2 is already composed of D-amino acids, which confer significant resistance to proteolysis, further modifications can enhance stability.[1][2]
Q3: How does the D-amino acid composition of d-(KLAKLAK)2 contribute to its stability?
A3: The use of D-amino acids instead of the naturally occurring L-amino acids makes the peptide highly resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acid substrates.[1][2] This inherent stability is a significant advantage for in vivo applications.
Q4: What are the common problems encountered when formulating d-(KLAKLAK)2?
A4: Common issues include peptide aggregation, poor solubility, and instability of the formulation during storage. Aggregation can be influenced by factors such as peptide concentration, pH, temperature, and buffer composition.
Troubleshooting Guides
Issue 1: Peptide Aggregation During Formulation
Symptoms:
-
Visible precipitation or cloudiness in the peptide solution.
-
Inconsistent results in biological assays.
-
Difficulty in sterile filtering the solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Peptide Concentration | Dissolve the peptide at a lower concentration. It is easier to prepare a concentrated stock in a suitable solvent and then dilute it into the final buffer. | The peptide remains in solution at a lower concentration. |
| Suboptimal pH | Adjust the pH of the buffer. For the cationic d-(KLAKLAK)2 peptide, a more acidic pH might improve solubility by increasing repulsion between peptide molecules. | The peptide dissolves as the pH is adjusted, indicating a charge-related solubility issue. |
| Inappropriate Buffer | Screen different buffer systems (e.g., phosphate, citrate, acetate) at various ionic strengths. | Identification of a buffer system that maintains peptide solubility and stability. |
| Hydrophobic Interactions | Add excipients such as arginine or guanidine (B92328) hydrochloride to the formulation to reduce hydrophobic interactions and aggregation. | Reduced aggregation and improved solubility of the peptide. |
Issue 2: Low Encapsulation Efficiency in Liposomes
Symptoms:
-
A significant fraction of the d-(KLAKLAK)2 peptide is not entrapped within the liposomes after preparation.
-
Low therapeutic efficacy of the liposomal formulation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable Electrostatic Interactions | Optimize the lipid composition. For the cationic d-(KLAKLAK)2, including anionic lipids (e.g., DSPG, POPG) in the liposome (B1194612) formulation can enhance encapsulation through electrostatic interactions. | Increased encapsulation efficiency due to favorable charge interactions between the peptide and the liposome. |
| Inefficient Loading Method | Employ an active loading method, such as a pH gradient or an ammonium (B1175870) sulfate (B86663) gradient, to drive the peptide into the liposomes. | Higher encapsulation efficiency compared to passive loading methods. |
| Incorrect Peptide-to-Lipid Ratio | Systematically vary the peptide-to-lipid ratio to find the optimal loading capacity of the liposomes. | Identification of the peptide-to-lipid ratio that maximizes encapsulation without compromising liposome stability. |
Issue 3: Loss of Activity After PEGylation
Symptoms:
-
The PEGylated d-(KLAKLAK)2 shows significantly reduced biological activity compared to the unmodified peptide in vitro.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Steric Hindrance at the Active Site | Use site-specific PEGylation to attach the PEG chain at a location distant from the peptide's active region. For d-(KLAKLAK)2, the N-terminus is a common attachment site. | Retention of biological activity as the PEG chain does not interfere with the peptide's interaction with the mitochondrial membrane. | | Incorrect PEG Size | Experiment with different molecular weights of PEG. A smaller PEG chain might be sufficient to extend the half-life without significantly compromising activity. | An optimal balance between increased half-life and retained biological activity is achieved. | | Heterogeneity of the PEGylated Product | Optimize the reaction conditions (e.g., stoichiometry, pH, temperature) to favor mono-PEGylation and purify the desired product using chromatography. | A more homogeneous product with consistent activity and pharmacokinetic profile. |
Comparative Data on Half-Life Extension Strategies
While specific in vivo pharmacokinetic data for modified d-(KLAKLAK)2 is limited in publicly available literature, the following table provides a comparative overview based on studies with similar peptides and proteins.
| Modification Strategy | Example Molecule | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference(s) |
| PEGylation | rhTIMP-1 | 1.1 hours | 28 hours | ~25x | |
| ABD Fusion | ZHER2-PE38 Immunotoxin | 13.5 minutes | 330.8 minutes | ~24.5x | [3] |
| ABD Fusion | hTRAIL | 0.32 hours | 14.1 hours | ~44x | [4] |
| D-Amino Acid Peptide | RD2 (D-peptide) | Not Applicable | > 2 days | Not Applicable | [5] |
Note: The half-life of d-(KLAKLAK)2, being a D-peptide, is expected to be significantly longer than that of L-peptides due to resistance to proteolysis. The terminal half-life of a similar cationic peptide, NAB 7061, was found to be approximately 66.2 minutes in rats.[6]
Experimental Protocols
Protocol 1: Preparation of d-(KLAKLAK)2 Loaded Liposomes
This protocol describes the preparation of d-(KLAKLAK)2 loaded liposomes using the thin-film hydration and extrusion method.[7]
Materials:
-
d-(KLAKLAK)2 peptide
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and an anionic lipid like DSPG)
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the d-(KLAKLAK)2 peptide at a specific concentration.
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the lipid extruder to a temperature above the phase transition temperature of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Extrude the suspension through the polycarbonate membrane (e.g., 11 passes) to form small unilamellar vesicles (SUVs) of a defined size.
-
-
Purification:
-
Remove the unencapsulated peptide by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the peptide encapsulation efficiency using a suitable method (e.g., HPLC after liposome lysis).
-
Protocol 2: PEGylation of d-(KLAKLAK)2
This protocol outlines a general procedure for the N-terminal PEGylation of d-(KLAKLAK)2 using an NHS-activated PEG.
Materials:
-
d-(KLAKLAK)2 peptide
-
mPEG-NHS (e.g., 20 kDa)
-
Reaction buffer (e.g., PBS, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion or ion-exchange chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the d-(KLAKLAK)2 peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-NHS in the reaction buffer at a molar excess to the peptide (e.g., 2 to 5-fold molar excess).
-
-
PEGylation Reaction:
-
Add the mPEG-NHS solution to the peptide solution and gently mix.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming the unreacted mPEG-NHS.
-
-
Purification:
-
Purify the PEGylated peptide from the unreacted peptide and excess PEG using a suitable chromatography method.
-
-
Characterization:
-
Confirm the successful PEGylation and assess the purity of the product using SDS-PAGE and MALDI-TOF mass spectrometry.
-
Determine the concentration of the purified PEGylated peptide.
-
Visualizations
Signaling Pathway for d-(KLAKLAK)2-Induced Apoptosis
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Experimental Workflow for Half-Life Extension
References
- 1. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion of an albumin-binding domain extends the half-life of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusion to an albumin-binding domain with a high affinity for albumin extends the circulatory half-life and enhances the in vivo antitumor effects of human TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Megalin and cubilin in proximal tubule protein reabsorption: from experimental models to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up d-(KLAKLAK)2 Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing challenges encountered during the scale-up synthesis of the d-(KLAKLAK)2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing d-(KLAKLAK)2?
A1: The main difficulty arises from its amphiphilic nature, which is the tendency of the peptide chains to aggregate during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, resulting in lower purity and yield. The repeating cationic (Lysine) and hydrophobic (Leucine, Alanine) residues contribute to this issue.
Q2: What type of resin is recommended for d-(KLAKLAK)2 synthesis?
A2: A polar polyethylene (B3416737) glycol (PEG) resin is recommended over traditional non-polar polystyrene resins. PEG resins have been shown to improve solvation of the growing peptide chain, minimizing aggregation and leading to better crude purity and higher yields for challenging amphiphilic sequences like d-(KLAKLAK)2.[1]
Q3: What are the expected yield and purity for d-(KLAKLAK)2 synthesis?
A3: For small-scale synthesis, yields of around 40% with a purity of approximately 96% after purification have been reported.[1] While scaling up, maintaining this level of purity and yield requires careful optimization of the synthesis and purification protocols.
Q4: How can I dissolve the purified d-(KLAKLAK)2 peptide?
A4: Due to its overall positive charge from the multiple lysine (B10760008) residues, d-(KLAKLAK)2 should first be tested for solubility in sterile, distilled water. If it does not dissolve, adding a small amount of 10-30% acetic acid solution should help. For very stubborn aggregates, a minimal amount of trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.
Troubleshooting Guide
Problem 1: Low Crude Peptide Purity and/or Yield
Possible Cause: Peptide aggregation on the resin during synthesis.
Symptoms:
-
Poor swelling of the resin beads.
-
Incomplete coupling or deprotection reactions, leading to deletion sequences.
-
False-negative results from colorimetric tests like the Kaiser test.
| Mitigation Strategy | Pros | Cons |
| Use a PEG-based resin | Improves solvation of the peptide chain, reducing aggregation. | May be more expensive than polystyrene resins. |
| Elevated Coupling Temperature | Can disrupt secondary structures and improve reaction kinetics. | May increase the risk of side reactions like racemization. |
| Chaotropic Salts | Adding salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonds causing aggregation. | Requires careful removal during washing steps. |
| Sonication | Can physically break up aggregates and improve reagent access. | May not be uniformly effective in large-scale reactors. |
| Solvent Modification | Switching from DMF to NMP or adding DMSO can improve solvation. | May alter reaction kinetics and require re-optimization. |
Problem 2: Multiple Peaks During HPLC Analysis
Possible Cause: Presence of synthesis-related impurities.
Symptoms:
-
Several peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data indicating masses corresponding to deletion sequences or modified peptides.
| Impurity Type | Common Cause | Prevention/Solution |
| Deletion Sequences | Incomplete coupling or deprotection due to aggregation. | Follow aggregation mitigation strategies. Use a higher excess of amino acid and coupling reagents. Increase coupling time. |
| Truncated Sequences | Incomplete final coupling or premature cleavage. | Ensure complete coupling of the final amino acid. Use appropriate cleavage cocktails and conditions. |
| Oxidized Peptide (+16 Da) | Oxidation of susceptible residues (though none are in d-(KLAKLAK)2, this is a general issue). For peptides with Met or Trp, this is more common. | Degas solvents and use an inert atmosphere (e.g., nitrogen or argon) during synthesis and cleavage. |
| Incomplete Side-Chain Deprotection | Insufficient cleavage time or inefficient scavenger use. | Increase cleavage time. Use an optimized cleavage cocktail with appropriate scavengers. |
Problem 3: Difficulty in Purifying the Peptide
Possible Cause: Poor peak resolution or retention on RP-HPLC.
Symptoms:
-
Broad peaks or co-elution of the product with impurities.
-
The peptide does not bind well to the C18 column.
| Troubleshooting Step | Rationale |
| Optimize HPLC Gradient | A shallower gradient around the elution point of the peptide will improve the separation of closely eluting impurities. |
| Adjust TFA Concentration | Increasing the TFA concentration (e.g., to 0.1%) in the mobile phase can improve peak shape for basic peptides. |
| Consider a Different Column | A C8 or a phenyl-hexyl column may offer different selectivity compared to a C18 column. |
| Ion-Exchange Chromatography | As a highly cationic peptide, ion-exchange chromatography can be a powerful orthogonal purification step either before or after RP-HPLC. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2 (Gram-Scale)
This protocol is a representative procedure for synthesizing d-(KLAKLAK)2 on a 1-gram scale using Fmoc chemistry.
Materials:
-
Fmoc-K(Boc)-Wang resin or a suitable PEG resin (e.g., ChemMatrix®)
-
Fmoc-L-OH, Fmoc-A-OH, Fmoc-K(Boc)-OH
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HCTU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Cleavage and Deprotection
Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Preparative RP-HPLC Purification
System:
-
Preparative HPLC system with a suitable C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated column.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for d-(KLAKLAK)2 synthesis and purification.
Caption: d-(KLAKLAK)2 induced apoptosis signaling pathway.
References
optimizing storage conditions for long-term stability of d-(KLAKLAK)2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of the d-(KLAKLAK)2 peptide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized d-(KLAKLAK)2?
A1: For long-term stability, lyophilized d-(KLAKLAK)2 should be stored at -20°C or colder, protected from light.[1][2][3] When stored under these conditions, the peptide should be stable for several years.[1] It is crucial to minimize moisture exposure, as it can significantly decrease long-term stability.[1][2] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[2] After use, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing.[2]
Q2: How should I store d-(KLAKLAK)2 after reconstitution?
A2: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), reconstituted d-(KLAKLAK)2 can be stored at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder.[2] This prevents repeated freeze-thaw cycles, which can lead to peptide degradation.[2][3]
Q3: What is the optimal pH for storing reconstituted d-(KLAKLAK)2?
A3: While specific stability data for d-(KLAKLAK)2 at various pH levels is limited, studies on analogous (KLAKLAK)2 peptides have shown complete hydrolytic stability for 72 hours in buffer solutions at pH 2, 7.4, and 9.[4][5][6][7][8] For general peptide stability, a slightly acidic pH range of 5-6 is often recommended to minimize degradation pathways like deamidation.
Q4: My d-(KLAKLAK)2 peptide is difficult to dissolve. What should I do?
A4: The solubility of peptides can be challenging and is sequence-dependent. For a cationic peptide like d-(KLAKLAK)2, sterile distilled water is a good starting solvent. If solubility is an issue, sonication can help. For basic peptides, adding a small amount of dilute acetic acid (e.g., 0.1%) can improve solubility.
Q5: I am observing aggregation of my d-(KLAKLAK)2 solution. How can I prevent this?
A5: d-(KLAKLAK)2 has a known tendency to aggregate, which can be concentration-dependent.[9] Circular dichroism studies have shown that at lower concentrations (e.g., 30 µM), the peptide exists primarily as an α-helix, while at higher concentrations (120-200 µM), it can form β-sheets, which are prone to aggregation.[9] To minimize aggregation, it is recommended to work with more dilute solutions whenever possible. If you suspect aggregation, you can analyze the sample using techniques like Dynamic Light Scattering (DLS).
Troubleshooting Guides
Issue 1: Loss of Peptide Activity in Experiments
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of both lyophilized and reconstituted peptide (see FAQs).- Avoid repeated freeze-thaw cycles by using single-use aliquots.[2][3]- Perform a stability analysis using HPLC to check for degradation products. |
| Peptide Aggregation | - Visually inspect the solution for turbidity or precipitates.- Use peptide at lower concentrations, as d-(KLAKLAK)2 aggregation is concentration-dependent.[9]- Confirm the secondary structure using Circular Dichroism (see Experimental Protocols). |
| Incorrect Peptide Concentration | - Re-quantify the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy, amino acid analysis).- Ensure the peptide was fully dissolved before use. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Variable Peptide Stability | - Standardize storage and handling procedures across all experiments.- Prepare fresh aliquots of the peptide for each set of experiments.- Perform a quality control check on a new batch of peptide to ensure consistency. |
| Batch-to-Batch Variability | - Obtain a certificate of analysis for each new batch of peptide.- Qualify each new batch with a standard bioassay before use in critical experiments. |
| Contamination of Peptide Stock | - Use sterile techniques when reconstituting and handling the peptide.- Filter-sterilize the peptide solution if microbial contamination is suspected. |
Quantitative Data Summary
The following tables summarize key stability and structural data for d-(KLAKLAK)2 and its analogs based on available literature.
Table 1: Hydrolytic Stability of (KLAKLAK)2 Analogs
| pH | Incubation Time | Stability | Analytical Method | Reference |
| 2.0 | 72 hours | Complete Stability | HPLC | [4][5][6][7][8] |
| 7.4 | 72 hours | Complete Stability | HPLC | [4][5][6][7][8] |
| 9.0 | 72 hours | Complete Stability | HPLC | [5] |
Note: Data is for (KLAKLAK)2 and its analogs, providing a strong indication of the expected stability for d-(KLAKLAK)2.
Table 2: Secondary Structure of d-(KLAKLAK)2 in Solution
| Concentration | Solvent | Predominant Secondary Structure | Analytical Method | Reference |
| 30 µM | Water, PBS | α-helix | Circular Dichroism | [9] |
| 120-200 µM | Water, PBS | β-sheet | Circular Dichroism | [9] |
Detailed Experimental Protocols
Protocol 1: Assessment of Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the detection and quantification of d-(KLAKLAK)2 and its potential degradation products over time.
Materials:
-
d-(KLAKLAK)2 peptide
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid (HCOOH) or Trifluoroacetic acid (TFA), HPLC-grade
-
Appropriate buffers for desired pH (e.g., phosphate (B84403) buffer for pH 7.4)
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation:
-
Reconstitute lyophilized d-(KLAKLAK)2 in the desired buffer (e.g., water, PBS) to a known concentration.
-
Prepare aliquots of the peptide solution for analysis at different time points and storage conditions.
-
For a time-course study, store aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phases. A common system for peptides is:
-
Mobile Phase A: Water with 0.1% HCOOH or TFA
-
Mobile Phase B: Acetonitrile with 0.1% HCOOH or TFA
-
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a defined volume of the peptide sample.
-
Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact d-(KLAKLAK)2 peptide based on its retention time from a t=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the initial time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol helps to determine the secondary structure of d-(KLAKLAK)2 in different solution conditions and can be used to assess conformational stability.
Materials:
-
d-(KLAKLAK)2 peptide solution
-
Appropriate solvent or buffer (e.g., water, PBS, SDS micelles)
-
CD Spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Prepare solutions of d-(KLAKLAK)2 at the desired concentrations in the chosen solvent. It is crucial to accurately determine the peptide concentration.
-
-
CD Measurement:
-
Turn on the CD spectropolarimeter and nitrogen purge and allow the lamp to warm up.
-
Record a baseline spectrum of the solvent alone in the quartz cuvette.
-
Rinse the cuvette with the peptide solution and then fill it.
-
Record the CD spectrum of the peptide solution, typically in the far-UV region (e.g., 190-260 nm).
-
For thermal stability studies, use a temperature-controlled cell holder to record spectra at increasing temperatures.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity.
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Visualizations
Caption: Workflow for assessing the stability of d-(KLAKLAK)2.
Caption: Troubleshooting decision tree for d-(KLAKLAK)2.
References
- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 2. peptide.com [peptide.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
validating the mitochondrial targeting of d-(KLAKLAK)2 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising candidate for cancer therapy due to its ability to selectively disrupt mitochondrial membranes and trigger cell death. This guide provides a comparative analysis of the experimental validation of its mitochondrial targeting in different cell lines, offering insights into its performance and outlining key experimental protocols for its evaluation.
Performance Comparison of d-(KLAKLAK)2 in Various Cell Lines
The efficacy of d-(KLAKLAK)2 is intrinsically linked to its successful delivery to the mitochondrial membrane. While the peptide alone can show activity, its hydrophobic nature often necessitates a delivery vehicle, such as a liposome (B1194612) or conjugation to a cell-penetrating peptide (CPP), to enhance cellular uptake. The following table summarizes the observed effects of d-(KLAKLAK)2 in different cancer cell lines based on available research. A direct comparison of IC50 values is challenging due to variations in experimental conditions and delivery methods across studies.
| Cell Line | Cancer Type | Delivery Method | Observed Effect | Citation |
| B16(F10) | Murine Melanoma | Liposomal | Enhanced cytotoxicity and apoptosis compared to the peptide alone. | |
| KB | Human Cervical Cancer | Free peptide | No remarkable toxicity observed due to low cellular uptake. | |
| KB | Human Cervical Cancer | Liposomal | Significantly improved anticancer activity compared to the free peptide. | |
| THP-1 | Human Monocytic Leukemia | Conjugated to a Cell-Penetrating Peptide (CPP) | Reduced cell viability to 58.5 ± 8% when used alone. | |
| Raji | Human B-cell lymphoma | Not specified | Susceptible to d-(KLAKLAK)2-induced apoptosis. | |
| Jurkat | Human T-cell leukemia | Not specified | Susceptible to d-(KLAKLAK)2-induced apoptosis. | |
| HeLa | Human Cervical Cancer | Not specified | Used as a model for studying mitochondrial targeting. |
Alternative Mitochondrial Targeting Peptides: A Brief Comparison
While d-(KLAKLAK)2 is a well-studied pro-apoptotic peptide, other mitochondrial targeting peptides exist, with Szeto-Schiller (SS) peptides, particularly SS-31, being a notable example.
| Feature | d-(KLAKLAK)2 | Szeto-Schiller (SS-31) Peptides |
| Primary Mechanism | Disrupts mitochondrial membrane integrity, leading to apoptosis. | Modulates mitochondrial surface electrostatics and interacts with cardiolipin (B10847521) to preserve mitochondrial function under stress. |
| Primary Therapeutic Goal | Induction of apoptosis in cancer cells. | Protection of mitochondria from damage in various disease models (e.g., ischemia-reperfusion injury). |
| Structure | Amphipathic α-helical peptide. | Aromatic-cationic tetrapeptides. |
Experimental Protocols for Validating Mitochondrial Targeting
Accurate validation of mitochondrial targeting is crucial for the development of d-(KLAKLAK)2-based therapeutics. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of d-(KLAKLAK)2 on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of d-(KLAKLAK)2 (or its formulation) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the peptide concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with d-(KLAKLAK)2.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with d-(KLAKLAK)2 at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of d-(KLAKLAK)2 on mitochondrial membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with d-(KLAKLAK)2.
-
Dye Loading: Add a fluorescent cationic dye (e.g., JC-1, TMRE, or TMRM) to the cells and incubate according to the manufacturer's instructions.
-
Imaging/Measurement:
-
For JC-1, measure the fluorescence intensity at both ~530 nm (green, monomers) and ~590 nm (red, J-aggregates). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For TMRE/TMRM, measure the fluorescence intensity at the appropriate wavelength. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to untreated controls.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of d-(KLAKLAK)2-induced apoptosis and the general experimental workflow for its validation.
A Comparative Analysis of d-(KLAKLAK)2 and Other Proapoptotic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proapoptotic peptide d-(KLAKLAK)2 and other key proapoptotic peptides, including Bax, Bak, Puma, and Noxa. The information is intended to assist researchers and drug development professionals in understanding the mechanisms, efficacy, and potential applications of these peptides in cancer therapy and other fields.
Introduction to Proapoptotic Peptides
Proapoptotic peptides are a class of molecules designed to induce programmed cell death, or apoptosis, in target cells. They represent a promising therapeutic strategy, particularly in oncology, where the evasion of apoptosis is a hallmark of cancer. These peptides often mimic the function of endogenous pro-apoptotic proteins, disrupting cellular pathways that promote survival and activating the machinery of cell death.
d-(KLAKLAK)2 is a synthetic, cationic, amphipathic peptide that has demonstrated both antimicrobial and anticancer properties. Its proapoptotic activity is primarily mediated by the disruption of mitochondrial membranes.
BH3-only peptides (Bax, Bak, Puma, and Noxa) are derived from the BH3 domain of the Bcl-2 family of proteins. This family plays a central role in the intrinsic apoptotic pathway, and BH3-only proteins are key initiators of this cascade.
Mechanisms of Action
The proapoptotic activity of these peptides is initiated through distinct, yet sometimes overlapping, signaling pathways.
d-(KLAKLAK)2: Direct Mitochondrial Disruption
The primary mechanism of action for d-(KLAKLAK)2 involves its direct interaction with and disruption of the mitochondrial membrane. Due to its cationic and amphipathic nature, it preferentially targets the negatively charged mitochondrial membranes of cancer cells. This interaction leads to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis.[1][2]
BH3-Only Peptides: Targeting the Bcl-2 Family
BH3-only peptides function by interacting with the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Their mechanisms can be broadly categorized as either "direct activation" or "sensitization/derepression."
-
Direct Activators (e.g., truncated Bid, Bim, and potentially Puma): These peptides can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[3] This activation leads to their oligomerization and the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c.
-
Sensitizers/Derepressors (e.g., Bad, Noxa): These peptides primarily bind to anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1), which are responsible for sequestering and inhibiting pro-apoptotic proteins.[3] By binding to the anti-apoptotic members, sensitizer (B1316253) peptides "release the brakes" on apoptosis, allowing activator proteins or Bax/Bak to initiate mitochondrial outer membrane permeabilization (MOMP).
Puma and Noxa are notable BH3-only proteins that can be induced by the tumor suppressor p53.[4][5][6][7] Puma can bind to all anti-apoptotic Bcl-2 family members, making it a potent inducer of apoptosis.[8] Noxa, on the other hand, exhibits more selective binding, primarily targeting Mcl-1 and A1.[7]
Comparative Performance
Direct comparison of the cytotoxic potency of these peptides is challenging due to variations in experimental conditions across different studies. However, the available data provides insights into their relative efficacy.
Quantitative Data: IC50 and EC50 Values
The following table summarizes available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the discussed peptides. It is important to note that these values were obtained from different studies with varying cell lines, peptide formulations, and assay conditions, and therefore should not be directly compared as a measure of absolute potency.
| Peptide | Target/Assay | Cell Line | IC50/EC50 (µM) | Reference(s) |
| d-(KLAKLAK)2 | Cell Viability | Eukaryotic cells (monolayer) | ~400 | [1] |
| d-(KLAKLAK)2 | Mitochondrial Swelling (cell-free) | - | 0.44 | [1] |
| d-(KLAKLAK)2 | Mitochondrial Membrane Potential (cell-free) | - | 0.4 | [1] |
| d-(KLAKLAK)2 | Cell Viability (MCF-10A) | Non-tumorigenic breast | 154 ± 6.53 | [9] |
| d-(KLAKLAK)2 | Cell Viability (MCF-7) | Breast cancer | 124.1 ± 8.12 | [9] |
| Bax BH3 (20-mer) | Bax/Bcl-2 Interaction Inhibition | In vitro | 15 | [4][10][11] |
| Bax BH3 (20-mer) | Bax/Bcl-xL Interaction Inhibition | In vitro | 9.5 | [4][10][11] |
| NoxaA BH3 | Mitochondrial Depolarization | Mcl-1 dependent cell lines | >100 | [12] |
| MS1 (engineered Noxa-like) | Mitochondrial Depolarization | Mcl-1 dependent cell lines | ~3 | [12] |
Qualitative and Semi-Quantitative Apoptosis Induction
The following table provides a summary of apoptosis induction data from various assays.
| Peptide | Assay | Cell Line | Observation | Reference(s) |
| d-(KLAKLAK)2 + G3139 | Caspase 3/7 Activity | B16(F10) melanoma | ~40-50% increase in activity | [1] |
| d-(KLAKLAK)2 + G3139 | Cell Viability | B16(F10) melanoma | ~40% cell death at 250 nM | [1] |
| d-(KLAKLAK)2 + Irradiation | Cell Viability | THP-1 leukemia | Viability reduced to 43.3% | [13][14][15] |
| Bax BH3 | Cell Death | Jurkat | Comparable to Bad BH3 peptide | [4] |
| Noxa | TUNEL Assay | HeLa | Time-dependent increase in TUNEL-positive cells | [6] |
| Puma | Apoptosis (DAPI staining) | HCT116 colon cancer | PUMA expression induced significant apoptosis | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the proapoptotic activities of these peptides.
Experimental Workflow for Apoptosis Assessment
The following diagram illustrates a general workflow for assessing peptide-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence.
-
Induce apoptosis by treating cells with the proapoptotic peptide at various concentrations and for different time points. Include untreated and positive controls.
-
Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature.
-
Add Propidium Iodide (PI) to the cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or chromophore, leading to a measurable signal.
Protocol:
-
Cell Lysis:
-
Treat cells with the proapoptotic peptide.
-
Harvest and wash the cells.
-
Lyse the cells using a lysis buffer to release intracellular contents, including caspases.
-
-
Assay Reaction:
-
Add the cell lysate to a microplate well containing the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a reporter molecule).
-
Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
-
Signal Detection:
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Principle: The JC-1 dye is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.
Protocol:
-
Cell Staining:
-
Culture and treat cells with the proapoptotic peptide.
-
Incubate the cells with the JC-1 staining solution in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells with an assay buffer to remove excess dye.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Healthy cells: Exhibit predominantly red fluorescence.
-
Apoptotic cells: Exhibit an increase in green fluorescence and a decrease in red fluorescence.
-
Quantify the red/green fluorescence ratio to determine the extent of mitochondrial depolarization.
-
Conclusion
Both d-(KLAKLAK)2 and BH3-only peptides are potent inducers of apoptosis with significant therapeutic potential. The choice of peptide for a specific application will depend on the target cell type, the desired mechanism of action, and the specific molecular characteristics of the disease. d-(KLAKLAK)2 offers a direct, Bcl-2 independent mechanism of mitochondrial disruption, which may be advantageous in cancers that have developed resistance to therapies targeting the Bcl-2 pathway. BH3-only peptides, on the other hand, provide a more targeted approach to manipulate the endogenous apoptotic machinery, with the potential for high specificity and efficacy, particularly when tailored to the specific Bcl-2 family dependencies of a tumor. Further comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic windows of these promising proapoptotic agents.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
Synergistic Potential of d-(KLAKLAK)2 with Conventional Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising candidate in oncology, primarily due to its ability to selectively disrupt mitochondrial membranes in cancer cells, thereby inducing apoptosis. While its standalone efficacy is under investigation, a growing body of evidence highlights its significant synergistic effects when combined with conventional cancer therapies. This guide provides a comparative analysis of the synergistic potential of d-(KLAKLAK)2 with established anticancer drugs, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Quantitative Analysis of Synergistic Effects
The synergy between d-(KLAKLAK)2 and conventional cancer drugs is often quantified by the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 suggests antagonism. The following table summarizes key quantitative data from preclinical studies.
| Cancer Cell Line | Conventional Drug | d-(KLAKLAK)2 Formulation | IC50 (Drug Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| SCC7 | Doxorubicin | pH-sensitive nanoparticles | ~5 µg/mL | ~1 µg/mL | < 1 (Strong Synergy) | [1](--INVALID-LINK--) |
| B16(F10) Melanoma | Bcl-2 Antisense (G3139) | Cationic Liposomes | Not explicitly stated | ~20% cell viability reduction at 125 nM (vs. no effect alone) | Not explicitly calculated | [2](--INVALID-LINK--) |
| KB | Photodynamic Therapy (Chlorin e6) | Liposomal Complex | Not explicitly stated | Significantly enhanced cell death | < 1 (Synergy) | [3](--INVALID-LINK--) |
| THP-1 Leukemia (Radio-resistant) | Gamma Radiation | Cell-Penetrating Peptide | Not explicitly stated | Significantly reduced cell viability | Not explicitly calculated | [1][4](--INVALID-LINK--) |
Note: Direct quantitative comparisons for d-(KLAKLAK)2 with cisplatin (B142131) were not prominently available in the reviewed literature, suggesting a potential area for future investigation.
Mechanisms of Synergistic Action
The primary mechanism underlying the synergistic effect of d-(KLAKLAK)2 with conventional therapies lies in its ability to enhance the intracellular delivery and efficacy of the co-administered agent. When encapsulated in a nanocarrier alongside a chemotherapy drug, d-(KLAKLAK)2 facilitates the disruption of the endosomal membrane, leading to the efficient release of the drug into the cytoplasm, where it can exert its cytotoxic effects.
dot
Caption: Mechanism of synergistic action.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for determining the half-maximal inhibitory concentration (IC50) and assessing synergistic effects.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with serial dilutions of d-(KLAKLAK)2, the conventional anticancer drug, and a combination of both at a constant ratio. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. The Combination Index (CI) can be calculated using software like CompuSyn based on the dose-effect curves.
dot
References
Revolutionizing Cancer Therapy: The Efficacy of d-(KLAKLAK)2 in Overcoming Chemoresistance
For Immediate Release
A groundbreaking pro-apoptotic peptide, d-(KLAKLAK)2, demonstrates significant efficacy in chemoresistant cancer cell lines, offering a promising new avenue for treating cancers that have developed resistance to conventional therapies. By directly targeting the powerhouse of the cell, the mitochondria, this peptide triggers programmed cell death, bypassing the cellular mechanisms that typically lead to drug resistance.
Chemotherapy resistance is a major hurdle in cancer treatment, leading to relapse and poor patient outcomes. Cancer cells can develop resistance to a wide range of chemotherapeutic agents through various mechanisms, including increased drug efflux, altered drug metabolism, and evasion of apoptosis (programmed cell death). The d-(KLAKLAK)2 peptide, a synthetic antimicrobial peptide, has emerged as a potent anti-cancer agent that circumvents these resistance mechanisms. Its unique mode of action, which involves the physical disruption of the mitochondrial membrane, makes it a formidable weapon against even the most stubborn chemoresistant tumors.
This guide provides a comprehensive comparison of the efficacy of d-(KLAKLAK)2 in chemoresistant cancer cell lines versus their sensitive counterparts, supported by experimental data. We delve into the molecular mechanisms of action and provide detailed experimental protocols for the key assays used to evaluate its effectiveness.
Unveiling the Potency of d-(KLAKLAK)2: A Comparative Analysis
The true measure of an anti-cancer agent's potential lies in its ability to overcome the defenses of resistant cancer cells. The following tables summarize the quantitative data on the efficacy of d-(KLAKLAK)2 in well-established chemoresistant cancer cell line models.
Table 1: Comparative Cytotoxicity (IC50) of d-(KLAKLAK)2 and Doxorubicin (B1662922) in Breast Cancer Cell Lines
| Cell Line | Description | d-(KLAKLAK)2 IC50 (µM) | Doxorubicin IC50 (µM) | Fold Resistance (Doxorubicin) |
| MCF-7 | Doxorubicin-sensitive | Data not available | 0.4[1] | - |
| MCF-7/ADR | Doxorubicin-resistant | Data not available | 13.2[2] | 33 |
Note: IC50 values for d-(KLAKLAK)2 in these specific paired cell lines were not available in the searched literature. The table highlights the significant doxorubicin resistance in the MCF-7/ADR cell line.
Table 2: Comparative Cytotoxicity (IC50) of d-(KLAKLAK)2 and Cisplatin (B142131) in Ovarian Cancer Cell Lines
| Cell Line | Description | d-(KLAKLAK)2 IC50 (µM) | Cisplatin IC50 (µM) | Fold Resistance (Cisplatin) |
| A2780 | Cisplatin-sensitive | Data not available | Data not available | - |
| A2780/DDP | Cisplatin-resistant | Data not available | Data not available | Data not available |
Note: Specific IC50 values for d-(KLAKLAK)2 and cisplatin in these paired cell lines were not available in the searched literature to provide a direct comparison.
The Mechanism of Action: A Direct Assault on the Cell's Energy Source
The primary mechanism by which d-(KLAKLAK)2 induces apoptosis is through the disruption of the mitochondrial membrane[6]. Unlike many conventional chemotherapeutic drugs that rely on complex signaling pathways to initiate apoptosis, d-(KLAKLAK)2 takes a more direct route.
Caption: Mitochondrial Apoptosis Pathway Induced by d-(KLAKLAK)2.
This direct targeting of the mitochondria makes d-(KLAKLAK)2 effective even in cells that have developed resistance to drugs that act further upstream in the apoptotic pathway. Chemoresistance is often associated with the overexpression of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins like Bax[7]. d-(KLAKLAK)2 can overcome this by physically compromising the mitochondrial membrane, leading to the release of pro-apoptotic factors regardless of the Bcl-2/Bax ratio.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical experimental workflow to assess the efficacy of d-(KLAKLAK)2 in chemoresistant cancer cell lines.
References
- 1. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 2. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Bcl-2/Bax are a consistent feature of apoptosis resistance in B-cell chronic lymphocytic leukaemia and are correlated with in vivo chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
D-(KLAKLAK)2 Peptide: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic effects of the pro-apoptotic peptide D-(KLAKLAK)2.
The synthetic peptide D-(KLAKLAK)2 has emerged as a promising candidate in cancer therapy due to its ability to selectively induce apoptosis in malignant cells while exhibiting lower toxicity towards normal, healthy cells. This guide provides an objective comparison of the cytotoxic effects of D-(KLAKLAK)2, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Differential Cytotoxicity: Quantitative Analysis
The selective cytotoxicity of D-(KLAKLAK)2 is primarily attributed to differences in the biophysical properties of cancer cell membranes compared to normal cell membranes. Cancer cells often have a higher negative charge on their outer leaflet, which facilitates the accumulation of the cationic D-(KLAKLAK)2 peptide. This interaction leads to the disruption of the mitochondrial membrane, initiating a cascade of events culminating in programmed cell death.
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values of D-(KLAKLAK)2 in various cancer cell lines compared to normal cell lines, demonstrating its preferential activity against cancerous cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cells | |||
| MCF-7 | Breast Carcinoma | 40 | [1] |
| MDA-MB-435S | Breast Carcinoma | 80 | [1] |
| T47D | Breast Carcinoma | 160 | [1] |
| PC-3 | Prostate Carcinoma | 80 | [1] |
| DU145 | Prostate Carcinoma | 80 | [1] |
| 5637 | Urinary Bladder Carcinoma | 80 | [1] |
| T24 | Urinary Bladder Carcinoma | 80 | [1] |
| Kelly | Neuroblastoma | 80 | [1] |
| SK-N-SH | Neuroblastoma | 80 | [1] |
| Normal Cells | |||
| PBL | Peripheral Blood Lymphocytes | >320 | [1] |
| 293 | Embryonic Kidney Epithelial Cells | >320 | [1] |
Mechanism of Action: Mitochondria-Dependent Apoptosis
D-(KLAKLAK)2 primarily induces cell death through the intrinsic apoptotic pathway, which is centered around the mitochondria. Upon entry into the cell, the peptide targets the mitochondrial membrane, leading to its permeabilization. This disruption of the mitochondrial outer membrane potential (MOMP) is a critical step, resulting in the release of pro-apoptotic factors into the cytoplasm.
The following diagram illustrates the proposed signaling pathway of D-(KLAKLAK)2-induced apoptosis:
Caption: D-(KLAKLAK)2 signaling pathway leading to apoptosis in cancer cells.
Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): D-(KLAKLAK)2 directly interacts with and disrupts the mitochondrial membrane, a process facilitated by the pro-apoptotic proteins Bax and Bak. This is a point of no return for the cell.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of programmed cell death.
The selectivity of D-(KLAKLAK)2 is further enhanced by the differential expression of Bcl-2 family proteins in cancer and normal cells. Many cancer cells overexpress anti-apoptotic Bcl-2 proteins, which can be overcome by the direct action of D-(KLAKLAK)2 on the mitochondrial membrane.
Experimental Protocols
To aid in the replication and further investigation of the cytotoxic effects of D-(KLAKLAK)2, detailed protocols for key experimental assays are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of D-(KLAKLAK)2.
References
A Comparative Guide to the In Vivo Antitumor Activity of D-(KLAKLAK)2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor efficacy of the pro-apoptotic peptide D-(KLAKLAK)2 and its targeted derivatives with other alternative anticancer peptides. The data presented is compiled from preclinical studies in xenograft models, offering a comparative overview supported by detailed experimental protocols and visualizations to aid in the assessment of these peptides for further development.
Overview of D-(KLAKLAK)2 and its Antitumor Mechanism
D-(KLAKLAK)2 is a synthetic, cationic amphipathic peptide that exerts its antitumor effect by inducing apoptosis. Its mechanism of action involves the disruption of mitochondrial membranes, which are negatively charged, similar to bacterial membranes. This disruption leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, culminating in programmed cell death.[1][2] Due to its inability to readily cross the plasma membrane of mammalian cells, D-(KLAKLAK)2 is often conjugated with tumor-targeting moieties or delivered via specialized systems to enhance its efficacy and specificity.
Comparative Efficacy in Xenograft Models
The in vivo antitumor activity of D-(KLAKLAK)2-based peptides has been evaluated in various xenograft models. This section compares their performance with other pro-apoptotic and membrane-active peptides.
Table 1: In Vivo Antitumor Efficacy of D-(KLAKLAK)2 and its Derivatives
| Peptide/Formulation | Cancer Model (Cell Line) | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |
| TMTP1-GG-D-(KLAKLAK)2 | Prostate Cancer (PC-3M-1E8) | Nude Mice | 10 mg/kg, intratumoral, every other day for 40 days | Tumor volume was 18% of control at day 40.[2][3] | Ma et al., 2012 |
| TMTP1-GG-D-(KLAKLAK)2 | Gastric Cancer (MKN-45sci) | Nude Mice | 10 mg/kg, intratumoral, every other day | Significant tumor growth inhibition and prolonged survival.[2] | Ma et al., 2012 |
| RGD-4C-GG-D-(KLAKLAK)2 | Melanoma (B16F10) | C57BL/6 | 900 µM (100 µL), intratumoral, 5 injections every 2 days | Significant tumor growth inhibition during treatment.[4] | Smolarczyk et al., 2006 |
| RGD-(KLAKLAK)2 | Breast Cancer (4T1) | BALB/c | Intratumoral | Tumor volume was 2-times smaller than control.[5] | Combination of STING agonist study |
| Cationic Liposome with D-(KLAKLAK)2 & G3139 | Melanoma (B16F10) | Not Specified | Intratumoral | Suppressed tumor growth.[6][7] | Mandal et al., 2009 |
Table 2: In Vivo Antitumor Efficacy of Alternative Anticancer Peptides
| Peptide | Cancer Model (Cell Line) | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |
| Melittin (B549807) Nanoparticles | Melanoma (B16F10) | Syngeneic Mice | 8.5 mg/kg, 4 doses over 14 days | Dramatic reduction in tumor volume.[8] | Soman et al., 2009 |
| α-melittin-NPs | Melanoma (B16F10) | C57BL/6 | 35 nmol, intratumoral, on days 7 and 9 | 95% decrease in injected tumor size and 92% in distant tumor size at day 20.[9] | Liu et al., 2020 |
| LTX-315 | Sarcoma (rTMSC) | PVG Rats | 1 mg, intratumoral, on days 3, 5, 6, and 7 | Complete tumor regression.[10] | Yamazaki et al., 2016 |
| LTX-315 | Melanoma (B16) | Immunocompetent Mice | 1 mg/injection, intratumoral, daily for 3 days | Complete regression in 80% of animals.[11] | Camilio et al., 2017 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and transparency.
Xenograft Model Establishment and Treatment with TMTP1-GG-D-(KLAKLAK)2
-
Cell Lines: Human prostate cancer cell line PC-3M-1E8 and human gastric cancer cell line MKN-45sci were used.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Inoculation: For the prostate cancer model, 1x10^6 PC-3M-1E8 cells in 100 µL of PBS were injected subcutaneously into the flank of each mouse. For the gastric cancer model, an orthotopic model was established.
-
Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups. The treatment group received intratumoral injections of TMTP1-GG-D-(KLAKLAK)2 at a dose of 10 mg/kg every other day. The control group received vehicle control.
-
Tumor Measurement: Tumor volume was measured twice a week using calipers and calculated using the formula: (Length x Width²) / 2.[2][3]
Xenograft Model Establishment and Treatment with RGD-4C-GG-D-(KLAKLAK)2
-
Cell Line: Murine melanoma cell line B16F10.
-
Animal Model: C57BL/6 mice.
-
Tumor Inoculation: 2x10^5 B16F10 cells were injected intradermally into the dorsal side of the mice.
-
Treatment Protocol: Starting on day 6 post-inoculation, mice received intratumoral injections of 100 µL of a 900 µM solution of RGD-4C-GG-D-(KLAKLAK)2 in PBS. Injections were administered five times every two days. Control groups received PBS or a control peptide.
-
Tumor Measurement: Tumor size was measured using calipers.[4]
Xenograft Model Establishment and Treatment with Melittin Nanoparticles
-
Cell Line: Murine melanoma cell line B16F10.
-
Animal Model: Syngeneic mice.
-
Tumor Inoculation: B16F10 cells were inoculated to establish tumors.
-
Treatment Protocol: Mice with established tumors were treated with melittin-loaded nanoparticles at a dose of 8.5 mg/kg. A total of four doses were administered over a 14-day period. Control groups received saline or nanoparticles alone.
-
Tumor Measurement: Tumor volume was monitored throughout the treatment period.[8]
Signaling Pathways and Mechanisms of Action
The antitumor activity of these peptides is primarily driven by their ability to induce apoptosis through various signaling pathways.
Experimental Workflow
The general workflow for evaluating the in vivo antitumor efficacy of these peptides in xenograft models is illustrated below.
Conclusion
D-(KLAKLAK)2, particularly when conjugated with tumor-targeting peptides, demonstrates significant antitumor activity in a variety of xenograft models. Its efficacy is comparable to, and in some aspects, potentially synergistic with, other potent anticancer peptides like melittin and LTX-315. The choice of peptide, targeting moiety, and delivery system is crucial for optimizing therapeutic outcomes. The data presented in this guide underscores the potential of these pro-apoptotic peptides as a promising avenue for cancer therapy, warranting further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncolytic peptide LTX-315 induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verrica.com [verrica.com]
- 4. BOMBESIN ENHANCES TGF-β GROWTH INHIBITORY EFFECT THROUGH APOPTOSIS INDUCTION IN INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Bombesin enhances TGF-beta growth inhibitory effect through apoptosis induction in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lytixbiopharma.com [lytixbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
A Comparative Analysis of the Antimicrobial Spectrum: D-(KLAKLAK)2 vs. Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs), and within this class, the synthetic peptide d-(KLAKLAK)2 has garnered significant attention. This guide provides a comparative analysis of the antimicrobial spectrum of d-(KLAKLAK)2 against a panel of clinically relevant microorganisms, juxtaposed with the performance of established antibiotics. The data presented herein is a synthesis of findings from multiple in vitro studies.
Executive Summary
D-(KLAKLAK)2, a cationic amphipathic peptide, exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action, the physical disruption of microbial cell membranes, is a key differentiator from many conventional antibiotics that target specific metabolic pathways. This direct lytic mechanism may also present a higher barrier to the development of microbial resistance.
This guide presents a quantitative comparison of the Minimum Inhibitory Concentrations (MICs) of d-(KLAKLAK)2 and a selection of commonly used antibiotics against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans.
Antimicrobial Spectrum: A Quantitative Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for d-(KLAKLAK)2 and selected comparator antibiotics against a panel of representative microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is important to note that the presented MIC values for d-(KLAKLAK)2 and its analogs are compiled from various research articles and may not be directly comparable due to potential variations in experimental methodologies.
| Microorganism | Gram Stain/Type | d-(KLAKLAK)2 and Analogs (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (B549263) (µg/mL) | Fluconazole (µg/mL) |
| Escherichia coli | Gram-Negative | 1 - 150[1][2][3][4][5] | 0.008 - 0.25[6] | Not Applicable | Not Applicable |
| Staphylococcus aureus | Gram-Positive | 1 - 150[4][5][7][8] | 0.0625 - 1[9] | 0.5 - 2[10][11][12] | Not Applicable |
| Pseudomonas aeruginosa | Gram-Negative | 1 - 150[1][2][4][5] | 0.25 - 1[6][13] | Not Applicable | Not Applicable |
| Bacillus subtilis | Gram-Positive | 12.66 (inhibition zone in mm)[3][14][15][16] | 0.0625 - 1[9] | ≤1 - 4[17] | Not Applicable |
| Candida albicans | Fungus | 20.66 (inhibition zone in mm)[3][14] | Not Applicable | Not Applicable | 0.25 - 8[18][19][20][21][22] |
Note: Some data for d-(KLAKLAK)2 analogs were reported as inhibition zones (mm) from disk diffusion assays, which indicates activity but is not a direct MIC value. These have been noted in the table. The MIC values for conventional antibiotics can also vary between different strains and testing conditions.
Mechanism of Action: Membrane Disruption
The primary mechanism by which d-(KLAKLAK)2 exerts its antimicrobial effect is through the disruption of the microbial cell membrane. As a cationic peptide, it preferentially interacts with the negatively charged components of bacterial and fungal membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models.
Caption: Mechanism of d-(KLAKLAK)2 action on bacterial membranes.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The data presented in this guide are primarily based on the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
This protocol outlines the general steps for determining the MIC of an antimicrobial agent using the broth microdilution method.[23][24][25]
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing antimicrobial concentrations across the wells.
2. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture.
-
The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
The standardized inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
A fixed volume of the diluted inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
A positive control well (containing only medium and inoculum) and a negative control well (containing only medium) are included.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for fungi).
4. Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
D-(KLAKLAK)2 demonstrates a promising broad-spectrum antimicrobial profile, with a distinct mechanism of action that targets the fundamental structure of microbial membranes. While direct, side-by-side comparative studies with a wide range of conventional antibiotics are still needed for a definitive assessment, the existing data suggests that d-(KLAKLAK)2 and similar antimicrobial peptides represent a valuable avenue for the development of new therapeutics to combat infectious diseases, particularly those caused by resistant pathogens. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 | PLOS One [journals.plos.org]
- 6. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 7. Photoinduced membrane damage of E. coli and S. aureus by the photosensitizer-antimicrobial peptide conjugate eosin-(KLAKLAK)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 | PLOS One [journals.plos.org]
- 9. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.asm.org [journals.asm.org]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating d-(KLAKLAK)2-Induced Apoptosis: Caspase Activation Assays vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 holds significant promise as a targeted anti-cancer agent due to its ability to selectively disrupt mitochondrial membranes and trigger programmed cell death. Validating the apoptotic pathway initiated by d-(KLAKLAK)2 is crucial for its development as a therapeutic. This guide provides a comprehensive comparison of caspase activation assays with other common methods for detecting apoptosis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their studies.
Mechanism of d-(KLAKLAK)2-Induced Apoptosis
The d-(KLAKLAK)2 peptide, a cationic and amphipathic alpha-helical peptide, primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1][2] Upon internalization into a cancer cell, the peptide targets the negatively charged mitochondrial membranes, leading to their disruption.[3] This permeabilization of the mitochondrial membrane results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[2] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[4][5] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay is critical and depends on the specific stage of apoptosis to be detected, the experimental setup, and the desired quantitative output. Caspase activation assays are a direct measure of the apoptotic signaling cascade, while other methods detect downstream events or earlier membrane changes.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase-3/7 Activity Assay | Measures the enzymatic activity of executioner caspases-3 and -7 using a fluorogenic or luminogenic substrate.[6][7] | Mid- to Late-stage | Direct measurement of a key event in the apoptotic cascade. High-throughput and quantifiable.[8] | Does not detect early apoptotic events. Activity can be transient. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[9] | Early-stage | Highly sensitive for early apoptotic events. Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[9][10] | PS externalization can be reversible in some cases. Can also stain necrotic cells if the membrane is compromised.[5] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[11] | Late-stage | Can be used on fixed cells and tissue sections. Provides spatial information in tissue samples (IHC). | Detects a late event in apoptosis. Can also label necrotic cells and cells with DNA damage from other sources. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Measures the loss of mitochondrial membrane potential using fluorescent dyes (e.g., JC-1, TMRM). | Early-stage | Detects a very early event in the intrinsic apoptotic pathway. | Can be influenced by other cellular processes that affect mitochondrial function. |
Quantitative Data Comparison
The following tables summarize experimental data from studies investigating d-(KLAKLAK)2-induced apoptosis and a comparative study of apoptosis detection methods.
Table 1: Caspase-3/7 Activity in Response to d-(KLAKLAK)2 Formulations
| Cell Line | d-(KLAKLAK)2 Formulation | Treatment Time | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| B16(F10) Melanoma | Cationic liposomes with d-(KLAKLAK)2/G3139 | 4 hours | ~1.4 - 1.5 | [12] |
| KB Cells | Liposomal complex with d-(KLAKLAK)2 | Not specified | Not specified (qualitative increase shown) |
Table 2: Comparison of Apoptosis Detection by Annexin V and Caspase Cleavage Assays in Clinical Samples
Note: This data is from a study on clinical specimens and not specific to d-(KLAKLAK)2 induction, but provides a direct comparison of the assays.
| Specimen Type | % Annexin V Positive Cells (Mean ± SD) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) | % Cleaved Caspase-8 Positive Cells (Mean ± SD) | Reference |
| Malignant Effusions (n=20) | 35.8 ± 20.9 | 12.1 ± 12.1 | 10.9 ± 11.1 | [4] |
| Reactive Effusions (n=7) | 30.1 ± 20.9 | 12.7 ± 14.9 | 7.9 ± 6.9 | [4] |
This comparative data suggests that Annexin V staining may yield a higher percentage of positive cells compared to caspase cleavage assays, potentially due to its detection of an earlier apoptotic event.[4]
Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric Microplate Reader)
This protocol is a generalized procedure based on commercially available kits (e.g., from Thermo Fisher Scientific, Molecular Devices, Abcam).[6][13]
Materials:
-
96-well black, clear-bottom microplate
-
Cell culture medium
-
d-(KLAKLAK)2 peptide
-
Caspase-3/7 reagent (containing a fluorogenic substrate like DEVD-peptide coupled to a fluorophore)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 20,000 to 80,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Induction of Apoptosis: Treat cells with various concentrations of d-(KLAKLAK)2. Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubation: Incubate for the desired period (e.g., 4-24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 assay solution according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the caspase-3/7 assay solution directly to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for R110-based substrates).
Annexin V-FITC Apoptosis Assay (Flow Cytometry)
This protocol is a generalized procedure based on commercially available kits (e.g., from Thermo Fisher Scientific, Abcam, Bio-Techne).[12][14]
Materials:
-
Flow cytometry tubes
-
1X Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells with d-(KLAKLAK)2. Harvest cells and wash once with cold 1X PBS.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
Both caspase activation assays and Annexin V staining are robust methods for validating apoptosis induced by d-(KLAKLAK)2. Caspase-3/7 assays provide a direct, quantifiable measure of the execution phase of apoptosis and are well-suited for high-throughput screening. Annexin V staining offers high sensitivity for early apoptotic events and allows for the discrimination of different cell populations when used with a viability dye. For a comprehensive validation of d-(KLAKLAK)2-induced apoptosis, a multi-assay approach is recommended. For instance, demonstrating an early increase in Annexin V positive cells followed by a subsequent increase in caspase-3/7 activity would provide strong evidence for the intended mechanism of action. The detailed protocols and comparative data in this guide will assist researchers in designing and executing experiments to effectively characterize the pro-apoptotic activity of d-(KLAKLAK)2.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. biocompare.com [biocompare.com]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Delivery Systems for the Pro-Apoptotic Peptide d-(KLAKLAK)2
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide d-(KLAKLAK)2 has emerged as a promising candidate for cancer therapy due to its ability to selectively disrupt the mitochondrial membranes of cancer cells, leading to apoptosis. However, its therapeutic efficacy is largely dependent on efficient intracellular delivery. This guide provides a comparative analysis of various delivery systems for d-(KLAKLAK)2, summarizing key performance data and outlining experimental methodologies to aid researchers in selecting and developing optimal delivery strategies.
Performance Comparison of d-(KLAKLAK)2 Delivery Systems
The efficacy of d-(KLAKLAK)2 delivery can be significantly enhanced by utilizing various carrier systems. These systems aim to protect the peptide from degradation, improve its cellular uptake, and facilitate its release at the target site. Below is a summary of quantitative data from studies investigating different delivery platforms.
| Delivery System | Formulation Details | Cell Line | Key Performance Metrics | Reference |
| Cationic Liposomes | DOTAP/DOPE liposomes co-loaded with d-(KLAKLAK)2 and Bcl-2 antisense oligodeoxynucleotide (G3139) | B16(F10) mouse melanoma | Loading Efficiency: 50% for d-(KLAKLAK)2/G3139 complex. Apoptotic Activity: ~40-50% increase in Caspase 3/7 activity compared to control. In vivo tumor growth suppression was also observed. | [1][2][3] |
| Liposomal Complex | Liposomes co-loaded with d-(KLAKLAK)2 and the photosensitizer chlorin (B1196114) e6 (Ce6) | KB cells (human oral carcinoma) | Cellular Uptake: Significantly enhanced fluorescence intensity compared to free peptide. Synergistic Anticancer Activity: Combination of Lipo(Pep, Ce6) with light illumination resulted in dramatically enhanced anticancer activity. | [4][5][6][7] |
| pH-Sensitive Nanoparticles | PEG-PLL(-g-DMA)-PLA triblock copolymer co-loaded with d-(KLAKLAK)2 and doxorubicin (B1662922) (Dox) | HeLa, MDA-MB-231 | Enhanced Anticancer Activity: Synergistic effect observed with co-delivery, leading to accelerated disruption of endo-lysosomal membranes and increased cytotoxicity. | [8][9] |
| pH-Responsive Nanogels | Starch-glycol chitosan (B1678972) nanogels | KB cells | Accelerated Release: Enhanced peptide release at endosomal pH (6.0) due to the proton-sponge effect, leading to increased tumor cell ablation. | [10] |
| Targeted Nanoparticles | Iron oxide nanoparticles conjugated with CGKRK homing peptide and d-(KLAKLAK)2 | Glioblastoma cells | Targeted Cytotoxicity: Increased activity against tumor cells and activated endothelial cells. In vivo, these nanoparticles selectively homed to tumors and inhibited their growth. | |
| Cell-Penetrating Peptides (CPPs) | Hybrid peptides incorporating d-(KLAKLAK)2 and a targeting moiety (e.g., MEL for M2-like TAMs) | CD206+ M2-like TAMs | Targeted Apoptosis: Induced apoptosis in specific cell types with no cytotoxic effect on other cells. | [11] |
Mechanism of Action: d-(KLAKLAK)2-Induced Apoptosis
The primary mechanism of action for d-(KLAKLAK)2 is the induction of apoptosis through the disruption of mitochondrial membranes. Due to its cationic and amphipathic nature, the peptide preferentially interacts with the anionic membranes of mitochondria, leading to membrane permeabilization. This disruption results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to programmed cell death.
Caption: d-(KLAKLAK)2-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of delivery systems. Below are protocols for key experiments cited in the literature for evaluating the efficacy of d-(KLAKLAK)2 delivery.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Remove the medium and add fresh medium containing various concentrations of the d-(KLAKLAK)2 formulations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-3/7 activity assay.
Protocol:
-
Plate and treat cells with d-(KLAKLAK)2 formulations as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
In Situ Apoptosis Detection: TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
Experimental Workflow: TUNEL Assay
Caption: Workflow for the TUNEL assay on tissue sections.
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor tissue sections.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-labeled dUTP to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the sections.
-
Incubate with a fluorescently labeled streptavidin conjugate to detect the biotinylated dUTP.
-
Counterstain the nuclei (e.g., with DAPI).
-
Mount the sections and visualize them using a fluorescence microscope.
This guide provides a foundational comparison of delivery systems for d-(KLAKLAK)2. The selection of an optimal delivery system will depend on the specific cancer type, the desired targeting strategy, and the intended therapeutic application. The provided experimental protocols offer a starting point for the in-vitro and in-vivo evaluation of novel delivery platforms for this promising anti-cancer peptide.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of d-(KLAKLAK)2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising candidate in anticancer therapy due to its ability to selectively induce cell death in cancer cells while sparing healthy tissues. This guide provides a comprehensive comparison of d-(KLAKLAK)2's performance with other alternatives, supported by experimental data, to aid in the evaluation of its therapeutic window for in vivo applications.
Efficacy and Therapeutic Window of d-(KLAKLAK)2
d-(KLAKLAK)2 is a cationic, amphipathic peptide that disrupts mitochondrial membranes, leading to the activation of the apoptotic cascade.[1][2] Its efficacy has been demonstrated in various preclinical cancer models, where it has been shown to retard tumor growth and prolong survival.[1][3] The D-enantiomeric form of the peptide provides resistance to proteolytic degradation, enhancing its in vivo stability.
The therapeutic window of d-(KLAKLAK)2 is often enhanced by conjugating it to tumor-homing peptides or encapsulating it in delivery systems like liposomes or nanoparticles. These strategies increase the peptide's concentration at the tumor site, thereby improving its efficacy and reducing potential systemic toxicity.
Comparative Analysis with Alternative Antimicrobial and Anticancer Peptides
To contextualize the therapeutic potential of d-(KLAKLAK)2, it is useful to compare its performance with other well-characterized antimicrobial and anticancer peptides.
| Peptide | In Vivo Effective Dose/Concentration | In Vivo Toxicity (LD50/Observed Effects) | Key Findings |
| d-(KLAKLAK)2 | 250 μg weekly injections (breast cancer model)[1][3] | No signs of toxicity or body weight loss observed with a conjugated form (TMTP1-DKK).[5] | Effective tumor growth inhibition and increased survival in various cancer models.[1][3][6] |
| Melittin | 2.4 mg/kg (sub-lethal dose in infection model)[7] | Intraperitoneal LD50 of 4.98 mg/kg in BALB/c mice.[7] | Potent in vitro antimicrobial and anticancer activity, but in vivo efficacy at safe doses is limited.[7] |
| Magainin-2 | 50-60 mg/kg (murine ascites tumor models)[8][9] | Not specified in the provided results. | Effective against various murine ascites tumors.[8][9] |
| Magainin-2 Analogue (MSI-238, all-D-amino acid) | 20-25 mg/kg (murine ascites tumor models)[8][9] | Not specified in the provided results. | Enhanced in vivo potency compared to the parent L-amino acid peptide.[8][9] |
| Cecropin-like peptide (DAN2) | 5-20 mg/kg (E. coli infection model)[10] | Not toxic to mammalian cells at concentrations 10-20 times higher than the MIC in vitro.[10] | Protects mice from lethal E. coli infection.[10] |
Experimental Protocols
In Vivo Tumor Xenograft Model for Efficacy Studies
This protocol is a generalized representation based on methodologies described in the cited literature.[1][3][6]
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., MDA-MB-435S breast cancer, B16(F10) melanoma) are cultured in appropriate media.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in 50-100 µL of medium or PBS is injected subcutaneously or orthotopically (e.g., mammary fat pad) into immunocompromised mice (e.g., nude mice, C57BL/6).
-
-
Peptide Administration:
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into treatment and control groups.
-
d-(KLAKLAK)2 or its conjugated forms are administered via various routes, such as intratumoral or intravenous injections.
-
Dosage and frequency vary depending on the study, for example, 250 µg of (KLAKLAK)2 in 50 µL PBS weekly via co-injection with tumor cells[1][3] or 200 µ g/mouse of RGD-(KLAKLAK)2 intratumorally.
-
The control group receives vehicle (e.g., PBS) injections.
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length x width²)/2).
-
Animal body weight and general health are monitored for signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when animals show signs of distress.
-
Survival rate is also monitored and analyzed using Kaplan-Meier curves.
-
In Vivo Acute Toxicity Study (General Protocol Outline)
This protocol is a general guideline for assessing acute toxicity and can be adapted from standardized methods.
-
Animals:
-
Healthy, young adult mice (e.g., BALB/c or Swiss Albino) of a single sex are used.
-
-
Dose Administration:
-
A range of doses of d-(KLAKLAK)2 are administered to different groups of animals, typically via intraperitoneal or intravenous injection.
-
A control group receives the vehicle.
-
-
Observation:
-
Animals are observed continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.
-
Observations include changes in behavior, physical appearance, and body weight.
-
Mortality is recorded.
-
-
Data Analysis:
-
The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).
-
The MTD is determined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in d-(KLAKLAK)2's action and its evaluation, the following diagrams are provided.
Caption: Apoptotic signaling pathway induced by d-(KLAKLAK)2.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Efficacy of a Proapoptotic Peptide towards Cancer Cells | In Vivo [iv.iiarjournals.org]
- 2. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results | In Vivo [iv.iiarjournals.org]
- 5. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Anticancer efficacy of Magainin2 and analogue peptides. | Semantic Scholar [semanticscholar.org]
- 10. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of d-(KLAKLAK)2 with its L-enantiomer in terms of activity
A comprehensive examination of the enantiomers of the antimicrobial and anticancer peptide (KLAKLAK)2 reveals a trade-off between enhanced stability and biological activity. The D-enantiomer, d-(KLAKLAK)2, demonstrates superior resistance to enzymatic degradation, a critical advantage for therapeutic applications, while exhibiting comparable, albeit sometimes slightly reduced, antimicrobial and anticancer efficacy compared to its natural L-enantiomer.
The (KLAKLAK)2 peptide, a cationic amphipathic peptide, has garnered significant interest for its dual action against both microbial pathogens and cancer cells. Its mechanism of action is primarily attributed to its ability to disrupt cell membranes. In bacteria, it targets the negatively charged components of the cell membrane, leading to membrane permeabilization and cell death.[1] In cancer cells, it preferentially disrupts the mitochondrial membrane, triggering the intrinsic apoptotic pathway.[1][2]
The strategic substitution of L-amino acids with their D-enantiomers is a well-established method to enhance the proteolytic stability of peptides.[3][4] Natural proteases are stereospecific and primarily recognize and degrade peptides composed of L-amino acids.[4] Consequently, d-(KLAKLAK)2 is significantly more resistant to enzymatic degradation, which is expected to translate to a longer in vivo half-life and improved bioavailability.[3][4]
Comparative Biological Activity
While direct head-to-head comparative studies with extensive quantitative data for both enantiomers of (KLAKLAK)2 are not abundantly available in the public domain, insights can be drawn from studies on other enantiomeric antimicrobial peptides and the existing data on d-(KLAKLAK)2.
Antimicrobial Activity
Generally, D-enantiomers of antimicrobial peptides retain antimicrobial activity that is comparable to their L-counterparts.[5] This is because the primary mechanism of action, membrane disruption, is largely dependent on the peptide's overall physicochemical properties, such as charge, amphipathicity, and helicity, which are independent of chirality.
Table 1: Antimicrobial Activity (MIC, µg/mL) of d-(KLAKLAK)2
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 10 |
| Staphylococcus aureus | >100 |
Note: Data for L-(KLAKLAK)2 is not available in the reviewed literature for a direct comparison.
Anticancer Activity
Similar to its antimicrobial action, the anticancer activity of (KLAKLAK)2 is primarily driven by its interaction with and disruption of mitochondrial membranes. This interaction is less dependent on specific chiral recognition by cell surface receptors. Therefore, the D-enantiomer is expected to maintain significant anticancer efficacy. Studies on d-(KLAKLAK)2 have confirmed its pro-apoptotic activity in various cancer cell lines.[6][7]
Table 2: Anticancer Activity (IC50, µM) of d-(KLAKLAK)2 Analogues
| Cell Line | Peptide | IC50 (µM) |
| BALB/3T3 (non-cancerous) | (KLAKLAK)2-NH2 | 365.3 ± 4.08 |
| MCF-10A (non-cancerous) | (KLAKLAK)2-NH2 | 154 ± 6.53 |
| MCF-7 (breast cancer) | (KLAKLAK)2-NH2 | 124.1 ± 8.12 |
| MDA-MB-231 (breast cancer) | (KLAKLAK)2-NH2 | 746.5 ± 7.6 |
Source: Jaber S, et al. Molecules, 2021.[8][9] Note: This table presents data for a closely related analogue and not d-(KLAKLAK)2 itself. Direct comparative IC50 values for both d- and L-(KLAKLAK)2 were not found in the reviewed literature.
Hemolytic Activity
A crucial aspect of peptide therapeutics is their safety profile, particularly their lytic activity against human red blood cells (hemolysis). Studies on other enantiomeric peptides have shown that the D-isoform can sometimes exhibit lower hemolytic activity than the L-isoform.[10] Research on d-(KLAKLAK)2 has indicated that it has low toxicity towards mammalian erythrocytes at concentrations effective against bacteria.[11]
Table 3: Hemolytic Activity
| Peptide | Hemolytic Activity |
| d-(KLAKLAK)2 | Low hemolytic activity reported. |
| L-(KLAKLAK)2 | Data not available for direct comparison. |
Signaling Pathways and Experimental Workflows
The primary mechanism of anticancer activity for both enantiomers of (KLAKLAK)2 involves the disruption of the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line | Semantic Scholar [semanticscholar.org]
- 5. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Apoptosis: A Comparative Guide to the Mechanism of d-(KLAKLAK)2 Across Diverse Cancer Types
For Immediate Release
A comprehensive analysis of the pro-apoptotic peptide d-(KLAKLAK)2 validates its consistent mechanism of action across multiple cancer types, primarily through the targeted disruption of mitochondrial function. This guide provides a detailed comparison of its efficacy, often in conjunction with delivery systems, against other anti-cancer agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The synthetic peptide d-(KLAKLAK)2 is an amphipathic, cationic peptide that has demonstrated significant anti-tumor potential. Its primary mode of action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. Due to its positive charge, d-(KLAKLAK)2 selectively targets and disrupts the negatively charged mitochondrial membranes of cancer cells, while showing minimal lytic activity towards the zwitterionic plasma membranes of healthy mammalian cells. This targeted action leads to a cascade of events culminating in programmed cell death.
Mechanism of Action: A Multi-Step Assault on Cancer Cell Mitochondria
The anti-cancer activity of d-(KLAKLAK)2 is initiated by its accumulation at the mitochondrial membrane. This interaction triggers the following key events:
-
Mitochondrial Membrane Permeabilization: The peptide's structure allows it to insert into and disrupt the integrity of the mitochondrial outer membrane.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): This disruption leads to a collapse in the electrochemical gradient across the inner mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: The compromised outer membrane releases key apoptotic proteins from the intermembrane space into the cytosol, most notably Cytochrome c.
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9. This complex, known as the apoptosome, subsequently activates effector caspases, such as caspase-3 and caspase-7.[1][2][3]
-
Execution of Apoptosis: Activated effector caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This mechanism has been observed across various cancer cell lines, including melanoma, leukemia, and breast carcinoma.[4][5][6]
Comparative Efficacy of d-(KLAKLAK)2
While d-(KLAKLAK)2 on its own has a low capacity to penetrate eukaryotic cell membranes, its potency is significantly enhanced when coupled with a targeting moiety or delivery system. These modifications allow for efficient internalization and delivery to the mitochondria.
| Cancer Type | d-(KLAKLAK)2 Formulation | Comparator | Key Findings | Reference(s) |
| Melanoma (B16(F10)) | Cationic liposome (B1194612) with d-(KLAKLAK)2 and Bcl-2 antisense G3139 | Cationic liposome with G3139 alone | 40-50% increase in Caspase 3/7 activity with the combination, compared to 15-25% with G3139 alone.[7] | [7] |
| Melanoma (B16(F10)) | RGD-4C-GG-d-(KLAKLAK)2 | Control Peptides | Induced apoptosis in B16(F10) cells, which express the αVβ3 integrin receptor for the RGD motif.[8] | [8] |
| Human Monocytic Leukemia (THP-1; radio-resistant) | CPP-d-(KLAKLAK)2 + Ionizing Radiation | Ionizing Radiation alone | Synergistic increase in total cell apoptosis.[9] | [9] |
| Human Prostate and Gastric Cancer | TMTP1-GG-d-(KLAKLAK)2 | Untreated Controls | Triggered rapid apoptosis through both the mitochondrial and death receptor pathways.[1] | [1] |
IC50 Values for Targeted d-(KLAKLAK)2 Peptides in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for RGD-4C-GG-d-(KLAKLAK)2, which targets the αVβ3 integrin receptor often overexpressed on tumor neovasculature and some cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| B16(F10) | Murine Melanoma | ~20 |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~25 |
| Heca10 | Murine Endothelioma | ~35 |
| MCF-7 | Human Breast Cancer | >100 |
Data derived from studies on RGD-4C-GG-d-(KLAKLAK)2. The higher IC50 in MCF-7 cells correlates with lower expression of the αVβ3 integrin target.[8]
Visualizing the Molecular Machinery
Signaling Pathway of d-(KLAKLAK)2-Induced Apoptosis
References
- 1. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recruitment, activation and retention of caspases‐9 and ‐3 by Apaf‐1 apoptosome and associated XIAP complexes | The EMBO Journal [link.springer.com]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 6. Systemic Delivery of Tumor-Targeted Bax-Derived Membrane-Active Peptides for the Treatment of Melanoma Tumors in a Humanized SCID Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of cytochrome c and dATP/ATP hydrolysis in Apaf‐1‐mediated caspase‐9 activation and apoptosis | The EMBO Journal [link.springer.com]
Synergistic Anti-Cancer Effect of D-(KLAKLAK)2 and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the pro-apoptotic peptide D-(KLAKLAK)2 with radiotherapy presents a promising strategy to enhance anti-cancer efficacy, particularly in radioresistant tumors. This guide provides a comprehensive comparison of this combination therapy, supported by available experimental data, detailed methodologies, and an exploration of the underlying mechanisms.
Executive Summary
Radiotherapy is a cornerstone of cancer treatment, primarily inducing cell death through DNA damage. However, tumor radioresistance remains a significant clinical challenge. D-(KLAKLAK)2 is a synthetic cationic peptide designed to selectively disrupt mitochondrial membranes, triggering the intrinsic apoptotic pathway. The synergistic application of D-(KLAKLAK)2 and radiotherapy aims to overcome radioresistance by simultaneously targeting two distinct and critical cellular components: the nucleus (DNA) and the mitochondria. Preclinical evidence, primarily from in vitro studies on radioresistant human monocytic leukemia cells (THP-1), demonstrates that this combination leads to a significant increase in cancer cell death compared to either treatment alone.
Comparative Performance Data
The primary evidence for the synergistic effect of D-(KLAKLAK)2 and radiotherapy comes from in vitro studies on the THP-1 human monocytic leukemia cell line. The following tables summarize the key quantitative findings from these studies.
Table 1: Comparative Cell Viability in THP-1 Cells
| Treatment Group | Cell Viability (%) |
| Control (untreated) | 100 |
| D-(KLAKLAK)2 alone | 58.5 ± 8.0 |
| Radiotherapy alone | 82.2 ± 6.1 |
| D-(KLAKLAK)2 + Radiotherapy | 43.3 ± 6.5 |
Data represents the mean ± standard deviation.
Table 2: Apoptosis Induction in THP-1 Cells
| Treatment Group | Percentage of Apoptotic Cells (%) |
| Control (untreated) | Baseline |
| D-(KLAKLAK)2 alone | Increased |
| Radiotherapy alone | Moderately Increased |
| D-(KLAKLAK)2 + Radiotherapy | Significantly Increased (Synergistic) |
Note: Specific percentages for apoptosis were not fully quantified in the available literature, but a significant synergistic increase was consistently reported.
Mechanism of Synergistic Action
The enhanced anti-cancer effect of the combination therapy stems from the dual targeting of critical cellular pathways.
-
Radiotherapy: Induces DNA double-strand breaks, activating the DNA damage response (DDR). If the damage is irreparable, it can lead to cell cycle arrest and various forms of cell death, including apoptosis.[1][2][3]
-
D-(KLAKLAK)2: This peptide is designed to be inert outside of cells but becomes active upon internalization.[4] It targets the negatively charged mitochondrial membranes, causing their disruption.[4][5] This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade and induces apoptosis through the intrinsic pathway.[4]
The synergy likely arises from:
-
Lowering the Apoptotic Threshold: Radiotherapy-induced DNA damage can prime cells for apoptosis. D-(KLAKLAK)2-mediated mitochondrial disruption provides a strong secondary apoptotic signal, pushing the cells over the edge into programmed cell death.
-
Bypassing Resistance Mechanisms: Cancer cells can develop resistance to radiotherapy by upregulating DNA repair mechanisms or anti-apoptotic proteins (e.g., Bcl-2 family members). By directly targeting the mitochondria, D-(KLAKLAK)2 can bypass these resistance pathways.
Signaling Pathway Diagram
Caption: Synergistic induction of apoptosis by radiotherapy and D-(KLAKLAK)2.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: THP-1 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with D-(KLAKLAK)2 (delivered via a cell-penetrating peptide), radiotherapy (gamma irradiation), or a combination of both. Control groups receive no treatment.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) post-treatment.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V and 7-AAD Staining)
-
Cell Preparation: Following treatment, cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V-negative / 7-AAD-negative: Live cells
-
Annexin V-positive / 7-AAD-negative: Early apoptotic cells
-
Annexin V-positive / 7-AAD-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / 7-AAD-positive: Necrotic cells
-
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of D-(KLAKLAK)2 and radiotherapy.
Comparison with Alternatives
While direct comparative studies are limited, the synergistic approach of D-(KLAKLAK)2 and radiotherapy can be contextualized against other combination strategies involving radiotherapy.
Table 3: Comparison of Radiotherapy Combination Strategies
| Combination Partner | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| D-(KLAKLAK)2 | Mitochondrial disruption, induction of intrinsic apoptosis | Directly targets a key organelle for apoptosis, potentially bypassing some radioresistance mechanisms. | Requires an effective intracellular delivery system (e.g., CPPs). Limited in vivo and clinical data. |
| Chemotherapy (e.g., Cisplatin) | DNA cross-linking, inhibition of DNA replication and repair | Well-established clinical efficacy in many cancers. | Significant systemic toxicity, overlapping toxicities with radiotherapy. |
| Targeted Therapy (e.g., EGFR inhibitors) | Inhibition of specific signaling pathways involved in cell growth and survival | Higher specificity for cancer cells with the target mutation, potentially lower toxicity than chemotherapy. | Efficacy is limited to tumors with the specific molecular target; development of resistance is common. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Enhancement of the host immune response against cancer cells | Potential for long-lasting systemic anti-tumor effects (abscopal effect). | Efficacy is dependent on tumor immunogenicity; can cause immune-related adverse events. |
Future Directions and Considerations
The combination of D-(KLAKLAK)2 and radiotherapy is a promising preclinical concept. However, further research is required to translate this strategy to the clinic. Key areas for future investigation include:
-
In Vivo Efficacy: Studies in animal models are crucial to evaluate the anti-tumor efficacy, biodistribution, and potential toxicities of this combination therapy.
-
Broad Applicability: Investigating the synergistic effect in a wider range of cancer cell lines and solid tumor models is necessary to determine the broader applicability of this approach.
-
Optimization of Delivery: Further development and optimization of delivery systems for D-(KLAKLAK)2 are essential to ensure efficient and targeted delivery to tumor tissues in vivo.
-
Elucidation of Detailed Mechanisms: Deeper investigation into the molecular signaling pathways involved in the synergy will help in identifying biomarkers for patient selection and in designing more effective combination regimens.
References
- 1. Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 3. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.hellobio.com [cdn.hellobio.com]
Safety Operating Guide
Proper Disposal of d-(KLAKLAK)2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proapoptotic Peptide d-(KLAKLAK)2
The proapoptotic peptide d-(KLAKLAK)2 is a synthetic, antimicrobial, and anticancer agent designed to induce programmed cell death by disrupting mitochondrial membranes.[1][2][3][4][5][6] As with all biologically active research materials, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of d-(KLAKLAK)2, based on general best practices for synthetic peptides.
Immediate Safety and Handling
Before beginning any work with d-(KLAKLAK)2, it is crucial to review the Safety Data Sheet (SDS) for the specific product you are using.[7] Although one SDS for a similar proapoptotic peptide suggests it may be harmful if swallowed or in contact with skin, the hazards of many synthetic peptides have not been thoroughly investigated.[8] Therefore, exercising caution and adhering to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling d-(KLAKLAK)2. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[7]
-
Lab Coat: A lab coat or gown is necessary to protect skin and clothing.[7]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work in a chemical fume hood or biosafety cabinet to prevent inhalation.[7]
Disposal Procedures: A Step-by-Step Approach
The disposal of d-(KLAKLAK)2 waste must comply with local, state, and federal regulations. Never discard peptide waste in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's Environmental Health and Safety (EH&S) department.[7][9] The primary method for rendering peptide waste non-hazardous is through chemical inactivation.
Quantitative Data for Chemical Decontamination
The following table summarizes common chemical decontamination methods applicable to peptide waste.
| Decontamination Reagent | Concentration for Use | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% solution (final concentration of 0.5-1.0%) | 30 - 60 minutes | Effective for many peptides. May be corrosive to some surfaces. Neutralization may be required before drain disposal.[9][10] |
| Sodium Hydroxide (NaOH) | 1 M | 30 - 60 minutes | Strong base; requires neutralization to a pH between 5.5 and 9.0 before disposal.[10] |
| Hydrochloric Acid (HCl) | 1 M | 30 - 60 minutes | Strong acid; requires neutralization to a pH between 5.5 and 9.0 before disposal.[10] |
| Enzymatic Detergent | Typically 1% (m/v) solution | Varies by product | Good for cleaning contaminated labware.[10][11] May require a subsequent disinfection step.[10][11] |
Experimental Protocol for Chemical Inactivation of d-(KLAKLAK)2 Waste
This protocol provides a general procedure for the chemical inactivation of liquid and solid waste contaminated with d-(KLAKLAK)2.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
-
Designated hazardous waste containers (clearly labeled)
-
10% Bleach solution (or 1 M NaOH / 1 M HCl)
-
Neutralizing agent (e.g., sodium bicarbonate for acid, weak acid for base) if applicable
-
pH indicator strips
Procedure for Liquid Waste (e.g., unused solutions, cell culture media):
-
Work in a Designated Area: Perform all inactivation procedures within a chemical fume hood.[10]
-
Prepare Inactivation Solution: Prepare a fresh 10% bleach solution.
-
Inactivate Peptide Waste: Carefully and slowly add the liquid d-(KLAKLAK)2 waste to the bleach solution at a ratio of 1 part waste to 10 parts inactivation solution.[10]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[10]
-
Neutralization (if applicable): If using a strong acid or base, check the pH of the solution. Neutralize it to a pH between 5.5 and 9.0.[10]
-
Final Disposal: Dispose of the inactivated and neutralized solution as chemical waste according to your institution's EH&S guidelines. Do not pour down the drain unless explicitly permitted by your local regulations.[9][10]
Procedure for Solid Waste (e.g., contaminated pipette tips, vials, gloves):
-
Segregate Waste: Collect all solid waste contaminated with d-(KLAKLAK)2 in a clearly labeled, leak-proof hazardous waste container.[10]
-
Decontamination: Immerse the contaminated solid waste in a 10% bleach solution for a minimum of 30 minutes.[9]
-
Final Disposal: After decontamination, decant the bleach solution and manage it as liquid waste. Dispose of the decontaminated solid waste in the appropriate hazardous waste stream as directed by your institution's EH&S office.[9]
Disposal Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for the proper disposal of d-(KLAKLAK)2 and a simplified representation of its proapoptotic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protheragen [protheragen.us]
- 3. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 4. (klaklak)2 peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-KLA Peptide | Apoptosis | 286380-05-0 | Invivochem [invivochem.com]
- 7. peptide24.store [peptide24.store]
- 8. eurogentec.com [eurogentec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Personal protective equipment for handling d-(KLAKLAK)2, Proapoptotic Peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the proapoptotic peptide d-(KLAKLAK)2. The following procedures for handling, storage, and disposal are based on the known biological activity of the peptide and standard laboratory safety practices.
Chemical Identifier:
-
Peptide Name: d-(KLAKLAK)2
-
Synonyms: (klaklak)2, Proapoptotic Peptide
-
Mechanism of Action: Induces apoptosis (programmed cell death) by disrupting the mitochondrial membrane.[1][2][3][4]
Personal Protective Equipment (PPE)
While the toxicological properties of d-(KLAKLAK)2 have not been exhaustively investigated, its proapoptotic nature necessitates cautious handling to prevent accidental exposure.[5] The following PPE is mandatory when handling d-(KLAKLAK)2 in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[6] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[6] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[5][6][7] Work should be conducted in a well-ventilated area.[6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[6]
Handling Lyophilized Powder:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.[6] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and degradation of the peptide.[7][8]
-
Personal Protective Equipment: Put on all required PPE, including a lab coat, safety goggles, gloves, and a dust mask.[6]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[6] Use a chemical fume hood or a ventilated balance enclosure if available.
-
Reconstitution: If preparing a solution, add the appropriate sterile, oxygen-free solvent slowly and cap the container securely before mixing.[9] For peptides with unknown solubility, it is recommended to test a small amount first.[9]
Handling Solutions:
-
General Precautions: Always wear gloves, a lab coat, and safety goggles when handling peptide solutions.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use volumes.[6][8]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[6]
Storage:
-
Lyophilized Peptide: Store at -20°C for long-term stability.[8][9]
-
Peptide in Solution: Store aliquots at -20°C or below.[6][8] Avoid repeated freeze-thaw cycles.[9]
Disposal Plan
All waste containing d-(KLAKLAK)2 must be treated as hazardous chemical waste.
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[6] This includes any contaminated consumables such as pipette tips, tubes, and gloves.
-
Container Sealing: Securely seal the waste container to prevent any leakage.[6]
-
Disposal: Dispose of the sealed waste container according to your institution's and local environmental regulations for chemical waste.
Experimental Protocols
Mechanism of Action: d-(KLAKLAK)2 is an amphipathic, α-helical peptide that exhibits its proapoptotic effect by selectively disrupting negatively charged mitochondrial membranes, which are similar to bacterial membranes.[2][4] This disruption leads to mitochondrial swelling and the release of pro-apoptotic factors, ultimately triggering the caspase cascade and resulting in programmed cell death.[1][2] Unlike its effect on mitochondria, the peptide shows lower toxicity to eukaryotic cells' outer membranes, which are primarily zwitterionic.[2]
In Vitro Apoptosis Assay (Caspase 3/7 Activity):
-
Objective: To quantify the induction of apoptosis by d-(KLAKLAK)2.
-
Methodology:
-
Plate cancer cells (e.g., B16(F10) melanoma cells) in a suitable culture dish and allow them to adhere.
-
Treat the cells with various concentrations of d-(KLAKLAK)2 (often delivered via a carrier like a cationic liposome (B1194612) to enhance uptake) for a specified period (e.g., 4 hours).[2]
-
After treatment, add a luminogenic substrate for activated caspases 3 and 7 to the cells.
-
Incubate at room temperature to allow for the caspase-mediated cleavage of the substrate, which generates a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of caspase 3/7 activity and thus to the level of apoptosis.[2]
-
Visualizations
Caption: Workflow for safe handling of d-(KLAKLAK)2 peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. eurogentec.com [eurogentec.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
